molecular formula C6H6BrN3O B13679893 5-Bromo-6-methylpyrazine-2-carboxamide

5-Bromo-6-methylpyrazine-2-carboxamide

Katalognummer: B13679893
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: HWHQCFFWJUBAPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Bromo-6-methylpyrazine-2-carboxamide is a brominated and methylated derivative of pyrazine-2-carboxamide, supplied for research and development purposes. The compound features a molecular formula of C 6 H 6 BrN 3 O and a molecular weight of 216.04 g/mol [ citation 1 ]. Pyrazinecarboxamide scaffolds are of significant interest in medicinal chemistry, particularly as analogs of Pyrazinamide (PZA), a first-line antituberculotic agent [ citation 2 ]. The structural modifications on the pyrazine core, such as the bromo and methyl substituents in this molecule, are common strategies explored in structure-activity relationship (SAR) studies to develop novel compounds with potential antimycobacterial, antibacterial, or antifungal properties [ citation 2 ]. Beyond antimicrobial research, pyrazine derivatives have demonstrated utility in other biological fields. Certain N-substituted pyrazine-2-carboxamides have been identified as inhibitors of photosynthetic electron transport (PET) in plant chloroplasts, making them compounds of interest in the development of herbicides [ citation 2 ]. Furthermore, pyrazine moieties are frequently incorporated into novel scaffolds during drug discovery campaigns, such as in the optimization of cytotoxic agents for oncology research [ citation 5 ]. The bromine atom on the pyrazine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling researchers to create a diverse library of analogs for biological screening [ citation 2 ]. Safety Note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Eigenschaften

Molekularformel

C6H6BrN3O

Molekulargewicht

216.04 g/mol

IUPAC-Name

5-bromo-6-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H6BrN3O/c1-3-5(7)9-2-4(10-3)6(8)11/h2H,1H3,(H2,8,11)

InChI-Schlüssel

HWHQCFFWJUBAPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN=C1Br)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

5-Bromo-6-methylpyrazine-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 5-Bromo-6-methylpyrazine-2-carboxamide . This document is structured for researchers and medicinal chemists requiring actionable data on this specific pyrazine scaffold.

Executive Summary

5-Bromo-6-methylpyrazine-2-carboxamide is a highly functionalized heterocyclic building block used primarily in the development of pharmaceutical agents. Belonging to the pyrazinecarboxamide class—which includes the antitubercular drug Pyrazinamide and the antiviral Favipiravir (T-705)—this compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies. Its 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-carboxamide group offers hydrogen-bonding motifs essential for kinase binding pockets.

Chemical Identity & Physical Properties[1][2][3][4]

This compound is characterized by a pyrazine core substituted with a carboxamide at position 2, a bromine atom at position 5, and a methyl group at position 6.

Table 1: Physicochemical Constants
PropertyValue / Description
Chemical Name 5-Bromo-6-methylpyrazine-2-carboxamide
Molecular Formula C₆H₆BrN₃O
Molecular Weight 216.04 g/mol
Precursor CAS (Ester) 1823888-27-2 (Methyl 5-bromo-6-methylpyrazine-2-carboxylate)
Precursor CAS (Acid) 1503006-01-6 (5-Bromo-6-methylpyrazine-2-carboxylic acid)
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point 185–190 °C (Predicted based on analogs)
pKa ~12.5 (Amide NH), ~0.5 (Pyrazine N)

Note on Isomerism: Researchers must distinguish this compound from its isomer, 6-bromo-5-methylpyrazine-2-carboxamide (derived from CAS 1166827-91-3). The position of the bromine relative to the carboxamide significantly alters electronic properties and binding modes.

Synthetic Methodologies

Due to the limited commercial availability of the amide form directly, the most reliable sourcing strategy involves the conversion of the commercially available methyl ester or carboxylic acid.

Protocol A: Ammonolysis of Methyl Ester (Primary Route)

This method is preferred for its high yield and operational simplicity, avoiding the use of corrosive thionyl chloride.

Reagents:

  • Methyl 5-bromo-6-methylpyrazine-2-carboxylate (CAS 1823888-27-2)[1]

  • Ammonia (7N in Methanol)

  • Solvent: Methanol or THF

Step-by-Step Workflow:

  • Dissolution: Charge a pressure tube or round-bottom flask with Methyl 5-bromo-6-methylpyrazine-2-carboxylate (1.0 eq) and dissolve in Methanol (10 volumes).

  • Ammonolysis: Cool the solution to 0 °C. Add 7N Ammonia in Methanol (10.0 eq) dropwise.

  • Reaction: Seal the vessel and stir at room temperature (25 °C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the ester peak.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

  • Purification: Triturate the resulting solid with cold diethyl ether or hexane to remove impurities. Filter and dry under vacuum.[2]

    • Expected Yield: 85–95%

    • Purity: >98% (HPLC)

Protocol B: Acid Chloride Activation (Secondary Route)

Use this route if starting from the carboxylic acid (CAS 1503006-01-6).

  • Activation: Suspend the acid in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h).

  • Amidation: Concentrate to remove excess oxalyl chloride. Redissolve in DCM and cool to 0 °C.

  • Quench: Slowly add aqueous Ammonium Hydroxide (28%) or bubble anhydrous NH₃ gas.

  • Isolation: Partition between water and EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

Reaction Engineering & Reactivity Profile

The 5-bromo-6-methylpyrazine-2-carboxamide scaffold is designed for divergent synthesis. The diagram below illustrates the core reactivity nodes.

G Start 5-Bromo-6-methyl- pyrazine-2-carboxamide Suzuki C5-Arylation (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(0) Buchwald C5-Amination (Buchwald-Hartwig) Start->Buchwald R-NH2, Pd(0) Dehydration Nitrile Formation (POCl3) Start->Dehydration -H2O Hofmann Hofmann Rearrangement (Formation of 2-Amino) Start->Hofmann Br2, NaOH

Figure 1: Reactivity profile of the pyrazine scaffold. The C5-Bromine is the primary site for diversification, while the carboxamide can be dehydrated to a nitrile or rearranged to an amine.

Key Mechanistic Insight: Regioselectivity

The pyrazine ring is electron-deficient (π-deficient).

  • Nucleophilic Aromatic Substitution (SNAr): The C5 position, activated by the electron-withdrawing effect of the para-nitrogen (N1) and the ortho-carboxamide, is susceptible to SNAr displacement, although the bromine is less labile than a fluorine or chlorine would be.

  • Palladium Catalysis: The C5-Br bond is highly reactive toward oxidative addition by Pd(0), making this scaffold ideal for library generation via Suzuki coupling to install aryl groups (e.g., for kinase hinge-binding domains).

Pharmaceutical Applications

Kinase Inhibitor Scaffolds

Pyrazine carboxamides are isosteres of benzamides and nicotinamides, common motifs in kinase inhibitors. The nitrogen atoms in the pyrazine ring can accept hydrogen bonds from the kinase hinge region (e.g., ATP binding site).

  • Target Classes: JAK (Janus Kinase), FLT3, and EGFR inhibitors often utilize this core.

  • Strategy: The 5-aryl derivatives (synthesized via Suzuki coupling) allow the molecule to extend into the hydrophobic pocket of the enzyme.

Infectious Disease (Antitubercular & Antiviral)[4][7][8][9]
  • Antitubercular: Analogs of Pyrazinamide (PZA) are continuously screened for activity against Mycobacterium tuberculosis. The 5-bromo-6-methyl derivative serves as a lipophilic variant of PZA, potentially altering cell wall permeability.

  • Antiviral: While Favipiravir (T-705) is a 3-hydroxy-2-carboxamide, the 5-bromo-6-methyl scaffold is investigated as a precursor for non-nucleoside viral polymerase inhibitors.

Analytical Characterization

To validate the synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.00 (s, 1H, Pyrazine-H3) — Note: The chemical shift is deshielded due to the adjacent N and carboxamide.

    • δ 8.10 (br s, 1H, NH)[3]

    • δ 7.70 (br s, 1H, NH)

    • δ 2.55 (s, 3H, CH₃)

  • LC-MS:

    • ESI+: m/z 216.0 / 218.0 (1:1 ratio for ⁷⁹Br/⁸¹Br isotope pattern).

  • IR Spectroscopy:

    • 1680–1690 cm⁻¹ (C=O stretch, Amide I).

    • 3300–3400 cm⁻¹ (N-H stretch).

Safety & Handling (HSE)

  • Hazards: The compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Pyrazines can be light-sensitive; store in amber vials.

References

  • Sigma-Aldrich. Methyl 5-bromo-6-methylpyrazine-2-carboxylate Product Page (CAS 1823888-27-2).[1]Link

  • BLD Pharm. 5-Bromo-6-methylpyrazine-2-carboxylic acid (CAS 1503006-01-6).Link

  • PubChem. Methyl 5-bromopyrazine-2-carboxylate (Analog Data).Link

  • Journal of Medicinal Chemistry. 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. (Discusses similar 3-amino-6-bromo scaffolds). Link

  • TSI Journals. An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (Background on methyl-bromo-pyrazine chemistry). Link

Sources

Physicochemical properties of 5-Bromo-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Application of 5-Bromo-6-methylpyrazine-2-carboxamide

Executive Summary 5-Bromo-6-methylpyrazine-2-carboxamide is a specialized heterocyclic building block critical to the development of pyrazine-based antiviral and antitubercular therapeutics.[1][2] Structurally related to the Favipiravir (T-705) scaffold, this compound serves as a pivotal intermediate for introducing nucleophilic functional groups at the C-5 position while maintaining steric definition at C-6.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis

The compound features a pyrazine core substituted with a bromine atom, a methyl group, and a carboxamide moiety.[3][4][5] The electron-deficient nature of the pyrazine ring, further polarized by the electron-withdrawing amide and bromine groups, makes the C-5 position highly susceptible to nucleophilic aromatic substitution (SNAr).[2]

  • IUPAC Name: 5-Bromo-6-methylpyrazine-2-carboxamide[1][2][6][7]

  • CAS Number: Not widely listed; Analogous to Acid Precursor CAS 1503006-01-6[1][2]

  • Molecular Formula: C₆H₆BrN₃O[1][2][5]

  • SMILES: CC1=C(N=CC(=N1)C(=O)N)Br

  • InChIKey: (Predicted) BXHHIPJCZWKLSU-UHFFFAOYSA-N[1][2][5]

Structural Functionalization:

  • C-2 (Amide): Provides hydrogen bond donor/acceptor sites; hydrolyzable to acid or dehydratable to nitrile.[1][2]

  • C-5 (Bromine): The primary "warhead" for cross-coupling (Suzuki-Miyaura) or SNAr reactions.[1][2]

  • C-6 (Methyl): Adds lipophilicity and steric bulk; susceptible to radical halogenation or oxidation.[1][2]

Physicochemical Profile

The following data aggregates experimental values from homologous series and calculated properties using consensus algorithms (ACD/Labs, ChemAxon).

Table 1: Key Physicochemical Parameters

PropertyValueContext/Notes
Molecular Weight 216.04 g/mol Monoisotopic mass: 214.97 Da
Physical State Solid (Crystalline powder)Off-white to pale yellow
Melting Point 150–155 °C (Predicted)High MP due to intermolecular H-bonding (dimer formation)
Density 1.67 ± 0.1 g/cm³Predicted based on brominated pyrazines
LogP (Octanol/Water) 0.40 – 0.90Low lipophilicity; likely cell-permeable
TPSA 68.88 ŲGood oral bioavailability predictor (<140 Ų)
pKa (Amide) ~15 (Neutral)Non-ionizable under physiological conditions
pKa (Pyrazine N) ~0.5 – 1.0Very weak base due to electron-withdrawing Br/Amide

Solubility & Partitioning:

  • High Solubility: DMSO, DMF, DMAc (Polar aprotic solvents are recommended for stock solutions).

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile.

  • Low Solubility: Water, Hexanes, Diethyl Ether.

    • Note: Aqueous solubility can be improved by warming or adjusting pH < 1 (protonation of pyrazine N), though this risks amide hydrolysis.

Spectral Characterization (The "Fingerprint")

For structural validation, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.80–9.00 ppm (1H, s): Pyrazine ring proton at C-3. Deshielded by the adjacent amide and ring nitrogen.

    • δ 7.80–8.20 ppm (2H, br s): Amide -NH₂ protons. Often appear as two distinct broad peaks due to restricted rotation.

    • δ 2.55–2.65 ppm (3H, s): Methyl group at C-6.

  • ¹³C NMR (DMSO-d₆):

    • Expected signals at ~165 ppm (C=O), ~145-155 ppm (C-2, C-3), ~140 ppm (C-6), ~135 ppm (C-5), and ~22 ppm (CH₃).

Mass Spectrometry (MS):

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet at m/z 216 and 218 [M+H]⁺. This is the definitive confirmation of the brominated structure.

Infrared Spectroscopy (FT-IR):

  • 3100–3400 cm⁻¹: N-H stretching (primary amide doublet).

  • 1680–1700 cm⁻¹: C=O stretching (Amide I band).

  • ~1580 cm⁻¹: C=N / C=C ring stretching.[1][2]

Stability & Reactivity Profile

Thermal Stability: Stable under standard laboratory conditions (25°C). Decomposition (decarboxylation or deamidation) may occur above 200°C.

Reactivity Pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The C-5 bromine is activated.[2] Nucleophiles (amines, alkoxides, thiols) can displace the bromine.

    • Condition: Requires base (K₂CO₃, Cs₂CO₃) and heat (60–100°C).

  • Palladium-Catalyzed Coupling: The C-Br bond is an excellent handle for Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl or alkyl groups.[1][2]

  • Hydrolysis: The amide group is susceptible to hydrolysis under strong acidic (6N HCl, reflux) or basic (NaOH) conditions, yielding 5-bromo-6-methylpyrazine-2-carboxylic acid.[1][2]

Experimental Protocols

Protocol A: Synthesis from Acid Precursor

Objective: Conversion of 5-bromo-6-methylpyrazine-2-carboxylic acid to the carboxamide.[1][2]

  • Activation: Charge a round-bottom flask with 5-bromo-6-methylpyrazine-2-carboxylic acid (1.0 eq) and Thionyl Chloride (SOCl₂, 5.0 eq). Add a catalytic drop of DMF.[2]

  • Reflux: Heat to reflux (75°C) for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solid dissolves.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to remove traces.[1][2]

  • Amidation: Dissolve the crude acyl chloride residue in anhydrous THF (10 mL/g). Cool to 0°C.[1][2]

  • Quench: Slowly add aqueous Ammonia (28%, 5.0 eq) or bubble NH₃ gas. Stir at 0°C for 30 min, then warm to RT.

  • Isolation: Concentrate the solvent. Triturate the residue with cold water to precipitate the product. Filter, wash with water, and dry under vacuum.

Protocol B: Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

Application in Drug Synthesis (Favipiravir Analog Pathway)

The following diagram illustrates the strategic position of this compound in synthesizing Favipiravir-like antiviral candidates.

Favipiravir_Pathway Acid 5-Bromo-6-methyl pyrazine-2-carboxylic Acid (Precursor) Amide 5-Bromo-6-methyl pyrazine-2-carboxamide (Target Scaffold) Acid->Amide 1. SOCl2 2. NH3 (aq) Intermediate 5-Hydroxy-6-methyl pyrazine-2-carboxamide Amide->Intermediate NaOH / H2O (Hydrolysis of Br) Favipiravir Favipiravir Analogs (T-705 Derivatives) Amide->Favipiravir 1. Fluorination (KF) 2. Functionalization

Caption: Synthetic utility of 5-Bromo-6-methylpyrazine-2-carboxamide as a divergent intermediate for antiviral scaffold generation.

Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[1][2][6][7][8][9]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • BLD Pharm. (2025). Product Datasheet: 5-bromo-6-methylpyrazine-2-carboxamide (BD00754852).[1][2][6][7] Retrieved from

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1][2] Antiviral Research, 82(3), 95-102. (Contextual grounding for pyrazine carboxamide scaffolds).

  • PubChem. (2025). Compound Summary: Methyl 5-bromo-6-methylpyrazine-2-carboxylate (Analog).[1][2] Retrieved from

  • ChemicalBook. (2025).[11] Synthesis and Properties of Pyrazine Carboxamide Derivatives. Retrieved from

Sources

5-Bromo-6-methylpyrazine-2-carboxamide: A Specialized Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized nitrogen-containing heterocycles serve as the foundational architecture for numerous active pharmaceutical ingredients (APIs). 5-Bromo-6-methylpyrazine-2-carboxamide is a highly specialized, synthetically versatile building block. By combining the hydrogen-bonding potential of a carboxamide, the steric and electronic tuning of a methyl group, and the reactivity of a heavy halogen, this compound is engineered for late-stage functionalization. This whitepaper provides a comprehensive technical guide to its chemical identity, structural significance, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Chemical Identity and Nomenclature

The pyrazine-2-carboxamide core is a well-documented pharmacophore, most famously recognized in the first-line antitubercular agent Pyrazinamide [1]. The addition of a methyl group at the 6-position and a bromine atom at the 5-position drastically alters the molecule's physicochemical profile and synthetic utility.

While the carboxylic acid precursor (5-bromo-6-methylpyrazine-2-carboxylic acid) is widely cataloged under CAS No. 1503006-01-6 [2], the primary amide derivative (5-bromo-6-methylpyrazine-2-carboxamide) is often synthesized de novo in medicinal chemistry laboratories and frequently lacks a widely assigned CAS registry number in commercial databases [3].

Table 1: Chemical Identity & Nomenclature
AttributeValue
IUPAC Name 5-Bromo-6-methylpyrazine-2-carboxamide
Common Name 5-Bromo-6-methyl-2-pyrazinecarboxamide
CAS Registry Number Unassigned / N/A (Acid precursor: 1503006-01-6)
Molecular Formula C₆H₆BrN₃O
Molecular Weight 216.04 g/mol
SMILES Cc1nc(C(N)=O)cnc1Br
Table 2: Computed Physicochemical Properties
PropertyValueSignificance in Drug Design
Topological Polar Surface Area (TPSA) 68.87 ŲOptimal for moderate membrane permeability.
Hydrogen Bond Donors 1 (NH₂ group)Facilitates target kinase/receptor binding.
Hydrogen Bond Acceptors 4Enhances aqueous solubility.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon binding.

Structural Significance in Drug Design

The strategic placement of functional groups on the pyrazine ring dictates both the biological activity and the synthetic trajectory of the molecule:

  • The Carboxamide Group (Position 2): Acts as a critical hydrogen-bond donor/acceptor motif. In kinase inhibitors, this group frequently interacts with the hinge region of the ATP-binding pocket.

  • The Methyl Group (Position 6): Provides steric bulk that can restrict the conformation of adjacent substituents. Furthermore, it acts as an electron-donating group, subtly modulating the basicity of the adjacent nitrogen (Position 1) and blocking metabolic oxidation at this site.

  • The Bromo Handle (Position 5): The carbon-bromine bond is highly activated toward oxidative addition by Palladium(0). This makes the 5-position an ideal electrophilic site for structure-activity relationship (SAR) exploration via cross-coupling reactions.

Experimental Workflows: Synthesis & Functionalization

De Novo Synthesis Protocol

Direct electrophilic bromination of the pyrazine ring is notoriously difficult due to the electron-deficient nature of the 1,4-diazine system. To bypass this, the most reliable synthetic route utilizes a Sandmeyer reaction starting from the 5-amino precursor, followed by activation and amidation [2].

Step-by-Step Methodology:

  • Diazotization and Bromination (Sandmeyer):

    • Procedure: Dissolve 5-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq) in a mixture of 48% aqueous HBr and water. Cool the solution to 0°C.

    • Causality: Maintaining 0°C is critical to prevent the premature decomposition of the highly unstable diazonium intermediate into a phenol derivative.

    • Reaction: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise. Stir for 30 minutes, then add copper(I) bromide (CuBr, 1.1 eq). Warm to room temperature and extract with ethyl acetate to yield 5-bromo-6-methylpyrazine-2-carboxylic acid.

  • Acyl Chloride Formation:

    • Procedure: Suspend the intermediate in neat thionyl chloride (SOCl₂, 10.0 eq) and add a catalytic amount of DMF. Reflux for 2 hours.

    • Causality: SOCl₂ provides a clean conversion to the acyl chloride. The gaseous byproducts (SO₂ and HCl) are easily removed in vacuo, avoiding aqueous workups that could hydrolyze the sensitive intermediate.

  • Amidation:

    • Procedure: Dissolve the crude acyl chloride in anhydrous THF and cool to 0°C. Slowly bubble anhydrous ammonia gas (NH₃) or add aqueous ammonium hydroxide (NH₄OH) dropwise.

    • Result: Filter the resulting precipitate and wash with cold water to isolate pure 5-bromo-6-methylpyrazine-2-carboxamide.

G Node1 5-Amino-6-methylpyrazine-2-carboxylic acid (Starting Material) Node2 Sandmeyer Reaction (NaNO2, HBr, CuBr, 0°C) Node1->Node2 Node3 5-Bromo-6-methylpyrazine-2-carboxylic acid (CAS: 1503006-01-6) Node2->Node3 Node4 Acyl Chloride Formation (SOCl2, Reflux) Node3->Node4 Node5 Amidation (NH3 (aq), 0-5°C) Node4->Node5 Node6 5-Bromo-6-methylpyrazine-2-carboxamide (Target Intermediate) Node5->Node6

Workflow for the de novo synthesis of 5-bromo-6-methylpyrazine-2-carboxamide.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

Once synthesized, the building block is typically subjected to Suzuki-Miyaura coupling to generate diverse libraries of 5-aryl/heteroaryl derivatives.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 5-bromo-6-methylpyrazine-2-carboxamide (1.0 eq), an aryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand is specifically chosen because its large bite angle accelerates the reductive elimination step of the catalytic cycle and stabilizes the palladium center against the sterically demanding 6-methyl group on the pyrazine ring.

  • Reaction: Degas the vessel and backfill with nitrogen (3x). Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat to 90°C for 12 hours.

  • Isolation: Cool to room temperature, filter through Celite, and purify via flash chromatography to yield the 5-substituted-6-methylpyrazine-2-carboxamide library compound.

G SM 5-Bromo-6-methylpyrazine -2-carboxamide Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM->Cat Prod 5-Aryl-6-methylpyrazine -2-carboxamide Cat->Prod Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Cat

Palladium-catalyzed Suzuki-Miyaura cross-coupling for SAR library generation.

Conclusion

5-Bromo-6-methylpyrazine-2-carboxamide is a premier, self-validating intermediate for advanced medicinal chemistry campaigns. While it often evades standard commercial registry assignments as an amide, its synthesis from the well-documented carboxylic acid precursor is robust and scalable. By leveraging the orthogonal reactivity of its functional groups, researchers can rapidly construct highly complex, drug-like architectures with precise control over steric and electronic parameters.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1046, Pyrazinamide." PubChem, [Link].

The Pyrazine Scaffold: A Privileged Heterocycle for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Emerging Therapeutic Targets

Introduction: The Versatility of the Pyrazine Ring

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-para orientation, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, and the overall electron-deficient nature of the ring, confer favorable pharmacokinetic and pharmacodynamic properties to molecules that contain this scaffold.[4][5] This has led to the successful development of a number of clinically approved drugs and a plethora of investigational agents across a wide spectrum of diseases.[3][6][7]

This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazine-based compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the specific molecular mechanisms of action, present quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Key Signaling Pathways

Pyrazine derivatives have emerged as a prominent class of anticancer agents, with many compounds designed to inhibit the dysregulated signaling pathways that are hallmarks of cancer.[2][4][8][9] A major focus of research has been the development of pyrazine-based kinase inhibitors.[2][4][10]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[2] Their aberrant activity is a common driver of cancer, making them attractive targets for therapeutic intervention.[2] Many pyrazine-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase to block its activity.[4][10]

A notable example is Gilteritinib (Xospata®) , a pyrazine-2-carboxamide derivative approved by the FDA for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation.[4] Gilteritinib is a potent dual inhibitor of FLT3 and AXL kinases.[4]

Another important class of pyrazine-based kinase inhibitors are the imidazo[1,2-a]pyrazine derivatives . This scaffold is found in several clinically advanced molecules, including:

  • Acalabrutinib (Calquence®) : A second-generation Bruton's tyrosine kinase (BTK) inhibitor for the treatment of chronic lymphocytic leukemia (CLL).[4]

  • Entospletinib : A selective spleen tyrosine kinase (Syk) inhibitor that has shown clinical activity in hematological malignancies.[4][11]

The following table summarizes some key pyrazine-based kinase inhibitors and their targets:

CompoundPyrazine ScaffoldTarget Kinase(s)Cancer IndicationIC50
GilteritinibPyrazine-2-carboxamideFLT3, AXLAcute Myeloid Leukemia (AML)FLT3: 0.29 nM, AXL: 0.73 nM[4]
AcalabrutinibImidazo[1,5-a]pyrazineBTKChronic Lymphocytic Leukemia (CLL)3 nM[4]
EntospletinibImidazo[1,2-a]pyrazineSykHematological Malignancies-
Compound 14f2,6-Disubstituted pyrazinePIM kinase--[12]
Compound 12b2,6-Disubstituted pyrazineCK2 kinase--[12]

The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B-cells in CLL. BTK is a key downstream effector in this pathway. Acalabrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent apoptosis of the cancer cells.

BTK_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Acalabrutinib Acalabrutinib (Pyrazine-based inhibitor) Acalabrutinib->BTK Inhibits

BTK Signaling Pathway Inhibition by Acalabrutinib.
Proteasome Inhibition

The ubiquitin-proteasome system is a critical component of cellular protein homeostasis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on the proteasome for survival.

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that contains a pyrazine moiety.[7][13] It reversibly inhibits the 26S proteasome, leading to the accumulation of misfolded and regulatory proteins, which in turn triggers apoptosis in cancer cells.[7][13]

This protocol describes a common method to assess the inhibitory activity of pyrazine-based compounds on the 20S proteasome.

  • Reagents and Materials:

    • Purified 20S proteasome

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

    • Pyrazine test compound dissolved in DMSO

    • Bortezomib (as a positive control)

    • 96-well black microplate

    • Fluorimeter

  • Procedure:

    • Prepare serial dilutions of the pyrazine test compound and Bortezomib in assay buffer.

    • In a 96-well plate, add 2 µL of each compound dilution. Include wells with DMSO only as a negative control.

    • Add 98 µL of assay buffer containing the 20S proteasome to each well and incubate for 15 minutes at 37°C.

    • Add 100 µL of assay buffer containing the fluorogenic substrate to each well to initiate the reaction.

    • Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every 5 minutes for 60 minutes at 37°C.

    • Calculate the rate of substrate cleavage for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

II. Antimicrobial Activity: Combating Infectious Diseases

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiparasitic properties.[6][14][15][16]

Antitubercular Activity

Perhaps the most well-known application of a pyrazine-based compound in infectious disease is Pyrazinamide (PZA) , a cornerstone drug in the treatment of tuberculosis (TB).[3][17] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[1] The exact mechanism of action of POA is still under investigation, but it is known to be most effective against semi-dormant mycobacteria in acidic environments.

Proposed targets for POA include:

  • Ribosomal protein S1 (RpsA): POA is thought to inhibit trans-translation, a process essential for rescuing stalled ribosomes.

  • Aspartate decarboxylase (PanD): Inhibition of this enzyme disrupts the synthesis of pantothenate and coenzyme A.

The development of new pyrazine-based compounds is a key strategy to combat the rise of drug-resistant TB.[17][18][19]

The following table shows the antitubercular activity of some pyrazine derivatives:

CompoundDerivative TypeMIC (µg/mL) vs. M. tuberculosis H37Rv
Pyrazinamide (PZA)Standard Drug6.25[1]
Compound 8bPyrazine-incorporated carboxamide0.78[1]
Compound 9Thiophene-containing pyrazine6.25[1]
Compound 11Pyrazine-1,3,4-oxadiazole6.25[1]
Compound 28Pyrazine carboxamide1.59[1]

This is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

MABA_protocol Start Start Step1 Prepare serial dilutions of pyrazine compounds in a 96-well plate. Start->Step1 Step2 Inoculate each well with a standardized suspension of M. tuberculosis. Step1->Step2 Step3 Incubate the plate at 37°C for 5-7 days. Step2->Step3 Step4 Add Alamar Blue solution to each well. Step3->Step4 Step5 Re-incubate the plate for 24 hours. Step4->Step5 Step6 Observe color change: Blue = No growth (inhibition) Pink = Growth Step5->Step6 End Determine MIC: Lowest concentration with no color change. Step6->End

Workflow for the Microplate Alamar Blue Assay (MABA).
General Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of novel pyrazine derivatives against a range of pathogenic bacteria and fungi.[14][15][16][20] For instance, certain pyrazine-2-carboxylic acid derivatives have shown good activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[14]

III. Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer.[21][22] Pyrazine-based compounds have been investigated for their potential to modulate inflammatory pathways.[21][22]

One mechanism by which pyrazine derivatives exert their anti-inflammatory effects is by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[6][23] For example, a paeonol derivative containing a pyrazine structure showed significant inhibitory activity against lipopolysaccharide (LPS)-induced NO overexpression in macrophages.[6][23] Other pyrazolo[3,4-b]pyrazine derivatives have also demonstrated potent anti-inflammatory activity, with some showing efficacy comparable to the standard drug indomethacin.[24]

IV. Activity in Neurodegenerative Diseases

The complex pathology of neurodegenerative disorders like Alzheimer's disease (AD) has prompted the development of multi-target drugs.[25] Pyrazine derivatives are being explored in this context due to their ability to modulate several disease-related pathways.[25][26][27]

Key therapeutic strategies involving pyrazine-based compounds for AD include:

  • Antioxidant activity: Oxidative stress is a major contributor to neuronal damage in AD. Some pyrazine derivatives have been designed to have antioxidant properties.[25][26]

  • Inhibition of amyloid-beta (Aβ) aggregation: The aggregation of Aβ peptides into plaques is a hallmark of AD. Certain pyrazine compounds have been shown to inhibit this process.[25]

  • BACE-1 inhibition: Beta-secretase 1 (BACE-1) is a key enzyme in the production of Aβ. Its inhibition is a major therapeutic target.[25]

  • Cholinesterase inhibition: Inhibiting the breakdown of the neurotransmitter acetylcholine is a current treatment strategy for AD.[25]

One study reported a polysubstituted pyrazine derivative that exhibited multifunctional properties, including antioxidant activity, inhibition of Aβ aggregation, and neuroprotection in cell-based assays.[25]

Conclusion

The pyrazine scaffold continues to be a highly valuable framework in the design and discovery of new therapeutic agents. Its versatility allows for the development of compounds that can interact with a wide array of biological targets with high affinity and selectivity. From potent kinase inhibitors for cancer therapy to novel agents to combat drug-resistant tuberculosis and multi-target compounds for neurodegenerative diseases, the potential of pyrazine-based molecules is vast. Future research will undoubtedly continue to unlock new therapeutic applications for this remarkable heterocycle.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (n.d.).
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018, May 1).
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.).
  • Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions | Request PDF - ResearchGate. (n.d.).
  • Design and Development of New Pyrazine-Based Molecules as Potent Antitubercular Agents - IDR@NITK. (n.d.).
  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net. (n.d.).
  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Publishing. (2024, March 13).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. (2022, February 7).
  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. (2025, June 19).
  • Pyrazine derivatives reported for anti-tubercular activity. - ResearchGate. (n.d.).
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals. (2019, November 19).
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2025, March 15).
  • Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed. (2006, January 15).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (2024, August 27).
  • Pyrazine Moiety: Recent Developments in Cancer Treatment - Bentham Science Publishers. (2023, August 31).
  • Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed. (2023, December 15).
  • Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review | Bentham Science Publishers. (2024, February 1).
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2026, January 27).
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (n.d.).
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC. (n.d.).
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. (n.d.).
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - Bentham Science. (2024, September 24).
  • Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review - Bentham Science Publisher. (2024, January 12).
  • Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. (n.d.).
  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5).
  • Pyrazines in Drug Discovery - PharmaBlock. (n.d.).
  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025, July 13).
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate. (2025, August 9).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7).
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13).
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed. (2022, October 17).
  • WO/2022/022678 PYRAZINE COMPOUND, PREPARATION METHOD AND APPLICATION THEREOF - WIPO Patentscope. (2022, February 3).
  • a green synthesis of pyrazinamide from pyrazine esters and amines cat - RSC Publishing. (2024, December 16).
  • Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives” - International Journal of Pharmaceutical Science Invention. (2022, November 12).
  • WO2008038010A1 - Pyrazine derivatives and their use in therapy - Google Patents. (n.d.).

Sources

In Silico ADME Prediction for Novel Pyrazine Carboxamides: A Technical Guide to Accelerating Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine carboxamides represent a highly versatile pharmacophore in modern drug discovery. From the frontline antitubercular agent pyrazinamide to novel DNA gyrase inhibitors and P2X7R antagonists, the pyrazine ring provides a rigid, electron-deficient scaffold, while the carboxamide linkage offers directional hydrogen bonding. However, optimizing these derivatives requires a delicate balance. The high polarity of the carboxamide group can restrict membrane permeability, while the pyrazine core presents unique metabolic profiles. To reduce late-stage attrition, in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction has become a mandatory phase in the drug design pipeline. This whitepaper provides an in-depth, self-validating technical workflow for computational ADME profiling specifically tailored to pyrazine carboxamides.

Physicochemical Profiling & Structural Causality

Understanding the causality behind the physicochemical properties of pyrazine carboxamides is critical for accurate in silico modeling. Computational tools do not merely calculate numbers; they simulate physical realities governed by molecular structure.

  • The Pyrazine Core : The two symmetrical nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect. This makes the ring highly electron-deficient and generally more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to standard phenyl rings. However, this electron deficiency also lowers the pKa of the ring nitrogens (pKa ~0.6), meaning the core remains unprotonated at physiological pH (7.4), which heavily influences its lipophilicity (LogP) and structural stability1[1].

  • The Carboxamide Linkage : The -CONH- group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). While essential for target engagement—such as binding to the active site of the DprE1 enzyme in Mycobacterium tuberculosis2[2]—it significantly increases the Topological Polar Surface Area (TPSA). If the TPSA exceeds 90 Ų, the compound's ability to cross the blood-brain barrier (BBB) is severely compromised.

Protocol: Self-Validating In Silico ADME Workflow

A robust computational protocol must be a self-validating system. We recommend running a known standard (e.g., Pyrazinamide or Novobiocin) in parallel with novel derivatives. If the predicted LogP or TPSA for the standard deviates significantly from experimental literature values, the force fields or solvation models must be recalibrated before proceeding.

Step 1: Ligand Preparation and 3D Conformational Search

Causality: The conversion of 2D SMILES to 3D conformations is a thermodynamic requirement, not merely a formatting step. ADME descriptors like molecular volume and 3D-PSA are highly sensitive to the spatial orientation of the carboxamide moiety relative to the pyrazine ring. A coplanar arrangement maximizes orbital conjugation but alters the solvent-accessible surface area, directly impacting predicted intestinal absorption. Actionable Methodology:

  • Input 2D structures into a ligand preparation tool (e.g., LigPrep, OpenBabel).

  • Generate protonation states at physiological pH (7.4 ± 0.2) using Epik or equivalent algorithms.

  • Perform a conformational search using an OPLS4 or MMFF94 force field to identify the global energy minimum.

Step 2: Primary ADME Profiling

Causality: Lipinski's Rule of Five evaluates oral bioavailability, but pyrazine carboxamides require deeper scrutiny using models like the BOILED-Egg to predict passive gastrointestinal absorption and brain penetration. The presence of heterocyclic appendages (e.g., 1,3,4-oxadiazoles) can shift the molecule into a P-glycoprotein (P-gp) substrate category, leading to rapid cellular efflux. Actionable Methodology:

  • Compute physicochemical descriptors (MW, LogP, TPSA, HBD, HBA) using SwissADME or pkCSM.

  • Assess P-gp substrate probability and CYP450 inhibition (specifically CYP3A4 and CYP2D6, critical for drug-drug interactions).

  • Validate the output against the reference standard to ensure baseline accuracy.

Step 3: Toxicity and Off-Target Prediction

Causality: Pyrazine rings and their substituted derivatives can occasionally undergo bioactivation to form reactive intermediates. Early identification of AMES toxicity (mutagenicity) and hERG channel inhibition (cardiotoxicity) is essential. The incorporation of strong electron-withdrawing groups (EWGs) can enhance target affinity but may also increase electrophilic reactivity, leading to off-target toxicity3[3]. Actionable Methodology:

  • Submit the optimized 3D structures to ProTox-II or an equivalent machine-learning toxicity predictor.

  • Evaluate the predicted LD50 and classify the compound into a toxicity class (I-VI).

  • Screen for hepatotoxicity and AMES mutagenicity endpoints.

Step 4: Molecular Dynamics (MD) and Solvation Analysis

Causality: Static ADME models do not account for physiological dynamics. MD simulations assess the stability of the pyrazine carboxamide in an aqueous environment and within the target pocket. The stability of the compound's solvation shell directly correlates with its desolvation penalty—a critical thermodynamic barrier for membrane permeation4[4]. Actionable Methodology:

  • Solvate the ligand-protein complex in a TIP3P water box and neutralize with counter-ions.

  • Run a 100–200 ns production MD simulation using GROMACS or Desmond.

  • Calculate the MM-GBSA free binding energy and analyze the Root Mean Square Deviation (RMSD) of the ligand to confirm structural and solvation stability.

Quantitative Data Summary

To benchmark novel designs, researchers should compare their predicted parameters against established pyrazine carboxamide classes. Table 1 summarizes representative in silico ADME data observed across recent literature.

Table 1: Predicted ADME Parameters for Representative Pyrazine Carboxamide Derivatives

Compound Class (Primary Target)MW ( g/mol )LogPTPSA (Ų)HBAHBDBBB PermeabilityAMES Toxicity
Pyrazine-1,2,4-triazoles (Antitubercular)~375.992.5 - 3.185.461LowNegative
Quinoline-carboxamides (P2X7R Antagonists)~385.403.2 - 4.195.272LowNegative
Pyrazine-1,3,4-oxadiazoles (DNA Gyrase)~320.301.8 - 2.475.151HighNegative
Pyrazinamide (Reference Standard)123.11-0.668.031HighNegative

Workflow Visualization

The following diagram illustrates the logical progression of the in silico ADME and toxicity prediction pipeline, emphasizing the integration of dynamic simulations prior to final lead selection.

G Start Novel Pyrazine Carboxamides LigPrep Ligand Preparation (3D Conformation, pH 7.4) Start->LigPrep ADME In Silico ADME Profiling (SwissADME, pkCSM) LigPrep->ADME Tox Toxicity Prediction (ProTox-II, AMES) LigPrep->Tox MD Molecular Dynamics (Stability & Solvation) ADME->MD Tox->MD Lead Lead Optimization & Selection MD->Lead

Figure 1: In silico ADME and toxicity prediction workflow for pyrazine carboxamide optimization.

Conclusion

The successful development of novel pyrazine carboxamides relies heavily on the early and accurate prediction of their pharmacokinetic profiles. By understanding the structural causality behind their physicochemical behavior—specifically the interplay between the electron-deficient pyrazine core and the highly polar carboxamide linkage—researchers can utilize self-validating in silico workflows to design highly potent, bioavailable, and safe therapeutic agents.

References

  • Ouabane, M., et al. "Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics." Arabian Journal of Chemistry, 2023. 1

  • Naik, S., et al. "Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents." RSC Pharmaceutics, 2024. 2

  • Ranjan, V., et al. "Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies." Journal of Computational Biophysics and Chemistry, 2025.4

  • Shah, Q., et al. "Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists." Bioorganic Chemistry, 2023. 3

Sources

Technical Guide: Spectroscopic Characterization of Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of pyrazine carboxamides, focusing on Pyrazinamide (PZA) and its derivatives. This document is structured to provide actionable spectral data, mechanistic interpretation, and validation protocols for researchers in medicinal chemistry.

Introduction & Structural Context

Pyrazine carboxamides, exemplified by the antitubercular drug Pyrazinamide (PZA) , represent a critical scaffold in medicinal chemistry.[1] The pyrazine ring is a


-electron-deficient 1,4-diazine system. When substituted with a carboxamide group at the C2 position, the molecule exhibits distinct electronic push-pull dynamics:
  • Electron Withdrawal: The pyrazine ring nitrogens (N1, N4) and the carbonyl group inductively withdraw electron density, significantly deshielding ring protons.

  • Resonance: The amide group participates in resonance, creating a barrier to rotation around the C(carbonyl)-N bond, often resulting in non-equivalent amide protons in NMR spectra at ambient temperatures.

This guide provides the core spectral fingerprints required to validate the synthesis and purity of these compounds.

Infrared Spectroscopy (IR)

Mechanistic Insight

In pyrazine carboxamides, the diagnostic bands arise from the amide functionality and the heteroaromatic ring.[2] The Amide I band (C=O stretch) is the most prominent. Due to the electron-withdrawing nature of the pyrazine ring, this band often appears at higher frequencies compared to aliphatic amides. The Amide II band (N-H bending/C-N stretch) provides confirmation of the primary amide.

Diagnostic Bands Table
Vibrational ModeFrequency (

)
IntensityStructural Origin

3400 - 3450MediumFree N-H asymmetric stretch

3150 - 3250MediumH-bonded N-H symmetric stretch

3050 - 3100WeakPyrazine ring C-H stretch
Amide I

1680 - 1710StrongCarbonyl stretch (increased double bond character)
Amide II

1580 - 1620MediumN-H deformation / C-N stretch
Ring Breathing 1000 - 1050MediumPyrazine ring skeletal vibration
Validation Protocol

Self-Validating Check: To distinguish between the primary amide


 and potential hydrolysis products (carboxylic acid), look for the broad O-H stretch (

) which characterizes the acid. The absence of this "hump" and the presence of the distinct

doublet (asymmetric/symmetric) confirms the integrity of the amide.

Nuclear Magnetic Resonance (NMR)

H NMR Spectroscopy

The proton NMR spectrum of pyrazine-2-carboxamide is characterized by the deshielding effect of the 1,4-diazine ring.

  • H-3 Proton: Located between the ring nitrogen (N4) and the amide-substituted carbon (C2). It experiences the strongest anisotropy and inductive deshielding, appearing most downfield.

  • Amide Protons: Due to restricted rotation around the C-N bond (

    
     double bond character), the two protons are chemically non-equivalent in DMSO-
    
    
    
    , appearing as two broad singlets.
Chemical Shift Assignments (DMSO-

)
Proton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-3 9.15 - 9.25Doublet (d)

Most deshielded; adjacent to electron-withdrawing amide and N.
H-5 8.85 - 8.95Doublet (d)

Meta to amide; coupled to H-6.
H-6 8.70 - 8.80Doublet of Doublets (dd)

,

Ortho to amide; adjacent to N1.

8.20 - 8.30Broad Singlet-trans to Carbonyl (less shielded).

7.80 - 7.90Broad Singlet-cis to Carbonyl (more shielded).
C NMR Spectroscopy

The carbon spectrum confirms the skeleton. The carbonyl carbon is distinct (~165 ppm).[3] The pyrazine carbons appear in the aromatic region (140-150 ppm).

Carbon

(ppm)
TypeAssignment
C=O 163.0 - 165.5QuaternaryAmide carbonyl.
C-2 144.0 - 145.5QuaternaryIpso-carbon bearing the amide.
C-3 147.0 - 148.5CHMost deshielded ring CH.
C-5 143.5 - 144.5CH
C-6 142.5 - 143.5CH

Note on Solvent Effects: In


, amide protons may merge or shift significantly upfield. DMSO-

is the preferred solvent to observe distinct amide signals due to hydrogen bonding stabilization.

Mass Spectrometry (MS)

Fragmentation Pathways

Pyrazine carboxamides exhibit characteristic fragmentation patterns useful for structural confirmation.

  • Molecular Ion (

    
    ):  Usually prominent in EI/ESI.
    
  • Base Peak: Often arises from the loss of the amide group or the formation of the cyanopyrazine ion.

  • McLafferty Rearrangement: Not typically observed in primary heteroaromatic amides; instead, simple cleavage dominates.

Key Fragment Ions (EI, 70 eV)
m/zIon IdentityFragmentation Mechanism
123

Molecular ion (stable heteroaromatic).
105

Dehydration (often low abundance).
80

Loss of

(Isocyanate loss).
79

Cyanopyrazine ion . Loss of

radical (44 Da).
52

Ring fragmentation (loss of HCN).
Visualizing the Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway for Pyrazinamide (


) in Electron Impact (EI) mass spectrometry.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 123 Frag_1 Fragment m/z 105 (Loss of H2O) M_Ion->Frag_1 - H2O (18) Frag_2 Cyanopyrazine Ion m/z 79 (Base Peak) M_Ion->Frag_2 - CONH2 (44) Frag_3 Ring Fragment m/z 52 Frag_2->Frag_3 - HCN (27)

Caption: Primary EI Mass Spec fragmentation pathway for Pyrazinamide, highlighting the diagnostic loss of the carbamoyl group.

Experimental Protocol: Characterization Workflow

To ensure high-fidelity data, follow this standardized characterization workflow. This protocol assumes the compound has been synthesized and isolated.[4]

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (99.9% D) for NMR. It prevents amide proton exchange and solubilizes the polar pyrazine ring effectively.
    
  • Concentration:

    • 
      H NMR: 5-10 mg in 0.6 mL solvent.
      
    • 
      C NMR: 20-30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).
      
  • Filtration: Filter the solution through a cotton plug within the pipet to remove solid particulates that cause line broadening.

Step 2: Data Acquisition
  • NMR: Acquire

    
    H spectrum with sufficient relaxation delay (
    
    
    
    ) to ensure integration accuracy of the aromatic protons.
  • IR: Use ATR (Attenuated Total Reflectance) on the solid neat sample. No KBr pellet is required, reducing water artifacts.

  • MS: Direct infusion ESI (positive mode) is recommended. Look for

    
     (m/z 124) and 
    
    
    
    (m/z 146).
Step 3: Logic-Based Verification (The "Self-Check")

Use the following logic flow to approve the sample:

  • Check IR: Is the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     > 1680? (Yes = Amide/Acid).[5]
    
  • Check IR: Are there two bands > 3100? (Yes = Primary Amide; No = Secondary/Tertiary or Acid).

  • Check NMR: Are there 3 aromatic protons and 2 broad exchangeable protons? (Yes = Pure PZA).

  • Check MS: Is m/z 124 (

    
    ) the major peak? (Yes = Correct Mass).
    

Characterization_Workflow Start Isolated Solid IR_Step 1. ATR-IR Analysis Check: 1680-1710 cm-1 Start->IR_Step NMR_Step 2. 1H NMR (DMSO-d6) Check: 3 Arom H + 2 Amide H IR_Step->NMR_Step MS_Step 3. Mass Spec (ESI+) Check: [M+H]+ = 124 NMR_Step->MS_Step Decision Data Consistent? MS_Step->Decision Pass VALIDATED Release for Bio-Assay Decision->Pass Yes Fail REJECT Recrystallize/Purify Decision->Fail No

Caption: Logic-gated characterization workflow for validating pyrazine carboxamide derivatives.

References

  • Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxamide . TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance . American Society for Microbiology. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

Sources

Crystal structure analysis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Pyrazine Derivatives: A Comprehensive Guide to Crystallographic Analysis and Supramolecular Chemistry

Executive Summary

Pyrazine derivatives occupy a privileged space in modern medicinal chemistry and materials science. From frontline antitubercular agents like pyrazinamide to broad-spectrum antivirals like favipiravir[1], and even high-nitrogen energetic materials[2], the pyrazine scaffold provides unique electronic and structural properties. Because the biological efficacy and physical stability of these compounds are inextricably linked to their three-dimensional solid-state arrangements, single-crystal X-ray diffraction (SCXRD) is an indispensable tool. This whitepaper provides an authoritative, in-depth guide to the crystallographic analysis of pyrazine derivatives, focusing on crystallization methodologies, structural refinement, polymorphism, and the causality behind supramolecular interactions.

Fundamentals of Pyrazine Crystallography

The pyrazine ring (1,4-diazine) is a highly symmetric, electron-deficient, planar aromatic system. Its two para-nitrogen atoms act as potent hydrogen-bond acceptors, while the electron-deficient


-system readily participates in 

stacking and anion-

interactions.

When analyzing the crystal structures of pyrazine derivatives, three supramolecular pillars consistently emerge:

  • Hydrogen Bonding Networks: Pyrazine nitrogens frequently engage in

    
     and 
    
    
    
    interactions, driving the formation of 1D chains or 2D sheets[1][3].
  • 
     Stacking:  The planar nature of the pyrazine core allows for tight molecular packing. Offset 
    
    
    
    interactions (typically with intercentroid distances of 3.25–3.74 Å) stabilize the crystal lattice, which is particularly crucial for the thermal robustness of pyrazine-based energetic materials[2][3].
  • Halogen Bonding: In fluorinated or chlorinated derivatives (e.g., favipiravir), weak type II dihalogen interactions (e.g.,

    
    ) act as secondary stabilizing forces, dictating the ultimate 3D supramolecular topology[1].
    

Experimental Workflow: From Crystallization to Refinement

To obtain high-fidelity structural data, the experimental protocol must be rigorously controlled. The following self-validating workflow outlines the optimal procedure for pyrazine derivatives.

Step-by-Step Methodology

Step 1: Solvent-Mediated Crystallization

  • Procedure: Dissolve 10-20 mg of the pyrazine derivative in a mixed solvent system (e.g., methanol/dichloromethane or DMSO/water). Allow for slow evaporation at ambient temperature in a vibration-free environment.

  • Causality: Pyrazine molecules have a high propensity for rapid

    
    -stacking, which can lead to twinned or microcrystalline powders. Using a mixed solvent system where one solvent acts as a strong hydrogen-bond donor (like methanol) temporarily solvates the pyrazine nitrogens, disrupting rapid 
    
    
    
    -stacking and promoting the slow, ordered growth of diffraction-quality single crystals.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a crystal with well-defined faces (dimensions ~0.1–0.3 mm). Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a cryoloop. Immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The oil serves a dual purpose: it acts as a cryoprotectant to prevent ice formation and acts as a rigid adhesive upon freezing. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially degrade high-angle diffraction intensities. This is critical for pyrazines, as the planar ring is highly susceptible to dynamic rotational disorder[4].

Step 3: Data Collection and Integration

  • Procedure: Collect diffraction data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) radiation. Integrate the frames and apply multi-scan absorption corrections.

Step 4: Structure Solution and Self-Validating Refinement

  • Procedure: Solve the phase problem using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on

    
    .
    
  • Validation: This protocol is a self-validating system. A successful structural model is confirmed when the refinement converges with an

    
     factor below 5%, the Goodness-of-Fit (GoF) approaches 1.0, and the residual electron density map is featureless (
    
    
    
    ). If residual peaks appear near the pyrazine ring, it is a diagnostic indicator of static rotational disorder, requiring split-occupancy modeling[4].

SCXRD_Workflow Cryst 1. Crystal Growth (Solvent Evaporation) Mount 2. Crystal Mounting (Cryoloop + Oil) Cryst->Mount Diffract 3. X-ray Diffraction (Data Collection @ 100K) Mount->Diffract Phase 4. Phasing & Solution (Direct Methods) Diffract->Phase Refine 5. Structural Refinement (Least-Squares) Phase->Refine Val 6. Validation (CheckCIF & R1 < 5%) Refine->Val

Figure 1: Standardized self-validating workflow for the crystallographic analysis of pyrazine derivatives.

Quantitative Structural Features

The precise geometry of pyrazine derivatives dictates their macroscopic properties. Table 1 summarizes the key crystallographic parameters and intermolecular metrics of notable pyrazine compounds based on recent high-resolution SCXRD studies.

Table 1: Crystallographic and Supramolecular Parameters of Key Pyrazine Derivatives

CompoundSpace GroupKey Intermolecular InteractionsNotable Structural FeaturesRef.
Favipiravir

(Orthorhombic)

,

,

3D supramolecular framework (zst topology);

distance of 3.067 Å.
[1]
Pyrazinamide (

-form)

(Monoclinic)

,

Thermodynamically stable at room temperature; dense hydrogen-bond network.[5][6]
Pyrazinamide (

-form)

(Monoclinic)

Exhibits 15% static rotational disorder of the pyrazine ring; stable >160°C.[4][5]
Pyrazine-Tetrazole Hybrid

(Triclinic)

stacking,

High crystal density (1.509 g/cm³ at 100K); thermal decomposition onset at 305°C.[2]

Case Studies in Pyrazine Crystallography

Case Study 1: The Complex Polymorphism of Pyrazinamide

Pyrazinamide, a first-line tuberculosis drug, exhibits a highly complex solid-form landscape with at least four known polymorphs (


)[4][5][6]. Understanding this enantiotropic polymorphism is critical for pharmaceutical formulation, as different crystal packings directly impact the drug's dissolution rate and bioavailability.
  • Thermodynamic Causality: At absolute zero, the

    
     polymorph possesses the lowest free energy[5]. However, under ambient conditions relevant to drug manufacturing and storage, the 
    
    
    
    form is the thermodynamically stable phase[5][6].
  • The Role of Disorder: As temperature increases above 160°C, the system transitions to the

    
     form. SCXRD reveals that the 
    
    
    
    form is statically disordered, with approximately 15% of the pyrazine molecules rotated within the lattice[4]. This structural disorder entropically stabilizes the
    
    
    crystal lattice at high temperatures, perfectly illustrating how crystallographic data explains macroscopic thermodynamic behavior[4].

PZA_Polymorphism Alpha Alpha (α) Form Thermodynamically Stable (RT) Gamma Gamma (γ) Form High-Temp Stable (Disordered) Alpha->Gamma Heating (>160°C) Beta Beta (β) Form Metastable Beta->Alpha Grinding/Storage Gamma->Alpha Cooling to RT Delta Delta (δ) Form Stable at 0K Delta->Alpha Heating to RT

Figure 2: Thermodynamic relationships and phase transitions of Pyrazinamide polymorphs.

Case Study 2: Supramolecular Engineering in Favipiravir

Favipiravir (T-705) demonstrates how subtle intra- and intermolecular forces dictate the crystal lattice of pyrazine-based antivirals. SCXRD analysis shows that the molecule is completely flat, stabilized by a strong intramolecular


 hydrogen bond that creates a six-membered pseudo-aromatic ring[1].

Beyond the primary


 and 

hydrogen bonds that build the 3D framework, the structure is uniquely stabilized by weak type II dihalogen interactions (

). The measured

distance of 3.067 Å closely matches the sum of the van der Waals radii for fluorine, yielding a 1D supramolecular polymeric chain that reinforces the structural integrity of the active pharmaceutical ingredient (API)[1].

Conclusion

The structural elucidation of pyrazine derivatives through single-crystal X-ray diffraction provides the foundational blueprint required for rational drug design and materials engineering. By rigorously controlling crystallization environments and understanding the causality behind non-covalent interactions—from robust hydrogen bonds to nuanced halogen contacts and entropic disorder—researchers can predict and manipulate the physical properties of these vital compounds.

References

1.1 2.5 3.6 4.3 5.4 6.2

Sources

The Pyrazine Scaffold: Physicochemical Logic and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the pyrazine scaffold in medicinal chemistry. It is structured to serve as a practical resource for drug discovery professionals, focusing on mechanistic rationale, synthetic utility, and structure-activity relationships.

Executive Summary: The Diazine Advantage

In the landscape of nitrogen heterocycles, pyrazine (1,4-diazine) occupies a critical niche as a bioisostere of benzene and pyridine. Its inclusion in a drug candidate is rarely accidental; it is a deliberate design choice driven by specific physicochemical properties:

  • Lipophilicity Modulation: The presence of two nitrogen atoms at the 1,4-positions significantly lowers logP compared to benzene, improving water solubility without sacrificing the planar aromatic character required for π-stacking interactions.

  • Hydrogen Bonding: Unlike benzene, pyrazine acts as a weak base (pKa ~0.6) and a hydrogen bond acceptor.[1] This is pivotal in kinase inhibitor design, where the pyrazine nitrogens often interact with the hinge region of the ATP-binding pocket.

  • Metabolic Stability: The electron-deficient nature of the ring makes it resistant to oxidative metabolism (e.g., by CYPs) compared to electron-rich systems, although it can be susceptible to nucleophilic attack or oxidation at the nitrogen to form N-oxides.

This guide dissects the role of pyrazine in three distinct therapeutic areas—Antimycobacterial, Oncology, and Antiviral—and provides a validated synthetic workflow for scaffold functionalization.

Pharmacological Landscape & Mechanism of Action[2][3][4][5]

Antitubercular: The Pyrazinamide Paradox

Pyrazinamide (PZA) remains a cornerstone of tuberculosis therapy, unique for its ability to kill non-replicating "persister" bacilli in acidic environments (pH 5.5).[2][3]

  • Mechanism: PZA is a prodrug.[3][4] It passively diffuses into Mycobacterium tuberculosis (Mtb) where the enzyme pyrazinamidase (PncA) converts it to the active form, pyrazinoic acid (POA).[2][5]

  • The Proton Trap: POA is actively effluxed but, in an acidic extracellular environment, becomes protonated (H-POA).[2] This uncharged form re-enters the bacillus, dissociates, and acidifies the cytoplasm, disrupting membrane potential.

  • Target Interaction: Recent evidence suggests POA binds to PanD (aspartate decarboxylase), inhibiting Coenzyme A biosynthesis, and potentially RpsA (ribosomal protein S1), blocking trans-translation.

Oncology: Proteasome and Kinase Inhibition
  • Bortezomib (Velcade): A dipeptide boronic acid where the pyrazine ring serves as a critical N-terminal cap. The pyrazine ring dictates the precise orientation of the peptide backbone, facilitating the boronic acid's reversible covalent bond with the threonine residue of the 26S proteasome.

  • Kinase Inhibitors (e.g., Gilteritinib): The pyrazine scaffold serves as a hinge-binder.[1] Its planar geometry allows it to slot into the ATP-binding cleft, while substituents at the 2- and 3-positions extend into the solvent-exposed or hydrophobic pockets to tune selectivity.

Antiviral: Lethal Mutagenesis[9]
  • Favipiravir (T-705): A pyrazinecarboxamide derivative.[6][7][8] It functions as a nucleobase analog. Intracellularly phosphoribosylated to the triphosphate form (Favipiravir-RTP), it is recognized by viral RNA-dependent RNA polymerase (RdRp).[6] Its incorporation induces lethal mutagenesis (C-to-U and G-to-A transitions), leading to viral extinction.

Visualization of Signaling & Mechanism

The following diagram illustrates the activation and multi-target mechanism of Pyrazinamide (PZA) in M. tuberculosis.

PZA_Mechanism PZA_Ext Pyrazinamide (PZA) (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion POA_Int Pyrazinoic Acid (POA-) (Active Anion) PZA_Int->POA_Int Hydrolysis by PncA PncA Enzyme: PncA (Pyrazinamidase) PncA->PZA_Int Efflux Efflux Pump POA_Int->Efflux Active Efflux Target_PanD Target: PanD (Aspartate Decarboxylase) POA_Int->Target_PanD Inhibition Target_RpsA Target: RpsA (Trans-translation) POA_Int->Target_RpsA Inhibition POA_Ext POA- (Extracellular) Efflux->POA_Ext HPOA_Ext H-POA (Protonated) (Acidic pH 5.5) POA_Ext->HPOA_Ext Protonation (H+) Acidic Environment HPOA_Int H-POA (Intracellular) HPOA_Ext->HPOA_Int Re-entry (Passive) HPOA_Int->POA_Int Dissociation (H+ released) Cytosolic Acidification Membrane Membrane Potential Collapse HPOA_Int->Membrane Disrupts energetics

Figure 1: The "Proton Trap" mechanism of Pyrazinamide. PZA is converted to POA, which cycles across the membrane in acidic conditions, collapsing the proton motive force and inhibiting PanD/RpsA.

Synthetic Architecture & Experimental Protocol

Constructing the pyrazine ring often involves the condensation of 1,2-diamines with 1,2-dicarbonyls.[9] However, for modern medicinal chemistry, functionalizing the pre-formed pyrazine core via cross-coupling is the dominant workflow.

Core Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol describes the synthesis of a 2-arylpyrazine, a common motif in kinase inhibitors.

Rationale: 2-Chloropyrazines are electron-deficient, making oxidative addition of Palladium challenging compared to pyridines. Specialized ligands (like XPhos or SPhos) and precise base selection are required to prevent hydrolysis of the chloropyrazine substrate.

Materials:
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 10 minutes.

  • Reagent Loading: Add 2-chloropyrazine (114 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the flask.

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). Note: Pre-complexation of Pd and ligand in a separate vial for 5 mins can enhance turnover.

  • Solvent Introduction: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear; product (Rf ~0.4) will appear fluorescent under UV (254 nm).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • Success Indicator: The product, 2-phenylpyrazine, is a white solid/crystalline material.

  • Failure Mode: If hydrolysis occurs (formation of 2-hydroxypyrazine), the aqueous layer will be basic, and no UV-active product will be found in the organic phase. Ensure the solvent is degassed to prevent homocoupling of the boronic acid.

Structure-Activity Relationship (SAR) Analysis

The pyrazine ring offers four vectors for substitution. Understanding the electronic impact of each position is vital.

PositionChemical EnvironmentSAR Implication
C2 / C3 Adjacent to NitrogenPrimary Functionalization Site. Highly susceptible to nucleophilic aromatic substitution (SNAr) if a leaving group (Cl, F) is present. Ideal for attaching solubilizing tails or hinge-binding motifs.
C5 / C6 Meta to NitrogenMetabolic Soft Spot. These positions are prone to oxidation. Blocking these sites with small alkyl groups (Methyl, CF3) or halogens often improves metabolic stability (t1/2).
Ring N H-Bond AcceptorKinase Hinge Binding. The lone pair is available for H-bonding.[1] N-oxidation (N-oxide) significantly alters polarity and can be a prodrug strategy (bioreduction required).
SAR Visualization: Substitution Effects

The following diagram maps the logical flow of optimizing a pyrazine hit.

Pyrazine_SAR Core Pyrazine Scaffold (Hit Compound) Sub_2_3 C2/C3 Substitution (Nucleophilic Attack) Core->Sub_2_3 Suzuki / SNAr Sub_5_6 C5/C6 Substitution (Metabolic Blocking) Core->Sub_5_6 Minisci / C-H Activation Potency Increased Potency (Target Binding) Sub_2_3->Potency Hinge Interaction Solubility Improved Solubility (Lower LogP) Sub_2_3->Solubility Polar Groups Stability Extended Half-life (Blocked Oxidation) Sub_5_6->Stability Prevents CYP attack N_Mod N-Oxidation / Salt Formation N_Mod->Solubility Prodrug Strategy

Figure 2: SAR Optimization Logic for Pyrazine Derivatives.

Table of FDA-Approved Pyrazine Drugs

Drug NameBrand NameIndicationMechanism of ActionPyrazine Role
Pyrazinamide TebrazidTuberculosisDisruption of membrane potential / PanD inhibitionProdrug core; converted to active acid.
Bortezomib VelcadeMultiple MyelomaProteasome (20S) InhibitorPharmacophore cap; orients boronic acid.[10][11]
Favipiravir AviganInfluenza / ViralRdRp Inhibitor (Lethal Mutagenesis)Nucleobase mimic; incorporates into RNA.
Glipizide GlucotrolDiabetes Type 2Sulfonylurea (K+ channel blocker)Bioisostere for benzene; tunes lipophilicity.
Amiloride MidamorHypertensionENaC Sodium Channel BlockerBasic scaffold; protonated at physiological pH.
Gilteritinib XospataAML (FLT3 mut)FLT3/AXL Kinase InhibitorHinge binder; core scaffold.

References

  • Miniyar, P. B., et al. (2013).[12] "Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review." Mini-Reviews in Medicinal Chemistry. Link

  • Zhang, Y., et al. (2013). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum. Link

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[6][8][13] Proceedings of the Japan Academy, Series B. Link

  • Kupu, H., et al. (2020). "Synthesis and biological evaluation of pyrazine derivatives." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 5-Bromo-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Functionalized pyrazines, particularly halogenated pyrazine-2-carboxamides, are highly valued building blocks in modern drug discovery. They serve as critical intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and modulators of the muscarinic acetylcholine receptor.

This application note details a robust, scalable, three-step synthetic protocol for 5-Bromo-6-methylpyrazine-2-carboxamide , starting from the commercially available and cost-effective 6-methylpyrazine-2-carboxylic acid. The methodology is designed to maximize regiocontrol during halogenation and chemoselectivity during amidation, ensuring high overall yields and API-grade purity without the need for exhaustive chromatographic purification.

Mechanistic Rationale & Causality

To ensure a self-validating and predictable reaction system, the protocol relies on three fundamental mechanistic principles:

  • Activation via Esterification: Carboxylic acids can interfere with electrophilic halogenation due to poor solubility and competing side reactions. Converting the acid to a methyl ester () masks the acidic proton, improves solubility in organic solvents, and subtly alters the electronic distribution of the pyrazine ring, a standard optimization in pyrazinamide synthesis .

  • Synergistic Regioselectivity (Electrophilic Aromatic Substitution): The pyrazine core is inherently electron-deficient and resists electrophilic attack. However, the C6-methyl group is weakly activating and ortho/para-directing, while the C2-ester is deactivating and meta-directing. These two functional groups work synergistically to direct the incoming electrophilic bromine (generated from N-Bromosuccinimide) exclusively to the C5 position .

  • Kinetic vs. Thermodynamic Control in Amidation: The intermediate methyl 5-bromo-6-methylpyrazine-2-carboxylate possesses two electrophilic sites: the ester carbonyl and the C5-carbon (activated for Nucleophilic Aromatic Substitution, SNAr, by the adjacent nitrogens). Ammonolysis of the ester is a fast, kinetically favored process that occurs readily at room temperature. Conversely, SNAr displacement of the bromide requires high thermodynamic energy (typically >100 °C). By strictly controlling the temperature (≤ 25 °C), the ester is selectively converted to the carboxamide while the valuable bromide is perfectly preserved .

Workflow Visualization

SynthesisWorkflow SM 6-Methylpyrazine- 2-carboxylic acid Int1 Methyl 6-methylpyrazine- 2-carboxylate SM->Int1 SOCl₂, MeOH 0 °C to 65 °C Int2 Methyl 5-bromo-6- methylpyrazine- 2-carboxylate Int1->Int2 NBS, DMF 60 °C, 4 h Prod 5-Bromo-6-methylpyrazine- 2-carboxamide Int2->Prod 7N NH₃/MeOH 0 °C to 25 °C

Figure 1: Three-step synthetic workflow for 5-Bromo-6-methylpyrazine-2-carboxamide.

Step-by-Step Experimental Protocols

Step 1: Esterification to Methyl 6-methylpyrazine-2-carboxylate

This step converts the starting material into a highly soluble, reactive intermediate.

  • Preparation: Charge a round-bottom flask with 6-methylpyrazine-2-carboxylic acid (1.0 equiv) and anhydrous methanol (10 mL/g of substrate).

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 equiv) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous evolution of SO₂ and HCl gases. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6 hours. The suspension will transition into a clear solution as the ester forms.

  • Workup (Self-Validating): Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. Carefully quench the residue with saturated aqueous NaHCO₃ until pH reaches 8.0 (cessation of bubbling indicates complete neutralization).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 1 as a pale yellow solid.

Step 2: Regioselective Bromination

This step introduces the critical bromo-handle at the C5 position.

  • Preparation: Dissolve Intermediate 1 (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 8 mL/g) at room temperature under an inert nitrogen atmosphere.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.15 equiv) in three equal portions over 15 minutes to prevent rapid temperature spikes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Quench & Isolation (Self-Validating): Cool the mixture to room temperature and pour it slowly into a vigorously stirred solution of ice-water containing 5% (w/v) sodium thiosulfate. Insight: The thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing over-bromination during isolation and bleaching the solution.

  • Filtration: Stir for 30 minutes. Filter the resulting heavy precipitate, wash thoroughly with cold distilled water, and dry under high vacuum to afford Intermediate 2 .

Step 3: Chemoselective Ammonolysis

This step installs the primary amide while preserving the halogen.

  • Preparation: Suspend Intermediate 2 (1.0 equiv) in a solution of 7N Ammonia in Methanol (10.0 equiv of NH₃) at 0 °C.

  • Reaction: Seal the flask (to prevent ammonia escape) and allow the mixture to slowly warm to room temperature (25 °C). Stir for 12 hours. As the reaction progresses, the starting material will dissolve, and the highly crystalline product will begin to precipitate.

  • Isolation: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume to maximize precipitation.

  • Purification: Filter the solid, wash with ice-cold methanol (2 mL/g), and dry under high vacuum to yield the target 5-Bromo-6-methylpyrazine-2-carboxamide as a white to off-white crystalline powder.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected analytical profiles for each synthetic step:

StepTransformationReagents & SolventTimeTempTypical YieldPurity (LC-MS)
1 EsterificationSOCl₂, Methanol6 h65 °C92 - 95%> 98%
2 BrominationNBS, DMF4 h60 °C75 - 80%> 95%
3 Ammonolysis7N NH₃ in Methanol12 h25 °C85 - 88%> 99%

Critical Parameters & Troubleshooting

  • Over-bromination in Step 2: If dibrominated byproducts are observed via LC-MS, ensure that the NBS stoichiometry does not exceed 1.15 equivalents. Protect the reaction from intense ambient light, which can trigger radical-mediated side reactions.

  • SNAr Side-Reactions in Step 3: If the displacement of the 5-bromo group by ammonia is detected (yielding an amino-pyrazine byproduct), verify that the reaction temperature did not exceed 25 °C. Do not apply heat to accelerate the amidation; kinetic control is strictly temperature-dependent.

References

  • Pyrazine-2-carboxylic acid ester and method for producing the same. Google Patents (JP3205972B2).
  • Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of the American Chemical Society (2023). URL:[Link]

Application Note & Protocol: Microwave-Assisted Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., pyrazinamide, bortezomib) and bioactive nucleoside analogues. Traditional methods for functionalizing pyrazines often suffer from prolonged reaction times, harsh conditions, and poor yields due to the electron-deficient nature of the diazine ring. Microwave-assisted organic synthesis (MAOS) has revolutionized this paradigm. By utilizing dielectric heating, MAOS allows for rapid, uniform superheating of reaction mixtures, drastically reducing reaction times from days to minutes while improving orthogonal selectivity and overall yield[1][2].

This application note provides a comprehensive, self-validating guide to the microwave-assisted synthesis of asymmetrically substituted pyrazines, focusing on the mechanistic causality behind experimental design.

Mechanistic Rationale & Causality

Dielectric Heating vs. The Thermal Wall Effect

In conventional heating, energy is transferred via conduction, leading to temperature gradients and the "thermal wall effect" where the vessel surface is hotter than the reaction mixture. Microwave irradiation, however, directly couples with the dipole moments of polar solvents (e.g., DMF, EtOH) or polar reagents in solvent-free conditions[3]. This causes rapid molecular friction and uniform superheating.

  • Causality: By conducting the reaction in a sealed microwave vial, the solvent can be heated well above its atmospheric boiling point. This exponential increase in temperature accelerates the reaction kinetics according to the Arrhenius equation, allowing robust C-Cl bonds on the pyrazine ring to undergo oxidative addition or nucleophilic attack in minutes rather than hours[4].

Orthogonal Reactivity of Halogenated Pyrazines

Starting materials such as 2,5-dichloropyrazine or 3,5-dichloro-2(1H)-pyrazinones offer excellent platforms for orthogonal substitution[5][6].

  • Causality: The two chlorine atoms exhibit identical initial reactivities. However, once the first substitution occurs (e.g., via a Suzuki-Miyaura coupling or SNAr with an amine), the electronic environment of the pyrazine ring changes. An electron-donating substituent (like an amino group) increases the electron density of the pyrazine core, effectively deactivating the remaining C-Cl bond. This electronic deactivation allows researchers to isolate the mono-substituted intermediate with high selectivity. The second substitution then requires the elevated temperatures and pressures uniquely provided by microwave irradiation to proceed efficiently[6].

Reaction Logic & Workflow

Pyrazine_Synthesis_Workflow A 2,5-Dichloropyrazine (Starting Scaffold) B Microwave SNAr (Amine, Base, 100°C, 15m) A->B Pathway 1 C Microwave Suzuki (Boronic Acid, Pd, 130°C, 20m) A->C Pathway 2 D 2-Amino-5-chloropyrazine (Mono-substituted) B->D E 2-Aryl-5-chloropyrazine (Mono-substituted) C->E F Orthogonal MW Coupling (Elevated Temp/Pressure) D->F E->F G Asymmetrically Disubstituted Pyrazine Derivative F->G

Logical workflow for orthogonal microwave-assisted substitution of pyrazines.

Quantitative Data Summary

The table below highlights the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave-assisted protocols for pyrazine functionalization[4][5].

Reaction TypeSubstrateReagents & CatalystConventional Heating (Time / Yield)Microwave Heating (Time / Yield)
Suzuki-Miyaura 2,5-DichloropyrazineArylboronic acid, Pd(dppf)Cl₂, K₂CO₃12–24 h / 45–60%20 min / 85–95%
SNAr (Amination) 2,5-DichloropyrazineAmine nucleophile, t-BuOK16 h / 50–65%15 min / 75–90%
Multicomponent Pyrazine-2-carboxamideAldehyde, Isonitrile (Fluorous tag)6–12 h / 40–50%5–10 min / 80–92%

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the 2-position of 2,5-dichloropyrazine[5].

Materials:

  • 2,5-Dichloropyrazine (1.0 eq, 0.5 mmol)

  • Arylboronic acid (0.95 eq) — Limiting the boronic acid prevents over-reaction to the di-substituted product.

  • Pd(dppf)Cl₂ (10 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: Acetone/Toluene/H₂O (4:4:1, 2 mL)[4]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2,5-dichloropyrazine, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition: Add the 4:4:1 Acetone/Toluene/H₂O solvent mixture. Causality: The aqueous component dissolves the inorganic base, while the biphasic organic mixture ensures solubility of the pyrazine and efficient microwave energy absorption.

  • Purging: Degas the mixture by bubbling argon or nitrogen for 3 minutes, then seal the vial with a crimp cap. Causality: Oxygen must be excluded to prevent the oxidation of the active Pd(0) catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 130 °C for 20 minutes with a 5-minute ramp time[4].

  • Workup: Cool the vial to room temperature using compressed air. Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (Quality Control): Analyze the crude mixture via LC-MS. The successful formation of the mono-substituted product is validated by the presence of the


 peak exhibiting a characteristic 3:1 isotopic ratio  (indicative of the single remaining chlorine atom). If a 9:6:1 isotopic pattern is observed, unreacted starting material remains; if no isotopic pattern is observed, unwanted di-substitution has occurred.
Protocol B: Solvent-Free Microwave-Assisted Amination

This protocol utilizes solvent-free conditions to drive the nucleophilic aromatic substitution (SNAr) of pyrazines[3].

Materials:

  • 2,5-Dichloropyrazine (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (2.5 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine 2,5-dichloropyrazine, the amine, and t-BuOK. Do not add any solvent.

  • Homogenization: Briefly vortex the solid/liquid mixture to ensure uniform distribution. Causality: In solvent-free MW synthesis, the neat reagents themselves act as the dielectric media. This artificially creates a highly concentrated localized environment, forcing molecular collisions and driving the SNAr reaction forward.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes.

  • Workup: Cool to room temperature. Quench the reaction by adding 5 mL of ice-cold water. The product will typically precipitate. Collect the solid via vacuum filtration and wash with cold water.

Self-Validating System (Quality Control): Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The highly polar amino-pyrazine product will have a significantly lower


 value compared to the non-polar 2,5-dichloropyrazine. Complete disappearance of the high-

starting material spot validates reaction completion. Confirm the structure via

-NMR; the two distinct pyrazine ring protons should appear as two separate doublets (typically between 7.5–8.5 ppm) with a small para-coupling constant (

Hz).

References

  • Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid Analogs. Benchchem. 1

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. 4

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. MDPI. 2

  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem. 5

  • A Novel and Versatile Entry to Asymmetrically Substituted Pyrazines. ACS Publications. 6

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. MDPI. 3

  • An expeditious route toward pyrazine-containing nucleoside analogues. PubMed. 7

Sources

Purification techniques for pyrazine carboxamide products

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Introduction & Strategic Overview

Pyrazine carboxamide (Pyrazinamide, PZA) and its derivatives are critical scaffolds in medicinal chemistry, serving as first-line anti-tubercular agents and emerging antiviral candidates. However, their amphoteric nature and propensity for hydrolysis present unique purification challenges. The presence of Pyrazine Carboxylic Acid (POA) —a biologically active metabolite and common synthetic by-product—requires rigorous removal to prevent assay interference.

This guide moves beyond generic purification to provide a logic-driven, chemically grounded approach to isolating high-purity (>99.5%) pyrazine carboxamides.

The Impurity Landscape

Effective purification requires identifying the enemy. In PZA synthesis, three core impurities dictate the separation strategy:

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Pyrazine Carboxylic Acid (POA) Hydrolysis of amide; Unreacted starting materialAcidic (pKa ~2.9), Highly polarAnion Exchange / pH-controlled Recrystallization
Cyanopyrazine Synthetic precursorNeutral, less polar than PZANormal Phase Chromatography / Solvent Wash
5-Hydroxypyrazinamide Oxidative degradationPhenolic/Acidic, UV-activeReverse Phase Chromatography (C18)
Purification Decision Matrix

Do not default to a single method. Use this decision tree to select the optimal workflow based on your crude profile and scale.

PurificationStrategy Start Crude Pyrazine Carboxamide (>80% Purity?) CheckScale Scale of Operation Start->CheckScale Recryst Primary Technique: Recrystallization CheckScale->Recryst > 5g (Batch) Chromatography Primary Technique: Flash Chromatography CheckScale->Chromatography < 5g (Discovery) SolventSelect Solvent Selection: Water (Green) vs. MeOH/Dioxane (Polymorph Control) Recryst->SolventSelect PhaseSelect Phase Selection Chromatography->PhaseSelect NormalPhase Normal Phase (Silica) For Hydrophobic Derivatives (DCM/MeOH) PhaseSelect->NormalPhase Lipophilic Substituents ReversePhase Reverse Phase (C18) For Parent PZA/Polar Impurities (Water/ACN) PhaseSelect->ReversePhase Polar/Parent Molecule

Figure 1: Strategic decision tree for selecting purification methodology based on scale and physicochemical properties.

Part 2: Protocol 1 — Polymorph-Directed Recrystallization

Objective: Isolate high-purity Pyrazinamide while controlling crystal habit. Context: PZA exists in multiple polymorphs. The thermodynamically stable


-form  often crystallizes as fine needles that clog filters and trap mother liquor. The metastable 

-form
forms larger prisms/plates, offering superior filtration and flow properties.
Materials
  • Crude Pyrazinamide

  • Solvent A: Deionized Water (Green Chemistry standard)

  • Solvent B: Methanol / 1,4-Dioxane (60:40 v/v) (For

    
    -form control)
    
  • Decolorizing Carbon: Activated Charcoal (optional)

Workflow A: Aqueous Recrystallization (Standard)

Best for: General purification, removal of highly water-soluble acid impurities.

  • Saturation: Suspend crude PZA in Deionized Water at a ratio of 1 g : 5 mL .

  • Dissolution: Heat the slurry to 90°C . If solids remain, add water in 1 mL increments until fully dissolved.

    • Note: PZA solubility in water increases drastically with temperature (approx. 15 mg/mL at 25°C vs >500 mg/mL at 90°C).

  • Clarification: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through a pre-warmed Celite pad.

  • Controlled Cooling:

    • Cool the filtrate to 60°C rapidly.

    • Slow Cool: From 60°C to 20°C, cool at a rate of 0.5°C/min . This slow rate discourages the entrapment of the Pyrazine Carboxylic Acid impurity, which remains in the aqueous mother liquor.

  • Isolation: Filter the crystals at 4°C. Wash with ice-cold water (2 x 1 mL/g).

  • Drying: Vacuum oven at 50°C for 12 hours.

Workflow B: Targeted Crystallization (Advanced)

Best for: Process scale-up where filtration speed and powder flow are critical.

  • Solvent Prep: Prepare a mixture of Methanol:1,4-Dioxane (60:40) .

  • Dissolution: Dissolve crude PZA in the solvent mixture at 65°C (Saturation point approx. 45 mg/mL).

  • Seeding (Critical): Cool to 50°C . Add 0.5 wt% seeds of pure

    
    -PZA (if available) or induce nucleation by scratching.
    
  • Fast Cooling: Unlike the aqueous method, the

    
    -form is kinetically favored. Cool aggressively (1.0–1.7°C/min) to 10°C.
    
  • Harvest: Filter immediately to prevent solvent-mediated transformation back to the

    
    -form.
    

Part 3: Protocol 2 — Flash & Prep Chromatography

Objective: Separation of closely eluting polar impurities and isolation of derivatives. Context: Pyrazines are weak bases (pKa ~0.5). On silica, they can streak due to interaction with acidic silanols. On C18, they are often too polar to retain well without pH modification.

Method A: Normal Phase (For Lipophilic Derivatives)

Target: N-benzyl or alkyl-substituted pyrazine carboxamides.

  • Stationary Phase: High-performance Silica Gel (20–40 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism: TEA blocks acidic silanol sites on the silica, preventing the "tailing" of the pyrazine nitrogen and ensuring sharp peaks.

  • Gradient:

    • 0–5 min: 100% DCM (Isocratic hold)

    • 5–20 min: 0–5% MeOH in DCM

    • 20–30 min: 5–10% MeOH in DCM

  • Detection: UV 268 nm.

Method B: Reverse Phase (For Parent PZA & Polar Impurities)

Target: Removal of Pyrazine Carboxylic Acid (POA) from PZA.

  • Stationary Phase: C18 (Octadecyl) or C8.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer, pH 3.0

    • B: Acetonitrile (HPLC Grade)[1]

  • Why pH 3.0? The pKa of Pyrazine Carboxylic Acid is ~2.9. At pH 3.0, the acid exists in a generic equilibrium of ionized/unionized forms, but the amide (PZA) remains neutral. This maximizes the selectivity difference.

  • Gradient:

    • 0–2 min: 0% B (Load in 100% aqueous to retain polar impurities)

    • 2–15 min: 0% → 20% B

    • 15–20 min: 20% → 50% B (Wash)

  • Elution Order:

    • Pyrazine Carboxylic Acid (Early eluter, polar)

    • Pyrazinamide (Target)

    • Dimer/Oligomer impurities (Late eluters)

Part 4: Analytical Validation (HPLC)

Before releasing the batch, validate purity using this self-checking HPLC method.

ParameterCondition
Column C18 (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 4.6 x 250 mm
Mobile Phase Phosphate Buffer (pH 4.4) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Wavelength 268 nm (λ max for Pyrazinamide)
Run Time 10 minutes
Retention Times POA (~2.5 min); PZA (~3.6 min); Impurities (>5 min)

System Suitability Requirement: Resolution (


) between Pyrazine Carboxylic Acid and Pyrazinamide must be > 2.0.

Part 5: References

  • Polymorphism & Crystallization:

    • Robust Crystallization Process Development for the Metastable δ-form of Pyrazinamide. Crystal Growth & Design, 2015.[2]

  • Solubility Thermodynamics:

    • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI, 2024.

  • Analytical Method (HPLC):

    • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. International Journal of ChemTech Research.

  • Synthesis & Derivatives:

    • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. National Institutes of Health (PMC).

  • General Chemical Data:

    • Pyrazinamide Compound Summary.[2][3][4][5][6][7][8] PubChem (NIH).

Sources

Application Note: Precision Arylation of Pyrazine Scaffolds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine rings are "privileged scaffolds" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Bortezomib derivatives) and antimicrobials. However, their electron-deficient nature and the presence of coordinating nitrogen atoms create a unique "Pyrazine Paradox" in catalysis:

  • Oxidative Addition: Theoretically facilitated by electron deficiency, but often hampered by the formation of stable, non-reactive Pd-N

    
    -complexes (catalyst poisoning).
    
  • Transmetallation: Often sluggish due to the instability of heteroaryl boronic acids (protodeboronation).

This guide moves beyond generic Suzuki protocols, providing a mechanistically grounded, self-validating workflow for coupling 2-chloropyrazines and their derivatives.

Mechanistic Insight & The "Pyrazine Paradox"

To optimize yield, one must understand the failure modes. Unlike simple phenyl chlorides, chloropyrazines present a competitive binding landscape.

The Catalytic Cycle & Inhibition Pathways

The diagram below illustrates the competition between the productive catalytic cycle and the dormant "poisoned" state caused by pyrazine nitrogen coordination.

SuzukiPyrazine Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Chloropyrazine Poison OFF-CYCLE: Catalyst Poisoning (Pd-N Coordination) Pd0->Poison + Pyrazine N-Lone Pair TransMet Transmetallation (Base + Ar-B(OH)2) OxAdd->TransMet Poison->Pd0 Heat / Bulky Ligand RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Pyrazine Product RedElim->Product

Figure 1: The productive Suzuki cycle (Blue/Green) vs. the off-cycle catalyst resting state (Red). Bulky ligands are required to destabilize the Pd-N interaction.

Critical Parameter Optimization

Success depends on a specific matrix of Ligand, Base, and Solvent.

Ligand Selection (The "Buchwald Factor")

Standard ligands like PPh3 or dppf often fail with pyrazines because they cannot prevent N-coordination. We utilize Dialkylbiaryl phosphines (Buchwald Ligands) which provide steric bulk to prevent poisoning and electron richness to facilitate oxidative addition.

LigandSubstrate ClassWhy?
XPhos General PurposeExcellent balance of steric bulk and activity. High turnover for chlorides.
SPhos Unstable Boronic AcidsPromotes extremely fast transmetallation, beating protodeboronation rates.
RuPhos Electron-Rich PyrazinesBest for pyrazines with -OMe or -NH2 substituents (deactivated electrophiles).
CataCXium A Sterically HinderedHigh thermal stability for difficult, ortho-substituted couplings.
Base & Solvent Matrix[1][2]
  • Base: K₃PO₄ (Potassium Phosphate Tribasic) is the gold standard. It is mild enough to prevent boronic acid decomposition but strong enough to activate the boronate species.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is non-negotiable; it dissolves the inorganic base and is essential for the boronate pathway.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Success Rate)

Best for: Commercially available 2-chloropyrazines and stable arylboronic acids.

Reagents:

  • Substrate: 2-Chloropyrazine derivative (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1][2]

    • Note: Pre-complexed XPhos-Pd-G3 or G4 precatalysts are preferred if available to eliminate induction time.

  • Base: K₃PO₄ (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the pyrazine, boronic acid, Pd source, Ligand, and Base. Cap with a septum.[3]

  • Degassing: Evacuate and backfill with Argon (x3).[2] Oxygen is the enemy of electron-rich phosphines.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Heat to 80–100°C for 2–4 hours.

  • Monitoring: Check TLC. If the spot hasn't moved, increase temp to 110°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[1][2] Dry over Na₂SO₄.[1][2]

Protocol B: The "Challenging Substrate" Method

Best for: Unstable boronic acids (e.g., 2-heteroaryl boronates) or highly substituted pyrazines.

Modifications:

  • Ligand: Switch to SPhos (promotes faster coupling before boron decomposition).

  • Catalyst Loading: Increase to 5 mol%.

  • Addition Order: Add the boronic acid portion-wise (e.g., 0.5 equiv every hour) to maintain a low concentration of the unstable species, or use a Boronic Ester (Bpin) which is more stable.

  • Solvent: n-Butanol (allows higher temp, better solubility for polar heterocycles).

Self-Validating Troubleshooting System

Use this logic flow to diagnose failures without guessing.

Troubleshooting Start Reaction Failed (Low Yield) Check1 Is SM consumed? Start->Check1 Check2 Is De-Halogenated SM present? Check1->Check2 Yes Sol1 Issue: Catalyst Poisoning Action: Switch to XPhos/RuPhos Increase Temp Check1->Sol1 No (SM remains) Check3 Is Homocoupled Boronic Acid present? Check2->Check3 No Sol2 Issue: Beta-Hydride Elimination Action: Use Pd-G3 Precatalyst Switch solvent to Toluene Check2->Sol2 Yes Sol3 Issue: Oxidative Homocoupling Action: Degas more thoroughly Reduce oxidant (O2) Check3->Sol3 Yes Sol4 Issue: Protodeboronation Action: Switch to SPhos Use K3PO4 (anhydrous) Add Boronic Acid slowly Check3->Sol4 No (Complex Mix)

Figure 2: Diagnostic logic for reaction failure analysis.

Visual Indicators (The "Eye Test")
  • Reaction turns Black immediately: Rapid catalyst decomposition (Pd black). Cause: Ligand not stabilizing Pd(0). Fix: Use Precatalyst or excess Ligand.[1]

  • Reaction stays pale yellow/orange: Catalyst is active (Good).

  • Mirror on flask walls: Pd plating out. Cause: Temperature too high for ligand stability.

References

  • BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines and Pyrazines. (2025).[1][2][4][5][6]

  • National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2010).[7]

  • Sigma-Aldrich. Buchwald Catalysts & Ligands User Guide.

  • Organic Chemistry Portal. Suzuki Coupling of Nitrogen Heterocycles.

  • RSC (Organic & Biomolecular Chemistry). Transition metal-catalyzed functionalization of pyrazines. (2013).[8]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 5-Bromo-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical characterization of 5-Bromo-6-methylpyrazine-2-carboxamide, a key intermediate and potential active pharmaceutical ingredient (API). Given the stringent purity and quality requirements in pharmaceutical development, a multi-faceted analytical approach is essential for unambiguous identification, purity assessment, and solid-state characterization. These application notes detail robust, validated methodologies employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters and is designed to be a self-validating system in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Significance of Rigorous Analytical Characterization

5-Bromo-6-methylpyrazine-2-carboxamide belongs to the pyrazine carboxamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural features of this molecule, including the bromine substituent and the carboxamide group on the pyrazine ring, necessitate a suite of orthogonal analytical techniques for complete characterization. The methodologies outlined herein are designed to provide a holistic understanding of the molecule's identity, purity, and solid-state properties, which are critical parameters for its advancement in drug discovery and development pipelines.

The following sections will provide detailed protocols and theoretical considerations for the essential analytical techniques required for the comprehensive characterization of 5-Bromo-6-methylpyrazine-2-carboxamide.

Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of 5-Bromo-6-methylpyrazine-2-carboxamide and for developing a quantitative assay method. The polarity of the molecule makes it well-suited for retention on a non-polar stationary phase with a polar mobile phase.[3]

Scientific Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and robust performance for a broad range of moderately polar to non-polar compounds. The mobile phase, consisting of a mixture of water and acetonitrile, allows for the elution of the analyte by modulating the organic solvent concentration. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby improving peak shape and reducing tailing.[3][4] A gradient elution is proposed to ensure the timely elution of the main peak while also allowing for the separation of potential impurities with a wider range of polarities. UV detection is chosen based on the anticipated chromophoric nature of the pyrazine ring system.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) to 1 mg/mL A->B C Filter through 0.45 µm syringe filter B->C G Equilibrate HPLC system with initial mobile phase conditions C->G D Prepare Mobile Phase A (e.g., 0.1% TFA in Water) E Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) F Degas mobile phases F->G H Inject sample (e.g., 5 µL) G->H I Run gradient elution program H->I J Detect at appropriate wavelength (e.g., 254 nm) I->J K Integrate chromatogram peaks J->K L Calculate Purity (% Area) K->L M Quantify using a standard curve (for Assay) K->M MS_Fragmentation A 5-Bromo-6-methylpyrazine-2-carboxamide [M+H]⁺ m/z 216/218 B Loss of NH₃ m/z 199/201 A:f1->B:f0 -NH₃ C Loss of CONH₂ m/z 172/174 A:f1->C:f0 -CONH₂ D Loss of Br m/z 137 A:f1->D:f0 -Br

Caption: Predicted ESI-MS Fragmentation of 5-Bromo-6-methylpyrazine-2-carboxamide.

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Gas Nitrogen, 600 L/hr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of 5-Bromo-6-methylpyrazine-2-carboxamide.

The predicted chemical shifts are based on the analysis of structurally related pyrazine and pyridine derivatives. [2][5][6]The pyrazine ring protons are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms. The methyl group will appear in the upfield region. The amide protons may show broad signals due to quadrupole broadening and chemical exchange.

Table of Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
H-3 (Pyrazine)8.8 - 9.0SingletDeshielded by adjacent nitrogen and amide group.
-NH₂ (Amide)7.5 - 8.5Broad SingletExchangeable protons.
-CH₃ (Methyl)2.5 - 2.7SingletAttached to the pyrazine ring.

Table of Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Amide)165 - 168Carbonyl carbon.
C-2 (Pyrazine)145 - 148Attached to the amide group.
C-3 (Pyrazine)142 - 145Adjacent to nitrogen.
C-5 (Pyrazine)130 - 135Attached to bromine.
C-6 (Pyrazine)150 - 155Attached to the methyl group.
-CH₃ (Methyl)20 - 25Methyl carbon.
  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 5 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

The FTIR spectrum of 5-Bromo-6-methylpyrazine-2-carboxamide is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as vibrations associated with the pyrazine ring. [7][8] Table of Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchPrimary Amide
1680 - 1650C=O stretch (Amide I)Amide
1620 - 1580N-H bend (Amide II)Amide
1500 - 1400C=C and C=N stretchPyrazine Ring
1300 - 1200C-N stretchAmide
700 - 500C-Br stretchBromo-aromatic
FTIR Protocol (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after analysis.

Solid-State Characterization: Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties and stability of the compound. [9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of the crystalline solid.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify decomposition events.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of 5-Bromo-6-methylpyrazine-2-carboxamide. The integration of chromatographic, spectrometric, spectroscopic, and thermal analysis techniques ensures a thorough understanding of the compound's identity, purity, and solid-state properties. Adherence to these protocols, coupled with rigorous method validation, will provide the high-quality data necessary to support drug discovery and development activities.

References

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Comprehensive Cancer Center of the Medical University of Vienna. (n.d.). Pyrazines. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • MDPI. (2014, January 7). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Bromide. Retrieved from [Link]

  • PubMed. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Retrieved from [Link]

  • PubMed. (2014, January 7). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Illinois. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2009, January 1). Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

Application Note: Antimicrobial Profiling of 5-Bromo-6-methylpyrazine-2-carboxamide (BMP-2-C)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the antimicrobial profiling of 5-Bromo-6-methylpyrazine-2-carboxamide (referred to herein as BMP-2-C ).

Based on the pyrazine scaffold's established pharmacology (e.g., Pyrazinamide for Tuberculosis, Favipiravir for viral RNA polymerase inhibition), this guide focuses on evaluating BMP-2-C as both a direct antimicrobial agent and a lead scaffold for structure-activity relationship (SAR) studies.

Introduction & Mechanism of Action

The Pyrazine Scaffold Context

Pyrazine-2-carboxamide derivatives occupy a critical space in infectious disease therapeutics.[1] The core structure mimics nicotinamide, allowing interference with multiple nucleotide and fatty acid biosynthetic pathways.

  • Antitubercular Activity: Similar to the first-line drug Pyrazinamide (PZA) , BMP-2-C is investigated for its ability to disrupt membrane energetics and inhibit Fatty Acid Synthase I (FAS-I) in Mycobacterium tuberculosis (M.tb). The addition of the 5-bromo and 6-methyl groups increases lipophilicity (LogP), potentially enhancing penetration through the mycolic acid-rich cell wall.

  • Antiviral Potential: This molecule serves as a structural analog to Favipiravir (T-705) .[2] While T-705 is a 6-fluoro-3-hydroxy derivative, the 5-bromo-6-methyl substitution pattern is frequently screened to assess binding affinity to viral RNA-dependent RNA polymerase (RdRp) before functionalization.

Putative Mechanism
  • Prodrug Activation: Like PZA, BMP-2-C may require hydrolysis by bacterial pyrazinamidase (PncA) to its active acid form (5-bromo-6-methylpyrazine-2-carboxylic acid).

  • Acidification: Accumulation of the acid form inside the bacterium disrupts membrane potential (

    
    ) and pH homeostasis.
    
  • Target Inhibition: Direct inhibition of Ribosomal Protein S1 (RpsA) or FAS-I.

Physicochemical Handling & Storage

Warning: The 5-bromo and 6-methyl substituents significantly reduce water solubility compared to unsubstituted pyrazinamide.

ParameterSpecification
Molecular Weight ~216.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility (Water) Low (< 1 mg/mL); Do not use aqueous stock solutions.
Solubility (DMSO) High (~50 mg/mL); Recommended vehicle.[3]
Storage -20°C, desiccated. Protect from light (halogenated pyrazines can be photosensitive).
Reconstitution Protocol
  • Weighing: Weigh 10 mg of BMP-2-C into a sterile, amber glass vial.

  • Solvent: Add 1.0 mL of 100% molecular biology grade DMSO to create a 10 mg/mL (approx. 46 mM) stock solution.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes at room temperature.

  • Sterilization: Pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as drug adsorption may occur.

Protocol A: Antitubercular Assay (Microplate Alamar Blue Assay - MABA)

Rationale: PZA and its analogs exhibit pH-dependent activity.[4] Standard media (pH 7.4) often yield false negatives. This protocol mandates a dual-pH screening (pH 6.0 vs. pH 6.8).

Materials
  • Strain: Mycobacterium tuberculosis H37Rv (BSL-3) or Mycobacterium smegmatis mc²155 (BSL-2 surrogate).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Buffer: Phosphate-citrate buffer to adjust media pH to 6.0.

  • Reagent: Alamar Blue (Resazurin) solution.

Workflow
  • Inoculum Prep: Culture bacteria to mid-log phase (OD₆₀₀ ≈ 0.4–0.6). Dilute to ~1x10⁵ CFU/mL.

  • Plate Layout: Use sterile 96-well clear-bottom plates.

    • Columns 2-11: Test wells.

    • Column 1: Negative Control (Media only).

    • Column 12: Positive Control (Rifampicin 1 µg/mL or PZA 100 µg/mL).

  • Dilution Series:

    • Add 100 µL of pH-adjusted 7H9 media to all wells.

    • Add 100 µL of BMP-2-C stock (diluted to 2x starting concentration) to Column 2.

    • Perform serial 2-fold dilutions from Column 2 to 11. Discard final 100 µL.

    • Final Test Range: 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension to columns 2-12.

    • Final DMSO concentration must be < 1%.

  • Incubation:

    • Seal with breathable membrane.

    • Incubate at 37°C for 5 days (M. smegmatis) or 7 days (M.tb).

  • Readout:

    • Add 20 µL Alamar Blue and 12 µL 10% Tween 80 to all wells.

    • Incubate 24 hours.

    • Color Change: Blue (Resazurin, no growth)

      
       Pink (Resorufin, growth).
      
    • Fluorescence: Excitation 530 nm / Emission 590 nm.

Data Interpretation
  • MIC: Lowest concentration preventing color change (Blue).

  • pH Effect: If MIC is >100 µg/mL at pH 6.8 but <25 µg/mL at pH 6.0, the mechanism is likely PncA-dependent acidification (similar to PZA).

Protocol B: Broad-Spectrum Antibacterial Screen

Rationale: To determine if the halogenation confers broad-spectrum toxicity or activity against standard pathogens.

Workflow (CLSI Standard)
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Range: 64 µg/mL to 0.125 µg/mL.

  • Incubation: 16–20 hours at 35°C.

  • Readout: Visual turbidity.

Note: Pyrazine carboxamides typically show weak activity against Gram-negatives due to efflux pumps. If MIC > 64 µg/mL, consider testing in the presence of an efflux pump inhibitor (e.g., PAβN) to verify intracellular target engagement.

Visualization: Experimental Logic & Pathway

BMP_2_C_Profiling Start Start: BMP-2-C Stock (10 mg/mL in DMSO) SolubilityCheck Aqueous Solubility Check (Precipitation?) Start->SolubilityCheck MABA MABA Assay (Mycobacteria) SolubilityCheck->MABA Clear BroadSpec Broad Spectrum (Gram +/-) SolubilityCheck->BroadSpec Clear pH_Split Media pH Split MABA->pH_Split pH_Acid pH 6.0 (PZA-like Activity) pH_Split->pH_Acid pH_Neut pH 6.8 (Intrinsic Activity) pH_Split->pH_Neut Analysis Data Analysis: MIC & SAR Profiling pH_Acid->Analysis pH_Neut->Analysis Efflux Efflux Pump Inhibitor Assay BroadSpec->Efflux MIC > 64 µg/mL BroadSpec->Analysis MIC < 64 µg/mL Efflux->Analysis

Caption: Workflow for differential pH screening (MABA) and broad-spectrum validation of BMP-2-C.

Expected Results & Troubleshooting

ObservationInterpretationAction
Precipitation in Media Compound crystallized upon dilution.Reduce max concentration to 50 µg/mL or increase DMSO to 2% (verify organism tolerance).
Pink Color in Negative Control Contamination.Discard plate. Review sterile technique.
Blue Color in Positive Control Drug failure or resistant strain.Verify Rifampicin/PZA stock potency.
Activity only at pH 6.0 Prodrug mechanism confirmed.Proceed to PncA enzyme hydrolysis assay.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research, 82(3), 95-102. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. Link

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis. Nature Medicine, 6, 1043–1047. Link

  • Peterson, M. A., et al. (2014). Synthesis and biological evaluation of 5-substituted pyrazine-2-carboxamides as novel antitubercular agents.[3][5] Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. Link

Sources

Strategic Application of Pyrazine-Based Scaffolds as Next-Generation FGFR Inhibitors

[1][2]

Abstract

The Fibroblast Growth Factor Receptor (FGFR) family remains a critical target in oncology, particularly for urothelial carcinoma, cholangiocarcinoma, and squamous cell lung cancer.[1] While first-generation inhibitors (e.g., erdafitinib) have validated the target, acquired resistance and off-target toxicity (particularly hyperphosphatemia via FGFR1 inhibition) necessitate novel scaffolds. Pyrazine derivatives—specifically pyrrolo[2,3-b]pyrazines and 3-amino-pyrazine-2-carboxamides —have emerged as a privileged chemotype. These scaffolds offer tunable solubility, distinct hinge-binding vectors, and the capacity for covalent modification of cysteines in the P-loop. This application note provides a rigorous technical guide for researchers developing and validating pyrazine-based FGFR inhibitors, covering rational design principles, biochemical screening protocols, and cellular target engagement workflows.

Mechanistic Rationale & Scaffold Design

The Pyrazine Advantage

Unlike traditional quinazoline or pyrazole-based inhibitors, the pyrazine core (1,4-diazine) offers unique electronic properties that facilitate hydrogen bonding within the ATP-binding pocket while maintaining a lower molecular weight profile.

  • Hinge Binding: The nitrogen atoms of the pyrazine ring (or fused systems like pyrrolo[2,3-b]pyrazine) serve as critical hydrogen bond acceptors for the backbone amide of the hinge region (typically Val561 in FGFR1).

  • Gatekeeper Interaction: Substituents at the 5- or 6-position of the pyrazine core can be oriented to interact with the "gatekeeper" residue (Val564 in FGFR1), a common site of resistance mutations (e.g., V564F).

  • Covalent Targeting: Recent advances (e.g., Compound 9p) utilize the pyrazine scaffold to position acrylamide warheads for covalent bonding with non-catalytic cysteines (e.g., Cys488), overcoming reversible binding limitations.

Diagram 1: FGFR Signaling Pathway & Pyrazine Intervention

The following diagram illustrates the canonical FGFR signaling cascade and the precise node where pyrazine derivatives exert Type I (ATP-competitive) or Covalent inhibition.

FGFR_SignalingFigure 1: FGFR Signaling Cascade and Pyrazine Inhibitor MechanismFGFFGF LigandFGFRFGFR Dimerization(Tyr Kinase Activation)FGF->FGFRBindingFRS2FRS2(Phosphorylated)FGFR->FRS2PhosphorylationPLCgPLCγ(Ca2+ Release)FGFR->PLCgInhibitorPyrazine Inhibitor(ATP Pocket Blockade)Inhibitor->FGFR  Competes with ATP  (IC50 < 10 nM)GRB2GRB2 / SOSFRS2->GRB2RASRASGRB2->RASPI3KPI3KGRB2->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2(Proliferation)MEK->ERKAKTAKT(Survival)PI3K->AKT

Experimental Protocols

Protocol A: High-Throughput Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of pyrazine derivatives against recombinant FGFR1-4 enzymes. Principle: Measures the conversion of ATP to ADP by the kinase.[2][3] The pyrazine inhibitor prevents this conversion, reducing the luminescent signal.

Materials
  • Enzymes: Recombinant Human FGFR1, FGFR2, FGFR3, FGFR4 (active kinase domains).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[4]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT, 2 mM MnCl2.

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve pyrazine derivatives in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Dilute 1:25 into 1X Kinase Buffer to generate 4X working solutions (Final DMSO in assay = 1%).

  • Enzyme Reaction:

    • In a 384-well white low-volume plate, add:

      • 2 μL of 4X Pyrazine Compound.

      • 2 μL of 4X FGFR Enzyme (optimized to ~1-5 ng/well).

      • Pre-incubate for 10 min at RT to allow equilibrium binding.

      • 4 μL of 2X ATP/Substrate Mix (ATP concentration should be at K_m_app, typically 10-50 μM).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 8 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 16 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "Vehicle" (100% activity) controls.

    • Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Table 1: Representative Potency of Pyrazine Scaffolds Data synthesized from recent medicinal chemistry literature [1, 2, 3].

Compound ClassScaffold CoreTarget ProfileRepresentative IC50 (nM)
Cmpd 13 Pyrrolo[2,3-b]pyrazineFGFR1 SelectiveFGFR1: 30 nM FGFR2: >1000 nM
Cmpd 18i 3-amino-pyrazine-2-carboxamidePan-FGFRFGFR1: 12 nM FGFR2: 18 nM FGFR3: 15 nM
Cmpd 9p Indole-Pyrrolo[2,3-b]pyrazinePan-FGFR (Covalent)FGFR1: 35 nM FGFR1(V561M): 42 nM
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the pyrazine derivative inhibits FGFR autophosphorylation and downstream ERK/AKT signaling in a cellular context. Cell Lines:

  • RT112: Bladder carcinoma (FGFR3-TACC3 fusion).

  • SNU-16: Gastric carcinoma (FGFR2 amplification).

  • H1581: Lung cancer (FGFR1 amplification).

Workflow
  • Seeding: Plate cells (e.g., SNU-16) at 1x10^6 cells/well in 6-well plates. Allow attachment for 24h.

  • Starvation: Wash with PBS and replace with serum-free medium for 16h (synchronizes cycle and reduces basal noise).

  • Treatment:

    • Treat with Pyrazine Inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulation (Optional): If using non-amplified lines, stimulate with FGF2 (50 ng/mL) for the final 15 min of treatment.

  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Antibodies: p-FGFR (Tyr653/654), Total FGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, p-AKT (Ser473).

    • Validation Criteria: A successful inhibitor must show dose-dependent reduction of p-FGFR and p-ERK without affecting Total FGFR levels (unless it induces degradation).

Integrated Screening Workflow

The following diagram outlines the logical flow from chemical synthesis to lead candidate selection.

WorkflowFigure 2: Integrated Discovery Workflow for Pyrazine FGFR InhibitorsSynthPyrazine LibrarySynthesisBiochemBiochemical Screen(ADP-Glo)IC50 DeterminationSynth->Biochem Test PotencyBiochem->Synth SAR RefinementSelectivityKinase Selectivity(FGFR vs VEGFR2)Biochem->Selectivity Hit (<100 nM)CellularCell Viability(RT112 / SNU-16)Selectivity->Cellular Selective (>50x)Cellular->Synth Optimize ADMEWesternMechanism Check(Western Blot)Cellular->Western Confirm PathwayInhibitionInVivoIn Vivo Efficacy(Xenograft)Western->InVivo Lead Candidate

Expert Tips & Troubleshooting

  • Solubility vs. Potency: Pyrazine cores can be highly planar, leading to poor aqueous solubility.

    • Tip: Incorporate solubilizing tails (e.g., morpholine or piperazine) at the solvent-exposed regions (typically the 2- or 3-position of the pyrazine) to improve physicochemical properties without disrupting hinge binding [2].

  • Selectivity over VEGFR2: Many FGFR inhibitors suffer from VEGFR2 cross-reactivity (causing hypertension).

    • Tip: Exploit the "molecular brake" region. Pyrazine derivatives with specific substitutions (e.g., 3,5-dimethoxyphenyl) often show improved selectivity for FGFR pockets compared to the VEGFR2 pocket [1].

  • Assay Interference:

    • Tip: Pyrazine compounds can sometimes fluoresce. Always run a "Compound Only" control in fluorescence-based assays (like LanthaScreen) to rule out false positives. In Luminescent assays (ADP-Glo), this is less of an issue, but DMSO tolerance must be checked (keep <1%).

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: Molecules (2018). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: ACS Medicinal Chemistry Letters (2024).[5] URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors. Source: Journal of Medicinal Chemistry (2025). URL:[Link](Note: URL represents the journal landing page for verification of recent 2025 issues).

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Source: Frontiers in Pharmacology (2022). URL:[Link]

Development of 5-Bromo-6-methylpyrazine-2-carboxamide analogs for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The pyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably anchored by the antiviral drug Favipiravir (T-705) and its analog T-1105 . While Favipiravir features a 6-fluoro-3-hydroxy substitution pattern, the 5-bromo-6-methylpyrazine-2-carboxamide scaffold offers a distinct and versatile platform for divergent synthesis.

This scaffold is particularly valuable for two therapeutic areas:

  • Viral RNA-dependent RNA Polymerase (RdRp) Inhibitors: The 2-carboxamide moiety mimics the nucleobase structure required for recognition by viral polymerases (e.g., Influenza, SARS-CoV-2), while the 5- and 6-positions allow for hydrophobic tuning to occupy the template entry channel.

  • Antimycobacterial Agents: Analogs of Pyrazinamide (PZA) where the 5-position is substituted with aryl or heteroaryl groups have shown enhanced potency against Mycobacterium tuberculosis by disrupting ribosomal translation (F1 protein interaction) or inhibiting fatty acid synthase I (FAS-I).

This application note details the protocols for synthesizing the core scaffold, generating a diversity library via C-5 functionalization, and evaluating biological activity.

Chemical Synthesis Strategy

The development of this library relies on a "divergent from core" strategy. The 5-bromo-6-methylpyrazine-2-carboxylate core serves as the linchpin. The 6-methyl group provides metabolic stability (blocking C-6 oxidation) and a hydrophobic anchor, while the 5-bromo group acts as a reactive handle for palladium-catalyzed cross-couplings.

Visualizing the SAR Workflow

SAR_Workflow Precursor Methyl 5-bromo-6-methyl pyrazine-2-carboxylate Core 5-Bromo-6-methyl pyrazine-2-carboxamide Precursor->Core Ammonolysis (NH3/MeOH) Library_C Library C: C-2 Amide Var. (Direct Amidation) Precursor->Library_C R-NH2 T3P Coupling Library_A Library A: C-5 Aryl/Heteroaryl (Suzuki Coupling) Core->Library_A Ar-B(OH)2 Pd(dppf)Cl2 Library_B Library B: C-5 Amines (Buchwald-Hartwig) Core->Library_B HNR2 Pd2(dba)3 / XPhos

Figure 1: Divergent synthesis workflow starting from the methyl ester precursor. The primary route (solid lines) establishes the carboxamide core before C-5 diversification.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Preparation of 5-Bromo-6-methylpyrazine-2-carboxamide from Methyl 5-bromo-6-methylpyrazine-2-carboxylate.

Rationale: Direct ammonolysis of the ester is preferred over hydrolysis-coupling to avoid potential decarboxylation or hydrolysis of the bromine under harsh acidic/basic conditions.

Materials:

  • Methyl 5-bromo-6-methylpyrazine-2-carboxylate (CAS: 1823888-27-2)

  • Ammonia in Methanol (7N solution)

  • Dichloromethane (DCM) for extraction

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Charge: In a 100 mL pressure tube equipped with a magnetic stir bar, dissolve 1.0 g (4.3 mmol) of Methyl 5-bromo-6-methylpyrazine-2-carboxylate in 10 mL of anhydrous methanol.

  • Reaction: Cool the solution to 0°C. Slowly add 20 mL of 7N Ammonia in Methanol. Seal the tube.

  • Incubation: Allow the reaction to warm to room temperature (25°C) and stir for 16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a more polar spot (Rf ~0.3) should appear.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

  • Purification: The residue is typically a solid. Triturate with cold diethyl ether (2 x 10 mL) to remove lipophilic impurities. Filter the solid and dry under high vacuum.

    • Expected Yield: 85-95%

    • Appearance: Off-white to pale yellow solid.

Protocol 2: C-5 Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the 5-position to probe the hydrophobic binding pocket.

Expert Insight: Pyrazine nitrogens can chelate Palladium, poisoning the catalyst. The use of Pd(dppf)Cl2·DCM is recommended as the bidentate ligand prevents catalyst deactivation better than PPh3-based systems.

Materials:

  • 5-Bromo-6-methylpyrazine-2-carboxamide (Core from Protocol 1)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·DCM) (0.05 equiv)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the Core (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and K2CO3 (1.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.025 mmol) quickly and seal the vessel under inert atmosphere.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography.

    • Eluent: Gradient of 0-10% Methanol in DCM (Pyrazine amides are polar).

Protocol 3: In Vitro RdRp Inhibition Assay (Fluorescence)

Objective: Evaluate the potency of analogs against viral RNA-dependent RNA polymerase (e.g., Influenza or SARS-CoV-2 RdRp).

Methodology: This assay measures the elongation of a primer-template RNA duplex by the recombinant polymerase in the presence of the inhibitor.

Reagents:

  • Recombinant Viral RdRp Complex (e.g., Influenza PA/PB1/PB2)

  • RNA Template/Primer (Fluorescently labeled, e.g., with FAM)

  • NTP mix (ATP, CTP, GTP, UTP)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the test analogs in DMSO (Top concentration: 100 µM).

  • Incubation:

    • Mix RdRp enzyme (20 nM final) with test compound in Assay Buffer. Incubate for 15 mins at 25°C.

  • Initiation: Add the RNA Template/Primer (50 nM) and NTP mix (100 µM).

  • Reaction: Incubate at 30°C for 60 minutes.

  • Detection: Stop reaction with EDTA (50 mM). Measure fluorescence polarization or intensity (depending on the specific probe setup) or analyze products via TBE-Urea PAGE.

  • Analysis: Calculate IC50 using a 4-parameter logistic regression model.

Data Analysis & SAR Interpretation

When analyzing the data from the generated library, organize results to identify trends in Lipophilicity (cLogP) vs. Potency (IC50) .

Table 1: Representative SAR Data Structure

Compound IDR-Group (C-5)Yield (%)cLogPRdRp IC50 (µM)Interpretation
BMP-01 -Br (Parent)N/A0.85>100Low affinity; requires hydrophobic extension.
BMP-02 Phenyl78%2.1012.5Baseline activity established.
BMP-03 4-Fluoro-phenyl82%2.254.2F-substitution improves metabolic stability and potency.
BMP-04 3-Pyridyl65%1.1525.0N-atom reduces hydrophobic contact?
BMP-05 Cyclopropyl55%1.2055.0Too small for the hydrophobic pocket.

Key SAR Trends to Watch:

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -F) on the C-5 aryl ring often enhance potency by influencing the pKa of the pyrazine nitrogen or improving pi-stacking interactions in the active site.

  • Steric Constraints: Bulky ortho-substituents on the C-5 aryl ring may clash with the enzyme pocket (e.g., 2-methylphenyl often loses activity compared to 4-methylphenyl).

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of anti-influenza virus compound T-705." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. Link

  • Huchting, J., et al. (2017). "Synthesis and biological evaluation of 5-substituted pyrazine-2-carboxamides as novel antimycobacterial agents." Bioorganic & Medicinal Chemistry Letters, 27(11), 2450-2453. Link

  • Shi, W., et al. (2014). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis." Science, 333(6049), 1630-1632. Link

  • Sigma-Aldrich. "Methyl 5-bromo-6-methylpyrazine-2-carboxylate Product Information." Link

  • Rehman, A., et al. (2024). "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives...". Molecules, 29(18), 4478. Link

Sources

Experimental design for testing the efficacy of pyrazine-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere in FDA-approved kinase inhibitors (e.g., Bortezomib, though a proteasome inhibitor, and various clinical kinase candidates). Its nitrogen atoms frequently serve as hydrogen bond acceptors in the ATP-binding hinge region of kinases.[1] However, pyrazine derivatives often exhibit poor aqueous solubility and complex metabolic profiles. This guide provides a validated, three-tiered experimental framework to assess the efficacy of pyrazine-based inhibitors, moving from physicochemical validation to biochemical potency and cellular target engagement.

Phase 1: The "Pyrazine Pre-Check" (Physicochemical Validation)

Objective: Prevent false negatives/positives caused by compound precipitation or aggregation before biological testing.

1.1 The Solubility Paradox

Pyrazines are weak bases. While they may dissolve in DMSO, dilution into neutral biological buffers (pH 7.4) often leads to "crash-out" (precipitation), particularly for lipophilic enzyme inhibitors.

  • Risk: Precipitated compounds scatter light (interfering with optical assays) and reduce effective concentration, leading to artificially high IC50 values.

1.2 Protocol: Kinetic Solubility Screen via Nephelometry

Materials:

  • Test Compound (10 mM stock in 100% DMSO)

  • Assay Buffer (PBS pH 7.4 or HEPES-based kinase buffer)

  • 96-well clear flat-bottom plate

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (range: 10 mM to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO concentration into 198 µL of Assay Buffer (1% final DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at Room Temperature (RT).

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Threshold: Any well with

    
     above background indicates precipitation.
    
    • Decision Gate: If solubility limit <

      
       predicted IC50, re-design structure or use a solubility-enhancing formulation (e.g., cyclodextrin) for assays.
      
Phase 2: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Determine the intrinsic


 of the inhibitor against the purified target kinase.
Method Choice:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence intensity because pyrazine derivatives can be autofluorescent. TR-FRET eliminates this background interference.
2.1 Experimental Design
  • Assay Principle: Competition between the pyrazine inhibitor and an ATP-competitive tracer (fluorophore-labeled) for the kinase ATP-binding site.

  • Readout: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Inhibitor bound.

2.2 Detailed Protocol

Reagents:

  • Target Kinase (recombinant, ~1-5 nM final)

  • Europium-labeled anti-tag antibody (Donor)

  • AlexaFluor 647-labeled ATP tracer (Acceptor)

  • Pyrazine Inhibitor (Serial dilution)

Step-by-Step:

  • Compound Plating: Acoustic dispense 10 nL of inhibitor (10-point dose response, 1:3 dilution) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical Step: Incubate for 15 mins to allow inhibitor to bind before competing with the tracer.

  • Tracer Addition: Add 5 µL of Tracer solution (

    
     concentration).
    
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 620 nm, Emission 2: 665 nm).

Data Analysis: Calculate the TR-FRET Ratio:



Fit data to a 4-parameter logistic equation to derive 

.
Phase 3: Cellular Target Engagement (CETSA)

Objective: Prove the pyrazine inhibitor enters the cell and binds the target in a complex cellular environment. Why CETSA? Unlike phenotypic viability assays (MTT), CETSA confirms physical binding. Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.[2]
3.1 Protocol: Isothermal Dose-Response (ITDR)

Materials:

  • Adherent cancer cell line expressing target kinase.

  • PCR thermocycler.

  • Lysis buffer (with protease inhibitors).

Procedure:

  • Treatment: Seed cells in 6-well plates. Treat with pyrazine inhibitor at varying concentrations (e.g., 0, 0.1, 1, 10 µM) for 1 hour at 37°C.

  • Harvest: Trypsinize, wash with PBS, and resuspend pellets in PBS.

  • Heat Shock: Aliquot cell suspension into PCR tubes. Heat each tube to the target's specific aggregation temperature (

    
    , previously determined, typically 48-56°C) for exactly 3 minutes.
    
  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add lysis buffer, incubate 20 mins, then centrifuge at 20,000 x g for 20 mins at 4°C.

    • Mechanism:[3][4][5] Unbound/unstable protein denatures and precipitates into the pellet. Bound/stabilized protein remains in the supernatant.

  • Detection: Analyze supernatant via Western Blot using antibodies against the target kinase.

Success Criteria: A distinct "rescue" of the soluble protein band at high inhibitor concentrations compared to the DMSO control indicates successful intracellular target engagement.

Phase 4: Data Visualization & Workflow Logic
4.1 Experimental Workflow Diagram

The following diagram illustrates the decision-making process for validating pyrazine inhibitors.

PyrazineWorkflow Start New Pyrazine Scaffold Solubility Phase 1: Solubility Screen (Nephelometry) Start->Solubility Decision1 Soluble at 10µM? Solubility->Decision1 Reformulate Reformulate / Redesign (Add solubilizing groups) Decision1->Reformulate No Biochem Phase 2: Biochemical Potency (TR-FRET IC50) Decision1->Biochem Yes Reformulate->Solubility Cellular Phase 3: Target Engagement (CETSA) Biochem->Cellular If IC50 < 100nM Phenotypic Phase 4: Cell Viability (CellTiter-Glo) Cellular->Phenotypic If Target Stabilized

Caption: Step-by-step validation workflow ensuring only soluble, potent binders progress to cellular assays.

4.2 CETSA Mechanism Diagram

This diagram explains the principle of the Cellular Thermal Shift Assay.

CETSA_Mechanism cluster_0 DMSO Control (No Drug) cluster_1 Pyrazine Treatment Protein_Unbound Target Protein (Unstable) Heat_1 Heat Shock (52°C) Protein_Unbound->Heat_1 Agg_1 Denaturation & Precipitation Heat_1->Agg_1 Result_1 Supernatant: NO SIGNAL Agg_1->Result_1 Drug Pyrazine Inhibitor Protein_Bound Drug-Target Complex (Stabilized) Drug->Protein_Bound Binds Heat_2 Heat Shock (52°C) Protein_Bound->Heat_2 Soluble_2 Native Conformation Preserved Heat_2->Soluble_2 Result_2 Supernatant: STRONG SIGNAL Soluble_2->Result_2

Caption: CETSA Principle: Ligand binding prevents thermal denaturation, keeping the target protein soluble.

Summary of Key Parameters
ParameterAssay TypeCritical Threshold / StandardNotes
Solubility Nephelometry

in 1% DMSO
Pyrazines often crash out; check this first.
Biochemical Potency TR-FRET

Use "Z-Prime"

for assay validation.
Target Engagement CETSAThermal Shift ($ \Delta T_m $)

Confirms drug enters cell and binds target.
Cellular Potency CellTiter-Glo

Must correlate with CETSA data to rule out off-target toxicity.
References
  • Alsouk, A. (2024).[6] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Link

  • Molina, D.M., et al. (2013).[2] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link

  • Sittampalam, G.S., et al. (2004).[7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7][8][9] Link

  • Frett, B., et al. (2014).[10] Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Contextual reference for solubility protocols).

Sources

Application Note: In Vitro Evaluation of Novel Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors and Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Carboxamides represent a highly versatile pharmacophore in modern drug discovery, oncology, and agrochemistry. Characterized by their ability to act as potent Succinate Dehydrogenase Inhibitors (SDHIs), these derivatives disrupt the mitochondrial tricarboxylic acid (TCA) cycle and the electron transport chain (ETC)[1]. This application note provides a comprehensive, self-validating framework for evaluating the in vitro activity of novel carboxamides, bridging the gap between target engagement (enzyme inhibition) and phenotypic outcomes (cytotoxicity and cell viability).

Mechanistic Rationale: The SDH-Carboxamide Axis

Succinate dehydrogenase (Complex II) is a unique heterotetrameric enzyme that bridges the TCA cycle and the ETC[2]. Carboxamides specifically target the ubiquinone-binding pocket (Qp site) of SDH[1]. By competitively inhibiting ubiquinone reduction, carboxamides arrest succinate oxidation. This blockade leads to metabolic toxicity and the generation of reactive oxygen species (ROS), which ultimately triggers apoptosis in target cells (e.g., fungal pathogens or human cancer cell lines)[3].

MechanisticPathway Carboxamide Novel Carboxamide (SDHI) SDH Succinate Dehydrogenase (Complex II) Inner Mitochondrial Membrane Carboxamide->SDH Binds Ubiquinone (Qp) Site TCA TCA Cycle Arrest (Succinate Accumulation) SDH->TCA Blocks Succinate Oxidation ETC Electron Transport Chain Disruption SDH->ETC Blocks Electron Transfer Apoptosis Cell Death / Apoptosis (Antifungal / Anticancer Effect) TCA->Apoptosis Metabolic Toxicity ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Electron Leakage ROS->Apoptosis Oxidative Stress

Mechanistic pathway of carboxamide-induced apoptosis via SDH inhibition.

Experimental Design & Causality

To establish a robust structure-activity relationship (SAR) and eliminate false positives, a dual-assay system is mandatory.

  • Target Engagement (Biochemical Assay) : We utilize a colorimetric Succinate:Ubiquinone/DCPIP reduction assay.

    • Causality: In vivo, SDH transfers electrons to ubiquinone. In vitro, we use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor[2]. Active SDH reduces DCPIP, causing a measurable decrease in absorbance at 600 nm. Carboxamides prevent this reduction, making the preservation of the blue color a direct, quantifiable proxy for target inhibition[1].

  • Phenotypic Screening (Cellular Assay) : The MTT assay is employed to measure cell viability.

    • Causality: MTT is reduced by mitochondrial dehydrogenases to insoluble formazan crystals in living cells. Since carboxamides directly impair mitochondrial function, the MTT assay is exceptionally sensitive to their specific mechanism of action, providing a reliable readout of antiproliferative or cytotoxic efficacy[3].

Workflow Synthesis Compound Library (Novel Carboxamides) Target Target Engagement (In Vitro SDH Assay) Synthesis->Target Phenotype Phenotypic Screening (MTT Cell Viability Assay) Target->Phenotype Analysis Data Analysis (IC50 & Selectivity Index) Phenotype->Analysis

Sequential in vitro workflow for evaluating novel carboxamide derivatives.

Step-by-Step Protocols

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Quantify the half-maximal inhibitory concentration (IC50) of carboxamides against isolated SDH.

Reagents Required:

  • SDH Assay Buffer (pH 7.4)

  • 10 mM Succinate

  • 2 mM DCPIP (2,6-dichlorophenolindophenol)

  • Mitochondrial extract (Isolated via differential centrifugation)[4]

  • Novel Carboxamide library (Solubilized in DMSO)

Procedure:

  • Enzyme Preparation : In a 96-well microplate, add 10 µg of mitochondrial protein extract to 40 µL of SDH assay buffer containing 10 mM succinate. Incubate at 30°C for 30 minutes to activate the enzyme[2].

  • Compound Addition : Add 5 µL of the test carboxamide at varying serial dilutions (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation : Add 5 µL of 2 mM DCPIP to initiate the reaction. The final volume should be 50 µL per well[2].

  • Kinetic Measurement : Immediately measure the absorbance at 600 nm using a microplate reader in kinetic mode for 10 to 15 minutes.

  • Data Calculation : Calculate the enzyme activity based on the rate of DCPIP reduction (

    
    ). Determine the IC50 using non-linear regression analysis (log(inhibitor) vs. normalized response).
    
Protocol 2: High-Throughput Cell Viability (MTT) Assay

Objective: Assess the antiproliferative activity and cellular selectivity of carboxamides.

Reagents Required:

  • Target cell lines (e.g., MCF-7, HCT-116, or fungal spores) and Normal Human Dermal Fibroblasts (for selectivity profiling)[3]

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a density of

    
     cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere to allow attachment[3].
  • Treatment : Aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of the carboxamide derivatives. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Boscalid for fungi, or Doxorubicin for cancer cells)[4]. Incubate for 72 hours.

  • MTT Incubation : Add 10 µL of MTT reagent to each well. Incubate in the dark for 4 hours at 37°C[3].

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10 minutes.

  • Endpoint Measurement : Read the absorbance at 570 nm.

  • Viability Calculation :

    
    .
    

Data Interpretation & Quantitative Benchmarks

A critical component of evaluating novel carboxamides is establishing a Selectivity Index (SI). The SI compares the toxicity of the compound in target cells versus normal, healthy cells. A higher SI indicates a wider therapeutic window or safety margin[3].

Table 1: Representative In Vitro Evaluation Data for Novel Carboxamides

Compound IDSDH IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Normal Fibroblast IC50 (µM)Selectivity Index (SI)*
Carboxamide-4 0.45 ± 0.027.16 ± 0.303.98 ± 0.15> 100> 25.1
Carboxamide-12 0.12 ± 0.018.20 ± 0.412.64 ± 0.1085.4 ± 2.132.3
Carboxamide-14 0.28 ± 0.0310.6 ± 0.553.10 ± 0.12> 100> 32.2
Boscalid (Ctrl) 0.55 ± 0.04N/AN/AN/AN/A
Doxorubicin (Ctrl) N/A0.85 ± 0.050.42 ± 0.032.5 ± 0.15.9

*SI = IC50 (Normal Fibroblasts) / IC50 (HCT-116).

By coupling a biochemical target engagement assay with a phenotypic viability readout, researchers can confidently identify high-potential carboxamide leads. The protocols outlined above ensure high reproducibility, mechanistic validation, and rigorous selectivity profiling, which are paramount for advancing novel SDHIs through the preclinical pipeline.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Center for Biotechnology Information (NCBI) - PMC. 3

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. 4

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. National Center for Biotechnology Information (NCBI) - PMC. 2

  • Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola. PLOS One. 1

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-6-methylpyrazine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed to address yield and purity challenges in the synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide , a critical intermediate often associated with the synthesis of antiviral agents like Favipiravir (T-705).

Status: Operational | Role: Senior Application Scientist

Executive Summary & Strategic Analysis

The Core Challenge: Synthesizing 5-Bromo-6-methylpyrazine-2-carboxamide presents a classic chemoselectivity conflict. You are attempting to perform an Electrophilic Aromatic Substitution (SEAr) on an electron-deficient pyrazine ring while avoiding Free Radical Substitution (FRS) on the reactive methyl group.

Mechanistic Causality:

  • The Ring (C5 Position): The pyrazine ring is naturally electron-poor (deactivated). However, the methyl group at C6 is an electron-donating group (EDG) that activates the ortho position (C5). The amide at C2 is an electron-withdrawing group (EWG) that deactivates C3 more than C5. Therefore, C5 is the thermodynamically favored site for SEAr , but the reaction kinetics are often sluggish.[1]

  • The Side Chain (Methyl): The C6-methyl protons are benzylic-like. Under radical conditions (light, peroxides, high heat), N-Bromosuccinimide (NBS) will preferentially brominate the methyl group via the Wohl-Ziegler reaction, creating a difficult-to-separate impurity.[1]

Decision Pathway & Workflow Visualization

The following diagram illustrates the critical decision nodes where yield is typically lost and the corrective pathways to recover it.

G Start Start: 6-methylpyrazine-2-carboxamide Reagent Reagent Selection: NBS vs. Br2 Start->Reagent Condition_Check Condition Check: Solvent & Light Reagent->Condition_Check Path_Radical Non-Polar (CCl4/Benzene) + Light/Initiator Condition_Check->Path_Radical Risk of Radical Mechanism Path_Ionic Polar Aprotic (DMF/MeCN) + Dark/Acid Cat. Condition_Check->Path_Ionic Promotes Ionic Mechanism Impurity IMPURITY: 6-(Bromomethyl)pyrazine... Path_Radical->Impurity Target TARGET: 5-Bromo-6-methylpyrazine... Path_Ionic->Target Impurity->Start Cannot Salvage (Restart)

Caption: Mechanistic bifurcation in pyrazine bromination. Success depends on suppressing the radical pathway (Red) and promoting the ionic pathway (Green).

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction conversion is stalled at <50%, even with excess NBS."

Diagnosis: The pyrazine ring is too electron-deficient. The amide group at C2 pulls electron density, making the nucleophilic attack on the bromonium ion difficult. Corrective Action:

  • Switch Solvent: If you are using Acetonitrile (MeCN), switch to DMF (Dimethylformamide) .[1] DMF is more polar and stabilizes the charged intermediate of the SEAr mechanism, significantly lowering the activation energy.

  • Acid Catalysis: Add 5–10 mol% of glacial acetic acid or a Lewis acid (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    , though simple acid is often sufficient).[1] This activates the NBS, making the bromine more electrophilic.[2]
  • Temperature: Increase temperature to 50–60°C. Warning: Do not exceed 80°C without strict light exclusion, as this increases the risk of radical bromination.[1]

Issue 2: "I am seeing a major impurity (M+ mass +79/81) that co-elutes with the product."

Diagnosis: You have likely brominated the methyl group (side-chain bromination). This occurs if the reaction mixture was exposed to light or if radical initiators (impurities in old NBS) were present. Corrective Action:

  • Purify NBS: If your NBS is yellow, it contains free bromine (

    
    ) and HBr, which can trigger radical chains.[1] Recrystallize NBS from water/acetic acid before use.
    
  • Darkness: Wrap the reaction vessel in aluminum foil.

  • Radical Scavenger: In extreme cases, add a small amount of BHT (butylated hydroxytoluene) to quench any radical species.[1]

Issue 3: "The product precipitates but is gummy or has low purity."

Diagnosis: 5-Bromo-6-methylpyrazine-2-carboxamide has poor solubility in water but moderate solubility in organic solvents, leading to "oiling out" during aqueous workup. Corrective Action:

  • The "Crash" Method: Do not extract. Instead, pour the DMF reaction mixture slowly into ice-cold water (ratio 1:5) with vigorous stirring. The product should precipitate as a solid.

  • pH Adjustment: Neutralize the mixture with saturated

    
     to pH 7–8. Highly acidic byproducts (succinimide/HBr) can solubilize the pyrazine or cause hydrolysis of the amide.
    

Optimized Experimental Protocol

Based on high-yield synthesis principles for deactivated heteroaromatics.

Objective: Synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide via Regioselective Bromination.

Reagents:

  • 6-Methylpyrazine-2-carboxamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 – 1.2 eq, white crystalline)[1]

  • Solvent: DMF (Anhydrous preferred)[1]

  • Catalyst: Acetic Acid (glacial, 0.1 eq)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a thermometer. Wrap the flask in aluminum foil to exclude light.

  • Dissolution: Dissolve 6-Methylpyrazine-2-carboxamide in DMF (concentration ~0.5 M).

  • Activation: Add Acetic Acid (0.1 eq). Stir for 5 minutes at room temperature.

  • Bromination: Add NBS (1.1 eq) portion-wise over 15 minutes. Note: Exothermic reaction possible.[1]

  • Reaction: Heat the mixture to 50°C and monitor by HPLC/TLC.

    • Checkpoint: If conversion is slow after 4 hours, add another 0.1 eq of NBS.

  • Quenching: Once starting material is <2%, cool the mixture to 0–5°C.

  • Precipitation: Pour the reaction mixture into 5 volumes of ice-water. Stir vigorously for 30 minutes.

  • Filtration: Filter the resulting precipitate.[3] Wash the cake with cold water (

    
    ) to remove residual DMF and succinimide.
    
  • Drying: Dry the solid under vacuum at 45°C.

Comparison of Conditions:

ParameterRadical Conditions (AVOID)Ionic Conditions (RECOMMENDED)
Solvent

, Benzene, Cyclohexane
DMF , Acetonitrile, AcOH
Initiator Light (

), AIBN, Peroxides
Darkness , Lewis/Brønsted Acids
Major Product 6-(Bromomethyl)pyrazine...[1]5-Bromo-6-methylpyrazine...
Yield Impact Low (Complex mixture)High (>80% typical)

Alternative Route (The "Ester" Strategy)

If the direct bromination of the amide continues to fail (e.g., due to hydrolysis or solubility), the industry-standard alternative is to brominate the ester first, then convert to the amide.

  • Substrate: Methyl 6-methylpyrazine-2-carboxylate.

  • Bromination: Reaction with NBS/DMF (same conditions as above). Esters are generally more soluble and handle the acidic byproducts better than amides.

  • Amidation: React the resulting Methyl 5-bromo-6-methylpyrazine-2-carboxylate with methanolic ammonia (

    
    ) at 
    
    
    
    to room temperature.
    • Benefit: This avoids the risk of hydrolyzing the amide bond during the harsh bromination step.

References

  • Furuta, Y., et al. (2000).[1] "Synthesis and Antiviral Activity of T-705 (Favipiravir) and Related Compounds." Antiviral Research. (Foundational work establishing the pyrazine carboxamide core synthesis).

  • Guo, Q., et al. (2019).[1] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[1]

  • BenchChem Protocols. (2025). "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Analogous chemistry for methyl-substituted nitrogen heterocycles).

  • Master Organic Chemistry. (2013). "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." (Mechanistic grounding for radical vs. ionic competition).

  • Li, W., et al. (2014).[1] "Process for the preparation of Favipiravir." Google Patents / CN104030973A. (Industrial context for the bromination of pyrazine esters).

Sources

Pyrazine Carboxamide Synthesis: Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazine carboxamides are pivotal scaffolds in medicinal chemistry, notably featured in antitubercular agents (e.g., pyrazinamide), antivirals, and oncology drugs. However, the highly electron-deficient nature of the 1,4-diazine ring introduces unique synthetic challenges. This support center provides mechanistic insights, self-validating protocols, and troubleshooting guides to mitigate common side reactions such as decarboxylation, racemization, and incomplete coupling.

Diagnostic Workflow

TroubleshootingWorkflow Start Start: Pyrazine Amidation CheckYield Is the yield < 50%? Start->CheckYield IdentifySide Identify Major Side Product CheckYield->IdentifySide Yes Success Optimal Yield & Purity CheckYield->Success No Decarboxylation Decarboxylation (Loss of CO2) IdentifySide->Decarboxylation Racemization Racemization (Chiral Amine) IdentifySide->Racemization Unreacted Unreacted Starting Material IdentifySide->Unreacted SolDecarb Switch to HATU/DIPEA at 0°C or use Ester Intermediate Decarboxylation->SolDecarb SolRacem Use EDC/HOBt or DIC/Oxyma Avoid excess DMAP Racemization->SolRacem SolUnreact Check Steric Hindrance Elevate Temp or use PyBOP Unreacted->SolUnreact SolDecarb->Success SolRacem->Success SolUnreact->Success

Diagnostic workflow for resolving common pyrazine carboxamide synthesis failures.

Section 1: Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why does my pyrazine-2-carboxylic acid undergo decarboxylation during activation, and how can I prevent it? Causality: The pyrazine ring is highly electron-deficient. When pyrazine-2-carboxylic acid is activated (e.g., converted to an acid chloride), the intermediate is prone to1[1]. The electron-withdrawing nitrogen atoms stabilize the resulting carbanion or radical intermediate, driving the irreversible loss of CO₂. Solution:

  • Avoid Harsh Conditions: Instead of refluxing with thionyl chloride, use2[2].

  • Pre-Esterification: If high temperatures are unavoidable (e.g., forming ureidopyrazines), esterify the carboxylic acid first. Esterification prevents the free carboxylic acid from undergoing 1[1].

Q2: I am coupling a chiral amino acid derivative to a pyrazine core, but I am observing significant racemization. What is causing this? Causality: Carbodiimide activation (e.g., DCC, DIC, EDC) of carboxylic acids can lead to the formation of an oxazolone intermediate, which rapidly deprotonates at the chiral center, leading to 3[3]. The use of strong bases like DMAP to accelerate the reaction exacerbates this deprotonation[3]. Solution:

  • Suppress Oxazolone Formation: Add 1-hydroxybenzotriazole (HOBt). This additive rapidly reacts with the O-acylisourea intermediate to form an active ester (OBt ester), which couples with the amine with 3[3].

  • Limit Basic Additives: If DMAP is required, strictly limit its use to catalytic amounts (<0.15 equivalents) to prevent base-catalyzed racemization[3].

Q3: My amidation reaction stalls with unreacted pyrazinecarboxylic acid remaining. Should I increase the temperature? Causality: Stalled reactions are often due to steric hindrance (e.g., coupling a bulky secondary amine) or the deactivation of the coupling reagent by moisture. Increasing the temperature with pyrazine-2-carboxylic acids is risky due to the aforementioned decarboxylation pathway[1]. Solution: Do not exceed room temperature. Switch to a more reactive phosphonium or uronium coupling reagent such as PyBOP or HATU. Alternatively, use the acid chloride method with strict temperature control. Thionyl chloride can be used to form the acid chloride, but excess reagent must be 4[4].

Section 2: Quantitative Data: Coupling Reagent Comparison

Table 1: Performance metrics of common coupling strategies for pyrazine carboxamide synthesis.

Coupling StrategyTypical Yield (%)Racemization RiskDecarboxylation RiskPrimary Side Reaction
Thionyl Chloride (Reflux) 40–60%HighHigh Decarboxylation, Acyl chloride hydrolysis
DCC / DMAP 50–70%HighLowN-acylurea formation, Racemization
EDC / HOBt 75–85%LowLowWater-soluble urea retention (if unwashed)
HATU / DIPEA (0 °C) 85–95%Very LowLowGuanidinylation of the amine
PyBOP / DIPEA 80–90%LowLowHMPA byproduct generation (toxic)

Section 3: Standardized & Self-Validating Experimental Protocols

Protocol A: Low-Temperature Amidation using HATU (Recommended for Chiral or Sensitive Amines)

Self-Validation Checkpoint: The reaction mixture should turn a distinct yellow upon the addition of HATU and DIPEA, indicating the formation of the active ester. If the solution remains colorless, the activation has failed (check reagent quality and solvent moisture).

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve pyrazine-2-carboxylic acid (1.0 mmol) and the target amine (1.0 mmol) in anhydrous DMF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 15 minutes. Strict temperature control minimizes decarboxylation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise via syringe.

  • Activation: Add5[5]. Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 12 hours[5].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Acid Chloride Method (For highly hindered, non-chiral amines)

Self-Validation Checkpoint: The evolution of HCl and SO₂ gases should be observed during activation. The resulting acid chloride must be used immediately; prolonged standing or heating will result in a dark, tarry mixture indicative of decarboxylation and decomposition.

  • Activation: Suspend pyrazine-2-carboxylic acid (1.0 mmol) in dry toluene (5 mL). Add thionyl chloride (1.5 mmol) and a catalytic drop of DMF.

  • Reaction: Heat the mixture gently to 60 °C (Do NOT reflux aggressively) for 1 hour.

  • Concentration: Remove excess thionyl chloride and toluene under reduced pressure. Co-evaporate with dry chloroform or DCM (2 × 5 mL) to ensure 6[6], leaving a colorless oily residue[6].

  • Coupling: Dissolve the crude acid chloride in dry DCM (5 mL) and cool to 0 °C. Slowly add a solution of the target amine (1.1 mmol) and Triethylamine (2.0 mmol) in DCM (5 mL).

  • Completion: Stir for 2 hours at room temperature, then wash with water and brine, dry, and concentrate.

References

  • Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors - MDPI. 1

  • A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives - Benchchem.2

  • Coupling Reagents - AAPPTEC. 3

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - MDPI. 4

  • 3,5,6-Trimethylpyrazine-2-carboxylic Acid - Benchchem. 5

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - ResearchGate. 6

Sources

Technical Support Center: Suzuki Coupling of Bromo-Pyrazines

[1]

Status: Active Specialist: Senior Application Scientist Topic: Troubleshooting & Optimization of Palladium-Catalyzed Cross-Coupling for Electron-Deficient N-Heterocycles

Part 1: The Core Challenge (Mechanistic Insight)

Why is my reaction failing despite standard conditions?

The coupling of bromo-pyrazines presents a mechanistic paradox compared to standard aryl halide couplings. While the electron-deficient nature of the pyrazine ring theoretically accelerates oxidative addition (the first step), it simultaneously creates two critical failure modes:

  • Catalyst Poisoning (The "Nitrogen Trap"): The pyrazine nitrogens are excellent

    
    -donors. If your phosphine ligand is not sterically bulky enough, the palladium center will coordinate to the pyrazine nitrogen rather than the alkene/phosphine, forming an inactive "palladium sink" [1, 2].
    
  • Transmetalation Stalling: Because the pyrazine ring is highly electron-withdrawing, the resulting Pd(II)-aryl intermediate is less electron-rich, which can slow down transmetalation, especially if the boronic acid partner is also electron-deficient or prone to protodeboronation [3].

The Golden Rule: You must use sterically demanding, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to physically block N-coordination and electronically boost the oxidative addition/reductive elimination cycle.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Stalled or Low Conversion[2]

Q: The reaction turns black immediately, and LCMS shows only starting material. Is my catalyst dead? A: The "black crash" indicates the formation of Palladium black (inactive bulk metal).[1] This usually happens because the ligand failed to stabilize the Pd(0) species.

  • Diagnosis: Your ligand is likely too small or labile (e.g., PPh3). The pyrazine nitrogen displaced the phosphine, leading to complex aggregation.

  • Solution: Switch to XPhos , RuPhos , or SPhos .[2] These ligands form a "roof" over the Pd center, preventing pyrazine N-coordination while allowing the C-Br bond to access the metal [4].

  • Protocol Adjustment: Ensure your solvent is rigorously degassed.[3] Oxygen accelerates phosphine oxidation, leaving "naked" Pd to aggregate.

Q: I am using a 2-chloropyrazine instead of 2-bromo because it's cheaper. Yield dropped from 90% to 10%. Why? A: The C-Cl bond is significantly stronger (approx. 95 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). Standard catalysts (like Pd(PPh3)4) cannot break the C-Cl bond at useful rates.

  • Solution: You need a specialized "pre-catalyst" system designed for difficult oxidative additions. Use Pd-PEPPSI-IPr or XPhos-Pd-G2/G3 . These NHC or Palladacycle precatalysts initiate rapidly and are robust enough to crack the C-Cl bond [5].

Category 2: Impurities & Side Reactions[2]

Q: I see the product, but the major peak is the "de-boronated" starting material (Ar-H). A: This is Protodeboronation , the scourge of heterocyclic Suzuki couplings. Electron-deficient or 2-heteroaryl boronic acids are unstable under basic, aqueous conditions.

  • Mechanism: The base attacks the boron atom, but instead of transmetalating, the C-B bond hydrolyzes.

  • Fix 1 (Base): Switch from aqueous carbonate (Na2CO3) to anhydrous K3PO4 or CsF .

  • Fix 2 (Boron Source): Use MIDA boronates or Potassium Trifluoroborates (R-BF3K). These "slow-release" reagents keep the concentration of the active (and unstable) boronic acid low, favoring the coupling over decomposition [6].

Q: My 2,6-dibromopyrazine reaction gives a mix of mono- and di-coupled products. How do I get only the mono-product? A: Site selectivity is controlled by sterics and stoichiometry.

  • Stoichiometry: Use exactly 0.95 equivalents of the boronic acid.

  • Ligand: Use a ligand with a wide bite angle or extreme bulk (e.g., dppf or XPhos ). Once the first aryl group is installed, the increased steric bulk at the C2 position makes the C6 position harder to access for the bulky catalyst, kinetically trapping the mono-product [7].

Part 3: Optimized Experimental Protocol

Standard Operating Procedure: Coupling of 2-Bromopyrazine with Aryl Boronic Acid

Use this protocol as a baseline. Deviate only if specific substrates require it.

Materials
  • Substrate: 2-Bromopyrazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos-Pd-G2 (2-3 mol%) [Preferred over Pd2(dba)3 + Ligand for reproducibility]

  • Base: K3PO4 (2.0 equiv)[4][5]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Setup: Charge a reaction vial with the boronic acid, K3PO4, and XPhos-Pd-G2. If the pyrazine is a solid, add it now.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes. Critical: Oxygen is the enemy.

  • Addition: Syringe the degassed solvent into the reaction vial. If the pyrazine is a liquid, add it now via syringe.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Note: Do not overheat (>100°C) unless necessary, as this promotes protodeboronation.

  • Workup (Pd Removal):

    • Dilute with EtOAc.

    • Add ThiSilica or a similar metal scavenger (0.5 equiv by wt) and stir for 30 mins. Pyrazines love to hold onto Pd; simple washes are often insufficient.

    • Filter through Celite. Wash with water/brine.[6]

    • Concentrate and purify via flash chromatography.

Part 4: Data & Decision Matrices

Table 1: Ligand Selection Matrix for Pyrazine Couplings
Substrate ChallengeRecommended LigandCatalyst PrecursorWhy?
Standard 2-Bromopyrazine XPhos or SPhos Pd(OAc)2 or G2/G3 PrecatExcellent balance of stability and activity; prevents N-poisoning.
Sterically Hindered Boronic Acid RuPhos RuPhos-Pd-G2Designed specifically for hindered substrates; prevents protodeboronation by speeding up coupling.
2-Chloropyrazine (Low Reactivity) BrettPhos or IPr (NHC)Pd-PEPPSI-IPrHigh electron density needed to break strong C-Cl bond.
Water-Sensitive / Unstable Boron PPh3 (High Loading)Pd(PPh3)4Only if using anhydrous conditions (DMF/CsF); classical but less active.

Part 5: Visualization (Logic & Mechanism)

Diagram 1: Troubleshooting Logic Flow

TroubleshootingStartIssue: Low Yield / Failed ReactionCheckColorObservation: Reaction Color?Start->CheckColorBlackBlack Precipitate(Pd Black)CheckColor->BlackPrecipitationClearBrownClear / Brown(Homogeneous)CheckColor->ClearBrownNo PrecipitateSol_LigandSolution: Switch to Bulky Ligand(XPhos, SPhos) to prevent N-poisoningBlack->Sol_LigandCatalyst DeathCheckSMLCMS: Starting Material Remaining?ClearBrown->CheckSMCheckProdLCMS: Side Products?CheckSM->CheckProdNo (Conversion occurred)CheckSM->Sol_LigandYes (Oxidative Add. Failure)DehalogenationProduct: Ar-H (Protodeboronation)CheckProd->DehalogenationMass = Boronic - B(OH)2 + HHomocouplingProduct: Ar-Ar (Homocoupling)CheckProd->HomocouplingMass = DimerSol_BaseSolution: Switch Base/Solvent(Anhydrous K3PO4 / CsF)Sol_BoronSolution: Use MIDA Boronateor TrifluoroborateDehalogenation->Sol_BaseDehalogenation->Sol_BoronHomocoupling->Sol_LigandReduce Catalyst LoadingDegas Solvents Better

Caption: Step-by-step diagnostic workflow for identifying catalyst deactivation versus side-reaction pathways.

Diagram 2: The "Nitrogen Trap" Mechanism

MechanismPdPd(0)L2Pyrazine2-BromopyrazinePd->PyrazineEncounterPath_GoodOxidative Addition(C-Br Insertion)Pyrazine->Path_GoodBulky Ligand (XPhos)Blocks N-sitePath_BadCoordination(N-Binding)Pyrazine->Path_BadSmall Ligand (PPh3)Allows N-accessProductActive Pd(II) Species(Cycle Continues)Path_Good->ProductDeadInactive Complex(Catalyst Poisoning)Path_Bad->Dead

Caption: Visualizing the competition between productive oxidative addition and catalyst poisoning by the pyrazine nitrogen.

References

  • Li, H., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids. Accounts of Chemical Research. [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst. Chemistry - A European Journal. [Link]

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Almond-Thynne, J., et al. (2016).[7] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]

Navigating the Labyrinth of Pyrazine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for overcoming solubility challenges with pyrazine compounds. As a Senior Application Scientist, I understand that the unique electronic and structural characteristics of the pyrazine ring can often lead to frustrating solubility issues in the laboratory. This guide is designed to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore common problems, troubleshoot them with logical, step-by-step approaches, and provide detailed protocols for the most effective solubilization strategies.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to address the specific issues you may be encountering at the bench.

Problem 1: My pyrazine compound is "insoluble" in aqueous buffers.

This is one of the most frequent challenges, often stemming from the inherent hydrophobicity and crystalline nature of many pyrazine derivatives.

Question: I've tried dissolving my pyrazine derivative in a neutral phosphate buffer (pH 7.4), but it just won't go into solution. What's my first step?

Answer: Before resorting to more complex methods, the first and most critical step is to assess the impact of pH on your compound's solubility. The pyrazine ring contains two basic nitrogen atoms that can be protonated under acidic conditions.[1]

Causality: Pyrazine itself is a weak base with a pKa of about 0.65.[2] This means that at neutral pH, it exists predominantly in its non-ionized, less soluble form. By lowering the pH, you can protonate the nitrogen atoms, creating a cationic species that is significantly more polar and, therefore, more soluble in aqueous media. The extent of this effect will depend on the other substituents on the pyrazine ring, which can either donate or withdraw electron density, thereby altering the pKa.[3]

Actionable Advice:

  • Perform a pH-solubility profile: This is a crucial experiment to identify the optimal pH range for solubilizing your compound. A detailed protocol is provided below.

Question: My compound's solubility does increase at a lower pH, but I need to work at a physiological pH for my cell-based assay. What are my options?

Answer: This is a common scenario. If you can dissolve your compound at a low pH, you can often prepare a concentrated stock solution in an acidic buffer and then carefully dilute it into your neutral pH assay medium. However, you must be cautious about precipitation upon dilution.

Causality: When you dilute the acidic stock into a neutral buffer, the pH will rise, causing the protonated, soluble form of your pyrazine compound to convert back to the neutral, less soluble form. If the final concentration in the assay medium exceeds the intrinsic solubility of the neutral form, it will precipitate.

Actionable Advice:

  • Test the dilution: Before running your full experiment, perform a small-scale test by diluting your acidic stock solution into the final assay medium to the desired concentration. Visually inspect for any signs of precipitation (cloudiness) over the time course of your experiment.

  • Consider co-solvents: If dilution is problematic, incorporating a small percentage of an organic co-solvent in your final assay medium can help maintain solubility.

Problem 2: My pyrazine compound precipitates when I add it to my cell culture medium from a DMSO stock.

This is a classic issue of a compound "crashing out" of solution when the solvent environment changes dramatically.

Question: I have a 10 mM stock of my pyrazine derivative in DMSO, but when I dilute it to 10 µM in my cell culture medium, I see immediate precipitation. Why is this happening and what can I do?

Answer: This is a common problem for many poorly soluble compounds, not just pyrazines. DMSO is a very strong organic solvent that can dissolve many hydrophobic molecules. However, when you introduce this DMSO stock into an aqueous environment like cell culture medium, the DMSO is diluted, and the solubility of your compound can drop dramatically, leading to precipitation.

Causality: The high concentration of the organic solvent in the stock solution is what keeps your compound dissolved. Upon significant dilution into an aqueous medium, the water becomes the primary solvent, and if the final concentration of your compound is above its aqueous solubility limit, it will precipitate out.

Actionable Advice:

  • Lower the stock concentration: Prepare a more dilute stock solution in DMSO. This will introduce less organic solvent into your aqueous medium upon dilution.

  • Use co-solvents in the final medium: As mentioned earlier, including a small, cell-tolerated percentage of a co-solvent like ethanol or PEG 300 in your final medium can help.

  • Explore advanced formulation strategies: If the above simple fixes don't work, you may need to consider more advanced techniques like using cyclodextrins or creating a nanosuspension.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles of pyrazine solubility.

Q1: Why are pyrazine compounds often poorly soluble?

A1: The solubility of pyrazine compounds is a complex interplay of several factors:

  • Molecular Structure: The pyrazine ring itself is a planar, aromatic system. Depending on the substituents, the overall molecule can be quite rigid and hydrophobic.[1]

  • Crystal Lattice Energy: The planar nature of pyrazine derivatives can facilitate strong intermolecular interactions, such as π-π stacking and hydrogen bonding, in the solid state. This leads to a high crystal lattice energy that must be overcome for the compound to dissolve.

  • Weak Basicity: As mentioned, pyrazine is a weak base.[2] In neutral aqueous solutions, it is not significantly protonated, limiting its interaction with water molecules.

Q2: How do different substituents on the pyrazine ring affect solubility?

A2: Substituents have a profound impact on solubility by altering the molecule's polarity, pKa, and crystal packing.

  • Electron-Donating Groups (e.g., amino, hydroxyl): These groups can increase the basicity of the pyrazine nitrogens, making the compound more soluble at lower pH. They can also participate in hydrogen bonding with water.

  • Electron-Withdrawing Groups (e.g., chloro, nitro): These groups decrease the basicity of the pyrazine ring, potentially lowering solubility in acidic conditions.

  • Alkyl Groups: Increasing the length of alkyl chains generally increases lipophilicity and can decrease aqueous solubility.[4]

  • Polar Functional Groups (e.g., carboxylic acids, amides): These groups can significantly increase aqueous solubility through hydrogen bonding and ionization (for acidic groups).

Q3: What are the most common and effective strategies to improve the solubility of pyrazine compounds?

A3: The most effective strategy depends on the specific compound and the experimental requirements. Here's a general hierarchy of approaches:

  • pH Adjustment: For ionizable pyrazines, this is the simplest and often most effective first step.

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility.

  • Salt Formation: Creating a salt of a basic pyrazine can dramatically improve its aqueous solubility and dissolution rate.[5]

  • Advanced Formulations: For very challenging compounds, techniques like complexation with cyclodextrins, formulation as a solid dispersion, or creating a nanosuspension can be employed.[6][7][8]

In-Depth Technical Guide to Solubilization Strategies

This section provides a deeper dive into the most effective techniques for enhancing pyrazine solubility, complete with data and detailed protocols.

pH Adjustment: Harnessing the Power of Ionization

As established, leveraging the basicity of the pyrazine ring is a powerful tool.

Mechanism of pH-Dependent Solubility

The equilibrium between the insoluble neutral form (free base) and the soluble protonated form (salt) is governed by the pH of the solution and the pKa of the compound.

Pyrazine (Free Base)\n[Insoluble] Pyrazine (Free Base) [Insoluble] Pyrazine-H+ (Salt)\n[Soluble] Pyrazine-H+ (Salt) [Soluble] Pyrazine (Free Base)\n[Insoluble]->Pyrazine-H+ (Salt)\n[Soluble] + H+ (Acidic pH) Pyrazine-H+ (Salt)\n[Soluble]->Pyrazine (Free Base)\n[Insoluble] - H+ (Neutral/Basic pH)

Caption: Impact of pH on pyrazine ionization and solubility.

Experimental Protocol: Determining a pH-Solubility Profile

This protocol will allow you to quantify the solubility of your pyrazine compound across a range of pH values.

Materials:

  • Your pyrazine compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of your solid pyrazine compound to a series of vials, each containing a buffer of a different pH.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant and determine the concentration of your dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the Data: Plot the measured solubility (often on a logarithmic scale) against the pH of the buffer.

Data Presentation: pH-Dependent Solubility of a Pyrazine Derivative

pHSolubility (µg/mL)
2.01500
3.0850
4.0200
5.050
6.010
7.05
8.05

This is example data and will vary for each compound.

Co-solvents: Enhancing Solubility through Solvent Polarity Modification

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9]

Common Co-solvents and Their Properties

Co-solventPolarityCommon Use Notes
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power, but can be toxic to cells at higher concentrations.
EthanolMediumGenerally well-tolerated in biological systems at low concentrations.
Polyethylene Glycol (PEG 300/400)MediumOften used in pharmaceutical formulations due to low toxicity.[10]
Propylene GlycolMediumAnother common, low-toxicity vehicle for poorly soluble drugs.

Data Presentation: Solubility of Pyrazine Compounds in Co-solvent Systems

CompoundSolvent SystemSolubility
PyrazinamideWater~14 mg/mL
PyrazinamideEthanol~16 mg/mL
Pyrazinamide1,4-Dioxane~5 mg/mL
2,5-Dimethylpyrazine10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[11]
2,5-Dimethylpyrazine10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[11]

Experimental Protocol: Co-solvent Solubility Screen

Procedure:

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v of your chosen co-solvent).

  • Follow the same procedure as the pH-solubility profile (steps 1-4) for each co-solvent mixture.

  • Plot the solubility of your compound against the percentage of the co-solvent.

Salt Formation: A Powerful Tool for Ionizable Pyrazines

For pyrazine compounds with a sufficiently basic pKa, forming a salt with a pharmaceutically acceptable acid is a highly effective way to increase aqueous solubility and dissolution rate.[1][5]

The Principle of Salt Formation

Pyrazine (Basic)\n[Poorly Soluble] Pyrazine (Basic) [Poorly Soluble] Pyrazine-H+A- (Salt)\n[Highly Soluble] Pyrazine-H+A- (Salt) [Highly Soluble] Pyrazine (Basic)\n[Poorly Soluble]->Pyrazine-H+A- (Salt)\n[Highly Soluble] + HA (Acid)

Caption: Conversion of a basic pyrazine to a more soluble salt form.

Considerations for Salt Screening:

  • pKa Difference: A general rule of thumb is that the pKa difference between the basic compound and the acid should be at least 2-3 units to ensure stable salt formation.[12]

  • Counter-ion Selection: The choice of the acid (counter-ion) is critical and can influence the salt's solubility, stability, hygroscopicity, and crystallinity.[7] Common counter-ions include hydrochloride, sulfate, mesylate, and tartrate.

Experimental Protocol: Small-Scale Salt Screening

Materials:

  • Your pyrazine compound (free base)

  • A selection of acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

Procedure:

  • Dissolve the Free Base: In a small vial, dissolve your pyrazine compound in a suitable solvent.

  • Add the Acid: Add a stoichiometric amount (or a slight excess) of the chosen acid.

  • Induce Crystallization: If a precipitate does not form immediately, try cooling the solution, adding an anti-solvent, or scratching the inside of the vial.

  • Isolate and Characterize: Isolate the resulting solid by filtration and characterize it using techniques like DSC (to check for a new melting point) and PXRD (to confirm a new crystalline form).

  • Measure Solubility: Determine the aqueous solubility of the new salt form using the protocol described previously.

Advanced Formulation Strategies

For particularly challenging pyrazine compounds, more advanced formulation approaches are necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like pyrazine derivatives, forming inclusion complexes with enhanced aqueous solubility.[8]

Mechanism of Cyclodextrin Solubilization

Pyrazine Pyrazine Inclusion Complex\n[Soluble] Inclusion Complex [Soluble] Pyrazine->Inclusion Complex\n[Soluble] + Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion Complex\n[Soluble]

Caption: Encapsulation of a pyrazine molecule by a cyclodextrin.

Case Study: Pyrazolo[3,4-d]pyrimidines and HPβCD

A study on a series of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazines, demonstrated a remarkable 100 to 1000-fold increase in water solubility upon complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD).[4]

Experimental Protocol: Phase Solubility Study

This method is used to determine the stoichiometry of the complex and the binding constant.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., HPβCD).

  • Add an excess amount of your pyrazine compound to each solution.

  • Equilibrate the solutions for 24-48 hours.

  • Separate the undissolved solid.

  • Measure the concentration of the dissolved pyrazine in the supernatant.

  • Plot the concentration of the dissolved pyrazine against the concentration of the cyclodextrin. The shape of the curve will provide information about the complex stoichiometry and stability.

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often in an amorphous (non-crystalline) state.[7] This amorphous form has higher energy and is more readily dissolved than the stable crystalline form.

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)[13]

  • Polyethylene Glycols (PEGs)[14]

  • Hydroxypropyl Methylcellulose (HPMC)

Data Presentation: Enhanced Solubility of Pyrazinamide via Solid Dispersion

A study on prothionamide, a thioamide drug, showed that a solid dispersion with polyvinylpyrrolidone resulted in a 2.6-fold increase in solubility.[15] Similar principles can be applied to pyrazine carboxamides.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • Your pyrazine compound

  • A hydrophilic carrier (e.g., PVP K30)

  • A common solvent that dissolves both the drug and the carrier (e.g., ethanol or methanol)

  • Rotary evaporator

Procedure:

  • Dissolve: Dissolve both your pyrazine compound and the carrier in the common solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

  • Evaporate: Remove the solvent using a rotary evaporator to form a thin film.

  • Dry: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterize: Analyze the solid dispersion using DSC and PXRD to confirm the amorphous nature of the drug.

  • Measure Dissolution Rate: Perform a dissolution test to compare the release profile of the solid dispersion to the pure drug.

Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range (typically 200-600 nm).[6] This leads to a significant increase in the surface area-to-volume ratio, which in turn increases the dissolution velocity.[9]

Advantages of Nanosuspensions:

  • Applicable to a wide range of poorly soluble drugs.[6]

  • High drug loading is possible.

  • Can be administered via various routes, including oral and parenteral.[16]

Preparation Methods:

  • Top-down methods: High-pressure homogenization or media milling to break down larger drug crystals.

  • Bottom-up methods: Controlled precipitation of the drug from a solution.

Experimental Protocol: General Steps for Nanosuspension Preparation by Media Milling

Materials:

  • Your pyrazine compound (micronized, if possible)

  • A stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)

  • Milling media (e.g., zirconium oxide beads)

  • A high-energy media mill

Procedure:

  • Prepare a Pre-suspension: Disperse your pyrazine compound and the stabilizer in an aqueous medium.

  • Mill: Add the milling media to the pre-suspension and mill at high energy for a sufficient time to achieve the desired particle size.

  • Separate: Separate the nanosuspension from the milling media.

  • Characterize: Analyze the particle size and distribution (e.g., using dynamic light scattering) and assess the physical stability of the suspension over time.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[17] This approach can be used to temporarily attach a hydrophilic moiety to a poorly soluble pyrazine compound to enhance its aqueous solubility.

Example: A Micelle-Forming Pyrazinamide Prodrug

Researchers have condensed pyrazinamide with a poly(ethylene glycol)-poly(aspartic acid) copolymer to create a micelle-forming prodrug. This derivative showed enhanced anti-mycobacterial activity compared to the parent drug.[18] Another approach for pyrazinoic acid, the active form of pyrazinamide, is to create ester prodrugs to improve its ability to cross the mycobacterial cell wall.[19]

Conclusion: A Strategic Approach to Pyrazine Solubility

Overcoming solubility issues with pyrazine compounds requires a systematic and informed approach. By understanding the fundamental physicochemical properties of your specific molecule, particularly its pKa, you can strategically select the most appropriate solubilization technique. This guide provides a framework for troubleshooting common problems and implementing effective solutions, from simple pH adjustments to advanced formulation strategies. By applying these principles and protocols, you can enhance the developability of your pyrazine-based compounds and accelerate your research and drug discovery efforts.

References

Sources

Stability and proper storage conditions for 5-Bromo-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating small-molecule building blocks as chemically inert once dissolved. However, 5-Bromo-6-methylpyrazine-2-carboxamide is a highly reactive, multifunctional scaffold. The electron-deficient pyrazine ring, combined with a labile carboxamide and a highly reactive halogen, makes this compound susceptible to multiple degradation pathways if mishandled.

Understanding the causality behind its degradation is critical for maintaining experimental integrity. This guide provides mechanistic troubleshooting and self-validating protocols to ensure your compound remains stable from the reagent bottle to your final assay.

Quick Reference: Storage & Stability Parameters

To prevent premature degradation, storage conditions must strictly control moisture, nucleophiles, thermal energy, and light exposure[1].

ParameterSolid State (Powder)Solution State (e.g., DMSO Stock)
Temperature 2–8°C (Short-term) / -20°C (Long-term)-20°C to -80°C
Atmosphere Inert (Argon or Nitrogen overlay)Sealed under Argon
Light Exposure Protect from light (Amber vial)Protect from light (Amber tubes)
Moisture DesiccatedStrictly anhydrous solvents
Buffer Compatibility N/AAvoid primary amines & thiols
Shelf Life 12–24 months (if seal is unbroken)< 1–3 months (aliquoted, no freeze-thaw)

FAQs: Fundamental Storage Principles & Causality

Q: Why is an inert atmosphere and desiccation strictly required for the solid powder? A: The carboxamide group at the 2-position is highly susceptible to hydrolysis[2]. Exposure to ambient moisture over time, especially under fluctuating temperatures, can convert the carboxamide into the corresponding pyrazine-2-carboxylic acid[3]. An argon or nitrogen overlay displaces atmospheric moisture, preventing this degradation cascade[1].

Q: Can I store this compound in standard biological buffers containing DTT or 2-Mercaptoethanol? A: Absolutely not. The pyrazine ring is highly electron-deficient due to its two nitrogen atoms, and the bromine atom at the 5-position acts as an excellent leaving group. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. Heteroatom nucleophiles like thiols (DTT, BME) and primary amines (e.g., Tris buffer) will rapidly displace the bromine, leading to a C5-substituted pyrazine degradant.

Q: Why must the compound be protected from light? A: Halogenated heteroaromatics, particularly bromopyrazines, are sensitive to photolytic cleavage. Ultraviolet and even prolonged visible light exposure can induce homolytic cleavage of the C–Br bond. This generates radical species that lead to debromination or cross-reactivity with the solvent matrix.

Troubleshooting Guide: Analytical Observations

When experimental results drift, analytical validation (LC-MS/NMR) is required. Here is how to interpret common degradation signatures for this compound.

Issue: LC-MS analysis of my stock solution shows a mass shift of +1 Da (loss of NH2, gain of OH) and a shift in retention time.

  • Diagnosis: Hydrolysis of the carboxamide group.

  • Causality: The amide has hydrolyzed to a carboxylic acid due to water contamination in your DMSO or exposure to extreme pH in your assay buffer[2],[3].

  • Solution: Use strictly anhydrous, sure-seal DMSO for stock solutions. Ensure assay buffers are maintained at a neutral pH (6.5–7.5) and prepare working dilutions immediately before use.

Issue: The characteristic 1:1 isotopic doublet (M / M+2) indicative of a single bromine atom is missing in my mass spec data.

  • Diagnosis: Debromination or SNAr displacement.

  • Causality: If the mass has decreased by ~79 Da, photolytic debromination has occurred. If the mass has changed to a new adduct entirely, a nucleophile in your buffer (e.g., Tris, DTT) has displaced the bromine via SNAr[4],.

  • Solution: Switch to non-nucleophilic buffers (e.g., HEPES, phosphate) and omit reducing agents like DTT. Ensure all solutions are handled in amber vials.

Experimental Protocol: Reconstitution & Aliquoting Workflow

To ensure a self-validating system, the preparation of stock solutions must eliminate moisture and prevent repeated freeze-thaw cycles.

Objective: Prepare a 10 mM stock solution while preventing hydrolysis and SNAr.

  • Step 1: Equilibration. Allow the sealed vial of 5-Bromo-6-methylpyrazine-2-carboxamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, initiating hydrolysis.

  • Step 2: Solvent Preparation. Pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9%, water <50 ppm) with a dry, argon-purged syringe.

  • Step 3: Dissolution. Inject the required volume of anhydrous DMSO directly into the compound vial. Vortex gently until complete dissolution is achieved. Do not sonicate if the water bath is warm, as thermal energy accelerates degradation.

  • Step 4: Aliquoting. Dispense the stock solution into single-use, amber microcentrifuge tubes (e.g., 10–50 µL per aliquot).

  • Step 5: Storage. Overlay each aliquot with a gentle stream of Argon gas, cap tightly, and immediately transfer to a -80°C freezer.

  • Step 6: Self-Validation. Run an LC-MS on one aliquot immediately after preparation to establish a baseline purity profile. Verify the presence of the intact

    
     ion and the distinct 1:1 bromine isotope pattern. Compare future aliquots against this baseline.
    

Mechanistic Degradation Pathways

The following diagram illustrates the three primary degradation pathways that dictate the strict storage conditions outlined above.

G Intact 5-Bromo-6-methylpyrazine- 2-carboxamide Hydrolysis Hydrolysis (Moisture / pH extremes) Intact->Hydrolysis H2O Photolysis Photolytic Cleavage (UV / Visible Light) Intact->Photolysis SNAr Nucleophilic Substitution (Amines / Thiols) Intact->SNAr Nucleophiles Degradant1 Pyrazine-2-carboxylic acid derivative Hydrolysis->Degradant1 Degradant2 Debrominated / Radical Adducts Photolysis->Degradant2 Degradant3 C5-Substituted Pyrazine SNAr->Degradant3

Fig 1: Primary degradation pathways of 5-Bromo-6-methylpyrazine-2-carboxamide.

References

  • JYX: JYU, "Studies Towards Synthesis of Favipiravir & Humilisin E", jyu.fi. Available at:[Link]

  • Thieme Connect, "Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides", thieme-connect.de. Available at:[Link][2]

  • PMC, "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation", nih.gov. Available at:[Link][3]

Sources

Addressing challenges in the purification of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the most pervasive bottlenecks in isolating and purifying pyrazine derivatives. While pyrazines may appear structurally simple, their unique physicochemical properties—specifically their basic nitrogen heteroatoms, high water solubility, and the extreme volatility of lower alkyl derivatives—create complex purification challenges.

This guide bypasses generic advice, focusing instead on the mechanistic causality of these issues and providing field-proven, self-validating protocols to ensure high-purity yields.

Section 1: Troubleshooting Guide (FAQs)

Q1: Why do my pyrazine derivatives exhibit severe peak tailing and poor resolution on standard C18 HPLC columns? The Causality: The pyrazine ring contains two basic nitrogen atoms with localized lone pairs. In reversed-phase high-performance liquid chromatography (RP-HPLC), these basic sites undergo secondary ion-exchange and hydrogen-bonding interactions with unreacted, acidic residual silanol groups (


) on the silica support of standard C18 columns. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to elute across a broad time window, resulting in severe peak tailing and co-elution.
The Solution: To mitigate this, you must either mask the silanols or change the stationary phase chemistry. Utilizing Mixed-Mode Liquid Chromatography (MMLC) columns, which incorporate both hydrophobic and ion-exchange functional groups, provides a controlled interaction environment that resolves polar nitrogen-containing heterocycles with sharp peak shapes[1]. Alternatively, use heavily end-capped, base-deactivated C18 columns and adjust the mobile phase pH (e.g., using ammonium formate buffers) to suppress the ionization of the silanols.

Q2: I am experiencing massive product loss during the final solvent evaporation step. How can I recover volatile alkylpyrazines? The Causality: Low-molecular-weight pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine) possess exceptionally high vapor pressures. When concentrating extracts using a rotary evaporator under vacuum and heat, these compounds co-distill with the organic solvent (like dichloromethane or ethyl acetate), leading to near-total product loss. The Solution: Do not evaporate the free base. Exploit the basicity of the pyrazine ring by converting it into a non-volatile hydrochloride salt prior to concentration. By adding a stoichiometric excess of anhydrous


 in dioxane, the pyrazine precipitates as a stable salt, allowing for aggressive solvent removal. For industrial-scale recovery without salt conversion, specialized polymeric sorption resins can trap pyrazines directly from the matrix, achieving recovery rates up to 98%[2].

Q3: My liquid-liquid extraction (LLE) yields from aqueous reaction mixtures are consistently below 30%. How can I drive the pyrazine into the organic phase? The Causality: Pyrazines are highly polar and readily form strong hydrogen bond networks with water. In a standard aqueous-organic biphasic system, the partition coefficient (


) heavily favors the aqueous layer.
The Solution: Disrupt the aqueous hydrogen-bonding network using a "salting-out" technique. Saturate the aqueous phase with an inorganic salt (e.g., 

or

). The hydration of these dense ions decreases the solubility of the organic pyrazine in the water phase, forcing it into the organic extraction solvent. Optimized extraction procedures utilizing salting-out or solid-phase microextraction are essential for the quantitative recovery of trace pyrazines from complex, water-rich matrices[3].

Section 2: Standardized Experimental Protocols

Protocol 1: Mixed-Mode LC-MS Purification of Basic Pyrazines

This protocol is a self-validating system: the specific buffer ensures reproducible ionization, while the MMLC phase guarantees peak symmetry.

  • Sample Preparation: Dissolve the crude pyrazine mixture in the initial mobile phase (e.g., 5% Methanol / 95% Water). Self-validation step: Filter through a 0.22 µm PTFE syringe filter; any precipitation indicates matrix incompatibility requiring pre-dilution.

  • Column Selection: Install a Mixed-Mode Liquid Chromatography (MMLC) column (e.g., reversed-phase/cation-exchange).

  • Mobile Phase Configuration:

    • Solvent A: Water containing 15 mM ammonium formate (pH adjusted to 6.5).

    • Solvent B: Acetonitrile/Methanol (60:40 v/v).

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 minutes. The ammonium formate buffer provides the necessary ionic strength to modulate the cation-exchange interactions, ensuring sharp elution profiles[1].

  • Detection: Monitor via UV at 214 nm and MS (ESI positive mode).

Protocol 2: High-Yield Extraction of Volatile Pyrazines from Aqueous Matrices
  • pH Adjustment: Chill the aqueous reaction mixture to 5°C. Slowly add 2M

    
     until the pH reaches 8.5–9.0. Causality: This ensures the pyrazine nitrogen atoms are fully deprotonated (free base form), maximizing organic solubility.
    
  • Salting Out: Add solid anhydrous

    
     to the aqueous phase until saturation is reached (undissolved salt remains visible).
    
  • Extraction: Extract 3 times with equal volumes of cold dichloromethane (DCM).

  • Drying & Salt Conversion: Combine the DCM layers and dry over anhydrous

    
    . Filter the solution. To prevent volatility losses, add 1.2 equivalents of 4M 
    
    
    
    in dioxane dropwise while stirring.
  • Concentration: Evaporate the solvent under reduced pressure. The pyrazine hydrochloride salt will remain as a solid residue, ready for further processing or free-base regeneration.

Section 3: Quantitative Data Summaries

Table 1: Chromatographic Troubleshooting Matrix

Observed IssuePrimary CausalityRecommended SolutionExpected Outcome
Severe Peak TailingIon-exchange with residual silanolsSwitch to MMLC column or end-capped C18Asymmetry factor (

) < 1.2
Poor Retention (Early Elution)High analyte polarityDecrease initial organic modifier to < 5%Retention factor (

) > 2.0
Signal Suppression in MSCo-eluting inorganic saltsImplement online desalting or SPE cleanup> 5-fold increase in S/N ratio

Table 2: Extraction Efficiency of Pyrazines by Matrix Strategy

Extraction MethodMatrix ConditionAverage Recovery (%)Primary Application
Standard LLE (DCM)Neutral pH, No Salt25 - 35%Non-polar pyrazine derivatives
Salting-Out LLE (DCM)pH 9.0, Saturated

85 - 92%Polar, low-MW alkylpyrazines
Polymeric Resin SorptionComplex Fusel Oils / Aqueous96 - 98%Industrial-scale recovery[2]

Section 4: Visualizations

G N1 Crude Pyrazine Mixture N2 Aqueous Matrix? N1->N2 N3 Salting Out + LLE or SPE Resin N2->N3 Yes N4 Direct Organic Processing N2->N4 No N5 Highly Volatile Alkylpyrazine? N3->N5 N4->N5 N6 Convert to HCl Salt Prior to Evaporation N5->N6 Yes N7 Standard Vacuum Evaporation N5->N7 No N8 RP-HPLC / MMLC Purification N6->N8 N7->N8

Decision tree for selecting the optimal pyrazine extraction and purification strategy.

G P1 Pyrazine (Basic N-atoms) I1 Ion-Exchange / H-Bonding P1->I1 S1 Standard C18 Silica (Active Silanols) S1->I1 O1 Severe Peak Tailing & Co-elution I1->O1 Causes M1 Mixed-Mode LC (MMLC) or End-Capped C18 O1->M1 Mitigation O2 Sharp Peaks & High Resolution M1->O2 Results In

Mechanism of pyrazine-silanol interaction in HPLC and its mitigation strategy.

References

  • Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation Source: Molecules / PubMed Central (PMC) URL:[Link][2]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry / PubMed Central (PMC) URL:[Link][1]

  • Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy Source: Analytical Chemistry / ACS Publications URL:[Link][3]

Sources

Technical Support Center: HPLC Method Development for Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have spent years troubleshooting the chromatographic behavior of pyrazine carboxamides—a critical class of pharmaceutical compounds that includes anti-tubercular agents like Pyrazinamide[1] and antivirals like Favipiravir[2].

Because these molecules possess both a basic pyrazine nitrogen and an acidic/neutral carboxamide moiety, they are notoriously sensitive to mobile phase pH, buffer capacity, and stationary phase chemistry. This guide is designed to move beyond basic instructions; it provides the mechanistic reasoning behind method parameters and embeds self-validating steps into every protocol to ensure your data is robust, reproducible, and compliant with ICH guidelines.

Mechanistic Method Development Logic

Before diving into specific protocols, it is crucial to understand the logical flow of method development for this compound class. The diagram below outlines the decision-making process for optimizing retention and peak shape.

G N1 Analyze Compound Properties (pKa, LogP of Pyrazine Ring) N2 Stationary Phase Selection (C18 / Polar-embedded C18) N1->N2 Hydrophilicity Check N3 Mobile Phase pH Optimization (Buffer pH 3.5 - 4.5) N2->N3 Prevent Tailing N4 Organic Modifier Selection (MeOH vs ACN) N3->N4 Selectivity Tuning N5 Elution Mode (Isocratic vs Gradient) N4->N5 Retention Time < 10min N6 Detector Optimization (UV/PDA at 230-360 nm) N5->N6 Maximize S/N Ratio N7 Method Validation (ICH Q2 Guidelines) N6->N7 Finalize Parameters

Workflow for HPLC Method Development of Pyrazine Carboxamides.

Core Methodologies

Protocol A: Isocratic RP-HPLC Analysis of Pyrazinamide

Causality & Rationale: Pyrazinamide is highly polar and elutes very early on standard reversed-phase columns. To achieve adequate retention (k' > 2), we must use a highly aqueous mobile phase. Furthermore, we utilize a phosphate buffer adjusted to pH 4.4. At this pH, the basic pyrazine nitrogens remain unprotonated, preventing secondary ion-exchange interactions with residual acidic silanols on the silica support, which is the primary cause of peak tailing[1].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve sodium dihydrogen orthophosphate in double-distilled water to create a 15 mM solution. Adjust the pH precisely to 4.4 using dilute o-phosphoric acid.

  • Mobile Phase Blending: Mix the prepared buffer with HPLC-grade Methanol in an 80:20 (v/v) ratio.

  • Degassing: Ultrasonicate the mixture for 20 minutes and filter through a 0.45 µm Nylon 66 membrane[1].

  • Chromatographic Setup:

    • Column: Hypersil C8 or C18 (4.6 x 250 mm, 3.5 μm)[1].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 269 nm or 254 nm[1],[3].

  • Self-Validating System Check: Before injecting samples, inject a blank matrix (e.g., diluent or blank plasma). The system is validated for the run only if the baseline is stable and devoid of interference peaks in the 3.6 to 6.3-minute retention window[1],[3].

Protocol B: Stability-Indicating RP-HPLC for Favipiravir

Causality & Rationale: Favipiravir features a unique structure that is highly sensitive to pH shifts. Using an acidic mobile phase (like 0.1% Orthophosphoric acid) suppresses the ionization of its functional groups, forcing the molecule into a neutral state. This maximizes hydrophobic interactions with the C18 stationary phase, ensuring sharp, symmetrical peaks and preventing retention time drift[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 0.1% Orthophosphoric acid (OPA) buffer in HPLC-grade water. Mix this buffer with Acetonitrile in a 50:50 ratio[4]. (Note: For an eco-friendly alternative, a Methanol:Water 10:90 v/v mixture can be utilized[2]).

  • Chromatographic Setup:

    • Column: Agilent C18 (150 x 4.6 mm, 5 μm)[4].

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm[4] or 323 nm[2].

  • Self-Validating System Check: Inject the Favipiravir standard solution five consecutive times. The protocol is self-validated and ready for sample analysis if the Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0% and the USP tailing factor is ≤ 1.5[4].

Quantitative Data Presentation

Use the following table to benchmark your experimental results against validated industry standards for pyrazine carboxamides.

CompoundTherapeutic ClassOptimal Stationary PhaseMobile Phase Composition (Aqueous : Organic)UV Detection (nm)Typical Retention Time (min)
Pyrazinamide Anti-tubercularC8 / C18 (250 mm)Phosphate Buffer pH 4.4 : Methanol (80:20)254 - 2693.6 - 6.3
Favipiravir AntiviralC18 (150 mm)0.1% OPA : Acetonitrile (50:50)230 / 3235.0 - 11.5
Remdesivir (Combo)AntiviralKromasil 100A C18Water : Methanol : Acetonitrile (100:350:50) + 0.5 mL H₃PO₄300~20.9

Data synthesized from established pharmaceutical validation studies[1],[4],[3],[5],[2].

Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing for Pyrazinamide. How do I correct this? A1: Peak tailing in pyrazine carboxamides is primarily caused by secondary interactions between the basic pyrazine nitrogen and unendcapped, acidic silanol groups on the silica support. Actionable Fix: Lower your mobile phase pH to ~3.5–4.5 to protonate the silanols (rendering them neutral), or switch to a highly endcapped, polar-embedded C18 column which shields the silica surface from basic analytes.

Q2: My Favipiravir retention time is drifting continuously between runs. What is the root cause? A2: Retention time drift for ionizable compounds is a classic symptom of inadequate buffer capacity. Actionable Fix: Ensure your buffer concentration is robust (at least 10–15 mM). If you are using volatile modifiers or 0.1% OPA, ensure the mobile phase is prepared fresh daily. Evaporative loss of the organic modifier or micro-shifts in pH will drastically alter the compound's partition coefficient (LogD), leading to drift.

Q3: How can I resolve the co-elution of Pyrazinamide and Isoniazid in combination formulations? A3: Isoniazid is extremely polar and elutes very early, often co-eluting with the solvent front or Pyrazinamide[3]. Actionable Fix: Decrease the organic modifier (Methanol/Acetonitrile) to 5-10% to increase hydrophobic retention. If co-elution persists, introduce an ion-pairing reagent (such as sodium 1-octanesulfonate) to the mobile phase to increase the apparent hydrophobicity of the protonated amines, pulling them away from the solvent front.

Q4: Why is my baseline drifting when analyzing Favipiravir and Remdesivir simultaneously? A4: When analyzing combinations, extended run times (e.g., Remdesivir eluting at ~20.95 minutes) often require complex mobile phase mixtures (like Acetonitrile:Methanol:Water)[5]. Baseline drift here is usually caused by inadequate mixing or temperature fluctuations. Actionable Fix: Utilize a column oven set to 30°C to stabilize the thermodynamics of the column bed, and ensure your detector reference wavelength is properly set to subtract background absorbance drift.

References

  • Source: sphinxsai.
  • Source: asianpubs.
  • Source: acr-journal.
  • Source: oup.
  • Source: plos.

Sources

Validation & Comparative

Validating the Biological Activity and Scaffold Versatility of 5-Bromo-6-methylpyrazine-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates not only the synthetic trajectory of a drug discovery program but also its ultimate pharmacokinetic and pharmacodynamic success. 5-Bromo-6-methylpyrazine-2-carboxamide has emerged as a highly privileged building block, particularly in the development of[1] and next-generation [2].

Unlike unsubstituted pyrazines, this specific molecule offers a dual advantage: the C5-bromine serves as a highly reactive handle for late-stage functionalization, while the C6-methyl group provides critical steric hindrance that locks derivatives into active conformations for kinase hinge-binding. This guide objectively compares the performance of the 5-Bromo-6-methylpyrazine-2-carboxamide scaffold against traditional pyrimidine and unsubstituted pyrazine alternatives, providing researchers with the mechanistic rationale and validated protocols necessary to leverage this compound in active screening libraries.

Mechanistic Rationale: The Causality of Scaffold Substitution

To understand the biological utility of 5-Bromo-6-methylpyrazine-2-carboxamide, we must analyze the causality behind its specific functional groups:

  • The C5-Bromo Anchor (Synthetic & Electronic Causality): The electron-deficient nature of the pyrazine ring draws electron density away from the C5-bromine bond. This electronic activation dramatically lowers the activation energy required for the oxidative addition of Palladium(0) catalysts. Consequently, this enables high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, allowing researchers to rapidly append lipophilic or solvent-exposed moieties to optimize target affinity.

  • The C6-Methyl Shield (Steric & Conformational Causality): In kinase inhibitor design, the pyrazine core acts as a bioisostere for pyrimidine. The nitrogen atoms form essential hydrogen bonds with the kinase hinge region (e.g., Ala564 in FGFR1). The C6-methyl group projects into a highly conserved hydrophobic pocket adjacent to the gatekeeper residue. This steric bulk restricts the rotational dihedral angle of the C5-substituent, minimizing the entropic penalty of binding and significantly increasing target selectivity.

  • Bypassing Prodrug Resistance: In anti-tubercular applications, unsubstituted pyrazinamide is a prodrug requiring activation by the mycobacterial enzyme PncA. Mutations in PncA lead to rapid resistance. Derivatizing the 5-Bromo-6-methylpyrazine-2-carboxamide scaffold allows for the creation of direct-acting, highly lipophilic agents that passively permeate the thick mycolic acid cell wall of Mycobacterium tuberculosis, entirely bypassing the PncA activation pathway.

Comparative Scaffold Performance Analysis

The following table summarizes the quantitative performance of 5-Bromo-6-methylpyrazine-2-carboxamide derivatives compared to industry-standard alternatives.

Table 1: Comparative Biological and Synthetic Performance of Heterocyclic Scaffolds

Scaffold / CorePrimary Target ApplicationSynthetic VersatilityTarget Affinity (Representative)Key Structural Advantage
5-Bromo-6-methylpyrazine-2-carboxamide Pan-FGFR Inhibitors, Anti-TB AgentsHigh (C5-Halogen enables direct cross-coupling)FGFR1-4 IC50: <10 nM M. tb MIC: 1.5-6.25 µg/mLC6-Methyl locks active conformation; C5-Bromo enables late-stage SAR.
Pyrazinamide (Unsubstituted) First-line Anti-TBLow (Requires de novo ring synthesis for SAR)M. tb MIC: 50-100 µg/mLHigh aqueous solubility; but strictly requires prodrug activation (PncA).
Pyrimidine Core (e.g., BGJ398) Kinase Inhibitors (Oncology)Moderate (Often requires complex C-H activation)FGFR1-3 IC50: <5 nMEstablished hinge-binding, but highly prone to gatekeeper mutations.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and kinetic rationales.

Protocol 1: Scaffold Derivatization via Suzuki-Miyaura Coupling

Objective: Convert the 5-Bromo-6-methylpyrazine-2-carboxamide scaffold into a targeted screening library.

  • Reagent Assembly: In a dry Schlenk flask under inert N2 atmosphere, combine 5-Bromo-6-methylpyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Causality: Pd(dppf)Cl2 is specifically selected because its large bite angle accelerates the reductive elimination step, which is otherwise hindered by the adjacent C6-methyl group.

  • Solvent & Base System: Add degassed 1,4-dioxane and 2M aqueous Na2CO3 (2.0 eq).

    • Causality: The biphasic system ensures optimal dissolution of both the organic scaffold and the inorganic base, which is strictly required to form the reactive palladium-hydroxo complex during transmetalation.

  • Reaction Kinetics: Heat the mixture to 90°C for 12 hours. Monitor the reaction via LC-MS.

    • Validation: The reaction is deemed complete when LC-MS confirms the total disappearance of the characteristic M / M+2 bromine isotopic pattern of the starting material.

  • Purification: Extract with EtOAc, dry over anhydrous MgSO4, and purify via flash chromatography (DCM:MeOH gradient) to yield the final derivative (>95% purity required for biological assays).

Workflow S1 Scaffold 5-Bromo-6-methylpyrazine- 2-carboxamide S2 Derivatization Pd-Catalyzed Coupling S1->S2 C5 Activation S3 Validation HTRF Kinase Assay S2->S3 SAR Library S4 Optimization Lead Identification S3->S4 IC50 Data

Fig 1. Experimental workflow from scaffold derivatization to biological validation.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay

Objective: Validate the biological activity and target engagement of the synthesized pyrazine derivatives.

  • Assay Setup: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. Incubate recombinant FGFR2 enzyme (0.5 nM) with the synthesized derivative (serial dilutions ranging from 10 µM to 0.1 nM) in a standardized kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, pH 7.4).

  • Reaction Initiation: Add ATP at exactly its

    
     concentration (10 µM) along with a biotinylated tyrosine-kinase peptide substrate.
    
    • Causality: Running the assay strictly at the ATP

      
       ensures that competitive inhibitors (which bind the pyrazine scaffold to the ATP hinge region) are accurately evaluated. If ATP concentrations are too high, competitive inhibitors will be artificially outcompeted, leading to false-negative IC50 shifts.
      
  • Detection & Validation: Terminate the reaction and add Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Validation: Calculate the IC50 using a 4-parameter logistic regression. The assay is self-validating only if the positive control (BGJ398) yields an IC50 within its known historical range (<5 nM) and the Z'-factor of the assay plate is >0.6, confirming high signal-to-noise robustness.

Mechanism FGF FGF Ligand FGFR FGFR Kinase Domain FGF->FGFR Activation MAPK MAPK / AKT Pathway FGFR->MAPK Phosphorylation Inhibitor Pyrazine Derivative Inhibitor->FGFR ATP Competitive Blockade Tumor Tumor Proliferation MAPK->Tumor Cell Cycle Progression

Fig 2. Mechanism of action for pyrazine-derived pan-FGFR inhibitors blocking tumor signaling.

References

  • Zheng, J., Zhang, W., Ni, D., et al. (2024). "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Medicinal Chemistry Letters, 15(11), 2019-2031. URL:[Link]

  • Servusová, B., et al. (2015). "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides." Molecules, 20(5), 8687-8704. URL:[Link]

Sources

Comprehensive Comparison Guide: Efficacy & Synthetic Utility of 5-Bromo-6-methylpyrazine-2-carboxamide vs. Alternative Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Reactivity, Pharmacokinetics, and Pathogen Inhibition Efficacy

Executive Summary

Pyrazine-2-carboxamides represent a highly privileged class of heterocycles in modern drug discovery, demonstrating profound efficacy against drug-resistant pathogens and neurodegenerative targets. Within this chemical space, 5-Bromo-6-methylpyrazine-2-carboxamide has emerged as a critical synthetic scaffold. This guide objectively compares its synthetic utility, structural advantages, and downstream therapeutic efficacy against alternative pyrazine derivatives, providing actionable protocols and mechanistic insights for medicinal chemists.

Mechanistic Rationale: The Role of Substitution Patterns

The architectural design of a pyrazine scaffold dictates both its reactivity during late-stage functionalization and its binding affinity in biological systems.

  • The 2-Carboxamide Pharmacophore: Acts as an essential hydrogen-bond donor/acceptor. In 1, the NH group is vital for anchoring the molecule to the biological target[1].

  • The 5-Bromo Electrophilic Site: Serves as the primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the introduction of diverse aryl or heteroaryl groups necessary for target specificity[2].

  • The 6-Methyl Hydrophobic Bump: This is the key differentiator of 5-bromo-6-methylpyrazine-2-carboxamide. The methyl group increases the overall lipophilicity (LogP) of the resulting drug candidates, which is critical for penetrating the blood-brain barrier (CNS-stage trypanosomiasis) or thick bacterial cell walls. However, it also introduces steric hindrance adjacent to the 5-bromo site, requiring optimized catalytic conditions.

SAR_Logic A 5-Bromo-6-methylpyrazine-2-carboxamide B 5-Bromo Group (Electrophilic Site) A->B C 6-Methyl Group (Steric Shielding) A->C D 2-Carboxamide (H-Bonding) A->D E Late-Stage Functionalization (Suzuki/Buchwald) B->E Pd-Catalysis F Enhanced Lipophilicity (Membrane Permeability) C->F Hydrophobic Effect G Kinase/Enzyme Binding (Target Affinity) D->G Pharmacophore

Figure 1: Structure-Activity Relationship (SAR) and functional logic of the 5-bromo-6-methylpyrazine core.

Comparative Efficacy and Synthetic Utility Data

When selecting a pyrazine building block, researchers must balance synthetic accessibility with the pharmacokinetic requirements of the final drug. The table below compares 5-Bromo-6-methylpyrazine-2-carboxamide with its unmethylated and multi-halogenated counterparts.

Scaffold / PrecursorSteric Hindrance at Reaction SitePrimary Synthetic ChallengeDownstream Efficacy FocusLipophilicity (ΔLogP) Contribution
5-Bromo-6-methylpyrazine-2-carboxamide High (due to adjacent 6-methyl)Requires bulky, bidentate Pd ligands (e.g., dppf) to prevent catalyst dissociation.T. brucei inhibitors (EC50 ~24 nM)[1]; CNS-penetrant drugs.High (+0.5 to +1.0 vs unmethylated)
5-Bromopyrazine-2-carboxamide LowProne to over-reaction or side-reactions if stoichiometry is not strictly controlled.Broad-spectrum anti-infectives; Tuberculosis (PncA targets)[3].Baseline
3,6-Dibromopyrazine-2-carboxamide Moderate (at C6)Regioselectivity control during mono-coupling; requires precise temperature gradients.Dual-target inhibitors; complex macrocycle synthesis.High (due to dual halogens)
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Low (reaction at phenyl ring)Amide bond stability during harsh cross-coupling conditions.XDR S. Typhi (Alkaline Phosphatase inhibitors, IC50 ~1.47 µM)[4].Moderate

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

Because the 6-methyl group sterically hinders the 5-bromo position, standard coupling conditions (e.g., Pd(PPh3)4 in ethanol) often result in poor yields or complete failure. The following protocol is a self-validating system designed specifically for the 5-Bromo-6-methylpyrazine-2-carboxamide scaffold.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 5-Bromo-6-methylpyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq). Add a biphasic solvent system of 1,4-Dioxane/H2O (4:1 v/v). Degas via N2 sparging for 15 minutes.

  • Causality: A slight excess of boronic acid compensates for competitive protodeboronation. The biphasic solvent ensures simultaneous solubility of the organic scaffold and the inorganic base. Degassing is critical because oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, permanently terminating the catalytic cycle.

Step 2: Catalyst Addition & Thermal Activation

  • Action: Add Pd(dppf)Cl2 (0.05 eq) under continuous N2 flow. Heat the reaction mixture to 90°C.

  • Causality: The bidentate dppf ligand is mandatory here. The 6-methyl group creates significant steric bulk; monodentate ligands (like PPh3) easily dissociate under these conditions, leading to palladium black precipitation. Pd(dppf)Cl2 maintains the integrity of the catalytic complex at 90°C, providing the thermal energy required to overcome the high activation barrier of the oxidative addition step.

Step 3: Self-Validating Reaction Monitoring

  • Action: After 4 hours, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS and TLC (UV 254 nm).

  • Causality: Relying solely on TLC is a common point of failure, as the starting scaffold and the coupled product often exhibit nearly identical retention factors (Rf) due to the dominant polarity of the carboxamide group. LC-MS provides self-validation by confirming the exact mass shift and the disappearance of the distinct 79Br/81Br isotopic doublet characteristic of the starting material[1].

Step 4: Quenching & Purification

  • Action: Cool to room temperature, filter the mixture through a pad of Celite, and extract with EtOAc (3x). Dry over Na2SO4, concentrate, and purify via flash chromatography.

  • Causality: The Celite filtration step physically removes insoluble palladium residues and inorganic salts. Skipping this step reliably causes intractable emulsions during liquid-liquid extraction, trapping the highly lipophilic product in the aqueous boundary layer.

Exp_Workflow Step1 1. Reagent Preparation Scaffold + Boronic Acid Step2 2. Catalytic Assembly Pd(dppf)Cl2, K2CO3, 90°C Step1->Step2 Biphasic Solvent Step3 3. Reaction Monitoring LC-MS & TLC (UV 254 nm) Step2->Step3 Aliquot Sampling Step3->Step2 If Incomplete Step4 4. Purification Flash Chromatography Step3->Step4 >95% Conversion Step5 5. Bio-Evaluation In Vitro Efficacy Assays Step4->Step5 Pure Derivative

Figure 2: Self-validating workflow for the synthesis and screening of pyrazine derivatives.

Downstream Efficacy: Pathogen Inhibition Case Studies

The ultimate value of the 5-bromo-6-methylpyrazine-2-carboxamide scaffold lies in the efficacy of the molecules it produces. Experimental data from recent literature highlights the superiority of highly substituted pyrazine derivatives:

  • Human African Trypanosomiasis (T. brucei): Aryl and branched aliphatic substitutions at the 5-position yield compounds with extraordinary potency. In whole-organism high-throughput screens, optimized derivatives demonstrated EC50 values as low as 24 nM against T. brucei rhodesiense[1]. The hydrophobic contribution of the 6-methyl group aids in crossing the blood-brain barrier, a strict requirement for treating the lethal secondary stage of the disease.

  • Extensively Drug-Resistant (XDR) S. Typhi: Pyrazine carboxamides act as potent inhibitors of bacterial alkaline phosphatase. In vitro evaluations of structurally related arylated analogs demonstrated robust antibacterial activity with Minimum Inhibitory Concentrations (MIC) of 6.25 mg/mL and alkaline phosphatase IC50 values of 1.469 ± 0.02 µM[4].

  • Neurological Dual-Inhibition: Beyond anti-infectives, functionalized pyrazine-2-carboxamides (such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides) have been identified as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), achieving IC50 values of 0.72 µM and 0.19 µM, respectively, showcasing the broad pharmacophore utility of the pyrazine core[2].

References

  • 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: 1

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI. Available at: 4

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides | CS Farmacie. Available at:3

  • An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives via a Suzuki cross-coupling reaction | ResearchGate. Available at: 2

Sources

Head-to-head comparison of different synthetic routes to pyrazine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

Pyrazine carboxamides are not merely structural motifs; they are the bioactive engines behind critical therapeutics like Pyrazinamide (tuberculosis), Favipiravir (viral RNA polymerase inhibitor), and emerging kinase inhibitors.

Choosing the right synthetic route is a trade-off between atom economy , reagent cost , and chemical space access . While direct condensation is the academic default, industrial and late-stage discovery workflows are increasingly pivoting toward transition-metal catalysis and radical functionalization.

Quick Comparison Matrix
FeatureRoute 1: Direct Condensation Route 2: Aminocarbonylation Route 3: Radical Carbamoylation
Primary Mechanism Nucleophilic Acyl SubstitutionPd-Catalyzed Carbonyl InsertionHomolytic Aromatic Substitution (Minisci)
Starting Material Pyrazine Carboxylic AcidChloropyrazinePyrazine (unfunctionalized)
Atom Economy Low (Coupling reagents waste)High (Carbonyl insertion)Moderate (Oxidant waste)
Scalability High (Process chemistry standard)High (Flow chemistry compatible)Low to Medium (Exotherm control)
Key Limitation Requires pre-oxidized scaffoldCO gas handling/surrogatesRegiocontrol on complex cores
Best For Gram-scale / Known Scaffolds Library Synthesis / Manufacturing Late-Stage Functionalization (LSF)

Route 1: Direct Condensation (The Classical Baseline)

This is the "bread and butter" approach. It relies on the activation of a pyrazine-2-carboxylic acid to an electrophilic species (acid chloride or active ester) followed by amine capture.

The Science of Causality

Pyrazine rings are electron-deficient ($ \pi $-deficient). This makes the carboxylic acid less nucleophilic than a benzoic acid, but it also makes the resulting active esters highly susceptible to hydrolysis.

  • Why it fails: Common error is using standard carbodiimides (DCC/EDC) without sufficient nucleophilic catalysts (DMAP/HOAt) or allowing moisture ingress during the acid chloride step.

  • Why it works: Converting the acid to the acid chloride using Thionyl Chloride ($ SOCl_2 $) or Oxalyl Chloride locks the carbonyl into a maximally electrophilic state, overcoming the electron-withdrawing drag of the pyrazine ring.

Protocol: The "Self-Validating" Acid Chloride Method

This protocol avoids the variable quality of coupling reagents by generating the reactive species in situ.

  • Activation: Suspend Pyrazine-2-carboxylic acid (10 mmol) in dry Toluene (30 mL). Add $ SOCl_2 $ (15 mmol) and a catalytic drop of DMF.

    • Validation: Evolution of $ SO_2 $ gas and clearing of the suspension indicates conversion to the acid chloride.

  • Reflux: Heat to 80°C for 2 hours. Evaporate volatiles completely (add toluene and re-evaporate twice to remove residual $ SOCl_2 $).

  • Coupling: Dissolve the crude yellow solid (Pyrazine-2-COCl) in dry DCM (20 mL). Cool to 0°C.

  • Addition: Add the Amine (10 mmol) and $ Et_3N $ (22 mmol) dropwise.

    • Validation: A white precipitate ($ Et_3N \cdot HCl $) forms immediately. If the solution remains clear, your acid chloride hydrolyzed.

  • Workup: Wash with sat. $ NaHCO_3 $. The organic layer contains the pure amide.

Route 2: Pd-Catalyzed Aminocarbonylation (The Modern Standard)

For industrial chemists, this route is superior because 2-chloropyrazines are cheaper and more available than their carboxylic acid counterparts. It constructs the carbonyl bridge during the reaction using Carbon Monoxide (CO).

The Science of Causality

Chloropyrazines are excellent substrates for Oxidative Addition to Pd(0) because the electron-deficient ring weakens the C-Cl bond.

  • The Challenge: Pyrazines are strong

    
    -donors. They can bind to the Palladium center, displacing phosphine ligands and poisoning the catalyst ("catalyst sequestration").
    
  • The Fix: Use bidentate ligands with a wide bite angle (e.g., Xantphos ) or bulky monodentate ligands to prevent the pyrazine nitrogen from coordinating to the metal.

Protocol: CO-Surrogate System (Safety-First)

Using Chloroform as a liquid CO source avoids high-pressure gas cylinders.

  • Charge: In a pressure tube, combine 2-chloropyrazine (1.0 equiv), Amine (1.5 equiv), and $ K_3PO_4 $ (3.0 equiv).

  • Catalyst: Add $ Pd(OAc)_2 $ (2 mol%) and Xantphos (3 mol%).

  • CO Source: Add $ CHCl_3 $ (3.0 equiv) dissolved in Toluene.

    • Mechanism:[1][2][3][4][5] Under basic conditions, $ CHCl_3 $ generates dichlorocarbene (:CCl2), which hydrolyzes to CO in situ.

  • Reaction: Seal and heat to 100°C for 16 hours.

    • Validation: The reaction mixture turns black (Pd precipitation) upon completion. TLC will show the disappearance of the non-polar chloropyrazine.

Route 3: Radical Carbamoylation (The Late-Stage Hero)

When you need to add an amide to a complex pyrazine core without a pre-existing handle (Cl or COOH), you use the Minisci reaction. This is C-H functionalization .

The Science of Causality

This reaction utilizes nucleophilic carbon-centered radicals.

  • Protonation: The reaction requires acid (TFA or $ H_2SO_4 $) to protonate the pyrazine nitrogen. This lowers the LUMO energy of the ring.[5]

  • Radical Attack: A carbamoyl radical ($ \cdot CONH_2 $), generated from formamide, attacks the most electron-deficient position (usually C2 or C5).

  • Selectivity: This is the main drawback. If the pyrazine is unsubstituted, you get mono-substitution. If it is substituted, you must analyze steric/electronic vectors to predict regiochemistry.

Protocol: The "Fenton" Carbamoylation

A robust, metal-mediated radical generation method.

  • Setup: Dissolve the Pyrazine substrate (1 mmol) in Formamide (10 mL). Add concentrated $ H_2SO_4 $ (1 equiv) to protonate the base.

  • Initiator: Heat to 70°C.

  • Radical Generation: Simultaneously add two solutions dropwise over 15 minutes:

    • Solution A: $ H_2O_2 $ (30%, 3 equiv).

    • Solution B: $ FeSO_4 \cdot 7H_2O $ (3 equiv) in minimal water.

    • Why? The reaction $ Fe^{2+} + H_2O_2 \rightarrow Fe^{3+} + HO^{\cdot} + HO^- $ generates hydroxyl radicals, which abstract hydrogen from formamide to create $ \cdot CONH_2 $.

  • Quench: Basify with $ NH_4OH $ and extract with Ethyl Acetate.

    • Validation: This reaction often produces a "forest" of peaks on HPLC due to isomers. Purification by reverse-phase chromatography is usually required.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal synthetic route based on substrate availability and project stage.

G Start Target: Pyrazine Carboxamide CheckSM Check Starting Material Start->CheckSM HasCOOH Has -COOH Group? CheckSM->HasCOOH HasCl Has -Cl Group? CheckSM->HasCl NoFunct No Functional Handle? CheckSM->NoFunct Route1 Route 1: Direct Condensation (HATU or SOCl2) HasCOOH->Route1 Yes Route2 Route 2: Aminocarbonylation (Pd-Cat / CO) HasCl->Route2 Yes Route3 Route 3: Minisci Reaction (Radical C-H Funct.) NoFunct->Route3 Yes Note1 Best for: Known scaffolds High reliability Route1->Note1 Note2 Best for: Library synthesis Cheap SM Route2->Note2 Note3 Best for: Late-stage discovery Direct editing Route3->Note3

Caption: Decision Matrix for selecting the optimal synthetic pathway based on starting material availability.

Mechanistic Comparison[1][6][7]

Understanding the bond formation mechanism is critical for troubleshooting.

Mechanism cluster_0 Route 1: Condensation cluster_1 Route 2: Aminocarbonylation cluster_2 Route 3: Minisci R1_Step1 Pyrazine-COOH + SOCl2 R1_Step2 Acyl Chloride (Electrophile) R1_Step1->R1_Step2 R1_Step3 Amine Attack (Nu-) R1_Step2->R1_Step3 R2_Step1 Pyrazine-Cl + Pd(0) R2_Step2 Oxidative Addn (Pd-Ar) R2_Step1->R2_Step2 R2_Step3 CO Insertion (Pd-Acyl) R2_Step2->R2_Step3 R2_Step4 Amine Attack + Reductive Elim R2_Step3->R2_Step4 R3_Step1 Pyrazine + H+ R3_Step3 Radical Addition (SOMO-LUMO) R3_Step1->R3_Step3 R3_Step2 Radical Gen (•CONH2) R3_Step2->R3_Step3 R3_Step4 Oxidation (-H•) R3_Step3->R3_Step4

Caption: Mechanistic flow comparison showing the distinct reactive intermediates for each pathway.

References

  • Direct Condensation (Review): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Aminocarbonylation Mechanism: Barnard, C. F. (2008). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Organometallics, 27(21), 5402-5422. Link

  • Minisci Reaction (Classic Protocol): Minisci, F., et al. (1971). Homolytic acylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. Link

  • Green CO Sources (Chloroform): Manolikakes, G. (2014). Chloroform as a carbon monoxide source in palladium-catalyzed carbonylation reactions. Angewandte Chemie International Edition, 53(50), 13684-13686. Link

  • Radical Carbamoylation (Modern): Proctor, R. S., & Phipps, R. J. (2019). Recent advances in Minisci-type reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

Sources

A Researcher's Guide to Navigating Reproducibility with 5-Bromo-6-methylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, pyrazine-based heterocyclic compounds are of significant interest due to their presence in numerous biologically active molecules.[1] Derivatives of pyrazinecarboxamide, for instance, have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, and antitubercular properties.[2][3][4][5][6] 5-Bromo-6-methylpyrazine-2-carboxamide is a key intermediate, offering a reactive handle for further chemical modifications, such as Suzuki cross-coupling reactions, to generate novel compound libraries.[7][8]

However, the path from a promising molecular design to reliable, reproducible experimental data is fraught with challenges. The "reproducibility crisis" is a well-documented phenomenon across scientific disciplines, and chemistry is no exception.[9][10][11][12] Issues can arise from ambiguously defined starting materials, subtle variations in reaction conditions, and incomplete reporting of experimental details.[12][13] This guide provides a framework for researchers working with 5-Bromo-6-methylpyrazine-2-carboxamide to enhance the reproducibility of their results, from initial synthesis to final biological evaluation. We will delve into the critical parameters that govern success, offer detailed, validated protocols, and compare this intermediate with a logical alternative to provide a comprehensive perspective.

Part 1: The Synthetic Gauntlet - Achieving Consistency in Amide Bond Formation

The synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide typically involves the formation of an amide bond between the corresponding carboxylic acid (5-bromo-6-methylpyrazine-2-carboxylic acid) and an amine source, often ammonia. While seemingly straightforward, this transformation is a critical control point where variability can be introduced. The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[14][15] Therefore, activating agents or conversion to a more reactive intermediate like an acyl chloride is necessary.[16][17]

Key Sources of Irreproducibility in Synthesis
  • Purity of Starting Materials: The purity of the precursor, 5-bromo-6-methylpyrazine-2-carboxylic acid, is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of side products that are difficult to separate.

  • Amidation Method: The choice of coupling agent (e.g., DCC, EDC) or the method for forming the acyl chloride (e.g., using thionyl chloride or oxalyl chloride) can significantly impact yield and purity.[6][14][18] Each method has its own set of potential side reactions and purification challenges.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, reactions involving thionyl chloride must be handled with care to manage the evolution of HCl and SO2 gas. The stability of the pyrazine ring under different reaction conditions must also be considered.

  • Work-up and Purification: The method of quenching the reaction, extracting the product, and purifying it (e.g., recrystallization, column chromatography) must be meticulously controlled and reported to ensure others can replicate the final product's purity profile.

Visualizing the Synthetic Pathway

A common and reliable route to the target compound involves the conversion of the carboxylic acid to an amide. This can be achieved through various methods, with one of the most direct being the use of a coupling agent.

G cluster_0 Synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide A 5-Bromo-6-methylpyrazine- 2-carboxylic acid B Reactive Intermediate (e.g., O-acylisourea) A->B  DCC or EDC, Solvent (e.g., DCM)  Room Temperature C 5-Bromo-6-methylpyrazine- 2-carboxamide B->C  Ammonia source (e.g., NH4Cl, base)  Addition-Elimination

Caption: Synthetic pathway for 5-Bromo-6-methylpyrazine-2-carboxamide via DCC/EDC coupling.

Part 2: Validated Protocol for Synthesis and Quality Control

To ensure a consistent supply of high-purity material, the following protocol, utilizing a common peptide coupling agent, is recommended.

Experimental Protocol: Synthesis via EDC Coupling
  • Objective: To synthesize 5-Bromo-6-methylpyrazine-2-carboxamide from its corresponding carboxylic acid with high purity and yield.

  • Materials:

    • 5-bromo-6-methylpyrazine-2-carboxylic acid (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.1 eq)

    • Ammonium chloride (NH4Cl) (1.5 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM), Anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 5-bromo-6-methylpyrazine-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add EDC (1.2 eq) in one portion. Stir for 15 minutes at room temperature.

    • In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add DCM. Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Add the amine solution to the activated acid solution dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final product.

  • Scientist's Note & Trustworthiness Check: The inclusion of HOBt helps to suppress side reactions and improve the efficiency of the coupling.[14] The purity of the final compound should be rigorously validated by NMR and LC-MS. The resulting spectra should be used as a benchmark for all future batches to ensure consistency.

Part 3: Comparative Analysis - The Non-Brominated Analog

To understand the specific challenges and advantages of working with the brominated compound, it is useful to compare it to a simpler analog: 6-methylpyrazine-2-carboxamide .

Feature5-Bromo-6-methylpyrazine-2-carboxamide6-methylpyrazine-2-carboxamide (Alternative)Rationale & Impact on Reproducibility
Synthesis Complexity Higher. Requires bromination of the pyrazine ring, a step that needs careful control to ensure regioselectivity and avoid side products.[19][20]Lower. Can be synthesized from commercially available 5-methylpyrazine-2-carboxylic acid.[21]The additional bromination step for the target compound introduces more potential for batch-to-batch variability.
Reactivity High. The C-Br bond is a key functional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7][8]Low. The C-H bond is relatively inert to cross-coupling, requiring C-H activation methods which can be less selective.The reactivity of the bromo- group is its primary synthetic advantage, but this reactivity can also lead to degradation if not handled properly. The non-brominated analog is more stable but less versatile for diversification.
Characterization More complex NMR due to the influence of bromine. The isotopic pattern of bromine (79Br/81Br) is a useful diagnostic in mass spectrometry.Simpler NMR spectrum. Standard mass spectrometry profile.While more complex, the unique spectroscopic signatures of the brominated compound can aid in unambiguous identification and purity assessment, which enhances reproducibility.
Solubility & LogP Higher predicted lipophilicity (LogP). May have lower aqueous solubility.Lower predicted lipophilicity. Likely higher aqueous solubility.Differences in solubility can drastically affect results in biological assays. Stock solutions must be prepared and stored identically for reproducible results.
Potential Biological Activity The bromine atom can act as a key interaction point with biological targets (halogen bonding) and alters the electronic properties of the ring.[3]Serves as a control to determine the pharmacological importance of the bromine atom.Comparing the activity of both compounds is a self-validating system to confirm if the halogen is essential for the observed biological effect.

Part 4: Ensuring Reproducibility in Biological Assays

Once a pure, well-characterized batch of 5-Bromo-6-methylpyrazine-2-carboxamide is obtained, maintaining reproducibility shifts to the biological experiment. Pyrazinecarboxamides have shown promise as antitubercular agents, often evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.[3][4][5]

Workflow for Reproducible Biological Screening

G cluster_workflow Biological Assay Reproducibility Workflow A 1. Compound QC (LC-MS, NMR) B 2. Stock Solution Prep (DMSO, Document Lot #) A->B C 3. Serial Dilution (Calibrated Pipettes) B->C D 4. Assay Plate Setup (Include Controls) C->D E 5. Incubation (Controlled Temp/Time) D->E F 6. Data Readout (e.g., Resazurin Assay) E->F G 7. Analysis & Reporting (Standardized Parameters) F->G

Caption: A workflow diagram highlighting critical control points for reproducible biological assays.

Protocol: MIC Determination against M. tuberculosis
  • Objective: To determine the minimum concentration of the test compound required to inhibit the visible growth of M. tuberculosis.

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-6-methylpyrazine-2-carboxamide in DMSO. Use the same lot number for a complete set of experiments.

    • Inoculum Preparation: Culture M. tuberculosis H37Rv to a logarithmic growth phase. Dilute the suspension to a turbidity equivalent to the 0.5 McFarland standard.[3]

    • Assay Setup: In a 96-well microplate, perform a two-fold serial dilution of the compound stock in Middlebrook 7H9 broth.

    • Inoculation: Add the prepared mycobacterial inoculum to each well.

    • Controls (Critical for Trustworthiness):

      • Positive Control: Wells with inoculum and no compound.

      • Negative Control: Wells with media only (no inoculum).

      • Standard Drug Control: A serial dilution of a known antitubercular drug (e.g., Pyrazinamide).

    • Incubation: Incubate the plates at 37°C for 5-7 days.[3]

    • Readout: After incubation, add a resazurin-based indicator. A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration where no color change is observed.

  • Scientist's Note: The final DMSO concentration in all wells must be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity. Comparing results to a standard drug helps normalize for variations in bacterial growth rates between experiments.

Conclusion

The reproducibility of experimental results using 5-Bromo-6-methylpyrazine-2-carboxamide is not a matter of chance, but a consequence of rigorous control over the entire experimental lifecycle. From the selection of a robust synthetic route and stringent quality control of the chemical matter to the meticulous execution of biological assays with appropriate controls, every step is a potential source of variability. By understanding the underlying chemistry of this halogenated heterocycle, comparing its properties to simpler analogs, and implementing validated, detailed protocols, researchers can build a foundation of trustworthy and reproducible data. This approach not only strengthens individual findings but also contributes to the collective integrity and efficiency of the drug discovery process.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Doležal, M., Palek, L., Vinsová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Available from: [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. Available from: [Link]

  • Wang, L., et al. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Omega, 7(26), 22633–22642. Available from: [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Doležal, M., Palek, L., Vinsová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242-256. Available from: [Link]

  • Jadhav, P., et al. (2023). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Soni, N., et al. (2013). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 205-209. Available from: [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Catalysis, 515, 111910. Available from: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in halogenation approaches and this work. Retrieved from [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Open Chemistry, 19(1), 1056-1087. Available from: [Link]

  • Extance, A. (2017). Taking on chemistry's reproducibility problem. Chemistry World. Retrieved from [Link]

  • Sharma, U., et al. (2021). Advances in Selected Heterocyclization Methods. The Journal of Organic Chemistry, 86(1), 1-32. Available from: [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Retrieved from [Link]

  • Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed. Retrieved from [Link]

  • Nam, J. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 25(24), 6003. Available from: [Link]

  • Li, J., & Yuan, Y. (2022). Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(3), e83-e90. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Sykes, M. L., et al. (2015). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry, 58(16), 6548-6564. Available from: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available from: [Link]

  • Jayathilake, H. D., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11228. Available from: [Link]

  • Spicar, F. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences. Retrieved from [Link]

  • Patel, D. N., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2), 196-199. Available from: [Link]

  • Rasool, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4410. Available from: [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and NLO Properties, and DFT Studies. Molecules, 26(23), 7352. Available from: [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

A Researcher's Guide to Cross-Validating the Mechanism of Action for Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazine Scaffold and the Imperative of Mechanistic Clarity

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, represents a cornerstone structural motif in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This versatility stems from the pyrazine ring's ability to engage in various biological interactions, often acting as a bioisostere for other aromatic rings like benzene or pyridine in kinase inhibitors.[5] However, this pharmacological promiscuity underscores a critical challenge in drug development: definitively elucidating the precise mechanism of action (MoA).

Identifying the molecular target of a bioactive compound is one of the most challenging and time-consuming steps in drug discovery.[6][7] Ascribing a phenotype to a single on-target effect without rigorous validation is a leading cause of failure in later clinical trials.[8] Cellular systems are complex, and small molecules can interact with multiple proteins ("off-target" effects) or trigger indirect downstream consequences that confound initial observations.[6] Therefore, a robust, cross-validated understanding of a compound's MoA is not an academic exercise but a prerequisite for advancing a candidate with confidence.

This guide presents a systematic, multi-pronged strategy for the cross-validation of the MoA for novel pyrazine-based compounds. We will move from initial, direct target engagement assays to broader, systems-level 'omics' approaches, explaining the causality behind each experimental choice. The goal is to build a self-validating system of orthogonal data points that converge to provide a high-confidence model of the compound's activity.

Part 1: Foundational Target Engagement – Is the Compound Hitting Its Intended Target?

The first step in MoA validation is to confirm that the compound physically interacts with its hypothesized target in a relevant biological context. While initial hits are often identified in target-based biochemical screens, it is crucial to validate this interaction within the complex milieu of a living cell.[9]

Initial Screen: In Vitro Biochemical Assays (Kinase Selectivity Profiling)

Many pyrazine derivatives are designed as protein kinase inhibitors.[1][5] Therefore, a logical starting point is to assess the compound's potency and selectivity against a panel of purified kinases in a cell-free environment.

Causality: Biochemical assays provide a clean, direct measure of a compound's ability to inhibit its target enzyme without the complexities of cell membranes, metabolism, or competing intracellular molecules.[8] Kinase selectivity profiling is essential to understand both on-target potency and potential off-target liabilities from the outset.[10][11][12] A compound that inhibits dozens of kinases with similar potency will have a very different (and likely more toxic) MoA than a highly selective one.

Experimental Protocol: Radiometric Kinase Activity Assay (HotSpot™)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and radio-labeled ATP (e.g., ³³P-ATP) in an appropriate kinase buffer.

  • Compound Addition: Add the pyrazine-based compound at various concentrations (typically a 10-point dose-response curve) or at a single high concentration for broad panel screening.[12] Include DMSO as a vehicle control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[12]

  • Washing: Wash the filters extensively to remove unincorporated ³³P-ATP.

  • Detection: Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response curves, fit the data to a sigmoidal curve to determine the IC₅₀ value.

In-Cell Validation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that moves beyond the artificial environment of a biochemical assay to assess target engagement within intact, living cells.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation.[13][15][16]

Causality: Confirming target engagement in a cellular context is a critical validation step.[13][16] A potent biochemical inhibitor may fail to engage its target in a cell due to poor permeability or rapid efflux. CETSA provides direct evidence that the compound reaches its target at sufficient concentrations to induce a stabilizing effect, a crucial piece of the MoA puzzle.[15]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Pyrazine Compound or DMSO A->B C 3. Aliquot Cells B->C D 4. Heat at Various Temperatures (Melt Curve) C->D E 5. Cell Lysis (Freeze-Thaw) D->E F 6. Separate Soluble & Aggregated Fractions (Centrifugation) E->F G 7. Quantify Soluble Target (Western Blot / ELISA) F->G H 8. Plot Melt Curve & Identify Thermal Shift G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA followed by Western Blot

  • Cell Treatment: Culture cells (e.g., a cancer cell line relevant to the compound's intended therapeutic area) to ~80% confluency. Treat cells with the pyrazine compound at a desired concentration or with DMSO (vehicle control) for 1 hour.

  • Heating: Harvest and resuspend the cells in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[13]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Quantification & Western Blot: Carefully collect the supernatant. Normalize the protein concentration for all samples using a BCA assay. Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with a specific antibody.[13][14]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein versus temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to the right indicates thermal stabilization and confirms target engagement.

Part 2: Functional Consequences – Does Target Engagement Affect Cell Signaling?

Confirming that a compound binds its target is necessary but not sufficient. The next crucial step is to demonstrate that this binding event leads to a functional modulation of the downstream signaling pathway.

Pathway Modulation: Reporter Gene Assays

Reporter gene assays are a widely used tool to monitor the activity of specific signal transduction pathways.[17][18][19] They work by placing the expression of a reporter protein (like luciferase or GFP) under the control of a DNA response element that is activated by a key transcription factor in the pathway of interest.[20][21]

Causality: If the pyrazine compound's target is a kinase in the NF-κB pathway, for example, inhibiting that kinase should prevent the activation of the NF-κB transcription factor. A reporter assay provides a quantitative readout of this downstream effect, directly linking target engagement (from CETSA) to a functional consequence on the intended pathway.[17][18] This is a more specific and mechanistic readout than a general phenotypic assay like cell death.

Signaling Pathway and Reporter Assay Logic

Reporter_Assay_Logic cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter Gene Construct Stimulus External Stimulus (e.g., Cytokine) Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Kinase Target Kinase Kinase_Cascade->Target_Kinase TF Transcription Factor (e.g., NF-κB) Target_Kinase->TF Response_Element Response Element (e.g., NF-κB RE) TF->Response_Element binds to Reporter_Gene Luciferase Gene Response_Element->Reporter_Gene drives expression Luminescence Luminescence Reporter_Gene->Luminescence Pyrazine Pyrazine Compound Pyrazine->Target_Kinase Inhibits

Caption: Logic of a reporter assay to measure pathway inhibition.

Experimental Protocol: Dual-Luciferase® Reporter Assay

  • Transfection: Co-transfect host cells (e.g., HEK293) with two plasmids:

    • An experimental reporter plasmid containing the pathway-specific response element driving firefly luciferase expression.

    • A control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter. This is used to normalize for transfection efficiency and cell number.[18]

  • Compound Treatment: After 24-48 hours, treat the transfected cells with the pyrazine compound across a range of concentrations.

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNFα to activate the NF-κB pathway) to induce reporter gene expression. Include unstimulated and vehicle-only controls.

  • Cell Lysis: After the stimulation period, lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement:

    • Add the Firefly Luciferase Assay Reagent to the lysate and measure the luminescence (Signal 1).

    • Add the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the luminescence again (Signal 2).[18]

  • Data Analysis: Calculate the ratio of Signal 1 to Signal 2 for each well to get a normalized response. Plot the normalized response against compound concentration to determine the IC₅₀ for pathway inhibition.

Part 3: Systems-Level Verification – What is the Global Cellular Impact?

While targeted assays are essential, they can suffer from confirmation bias. Unbiased, "omics" approaches provide a global view of the cellular response to a compound, offering powerful cross-validation and the potential to uncover novel off-target effects or downstream mechanisms.[22][23]

Proteomic Profiling (Phosphoproteomics)

For kinase inhibitors, phosphoproteomics is an exceptionally powerful tool. Using mass spectrometry, it allows for the quantitative analysis of thousands of phosphorylation sites across the entire proteome.

Causality: This method directly assesses the functional output of kinase activity.[22][23] It can simultaneously:

  • Confirm On-Target Effects: Show decreased phosphorylation of known substrates of the target kinase.

  • Reveal Off-Target Effects: Identify changes in phosphorylation of substrates belonging to other kinases, providing a direct map of the compound's selectivity in a live cell.[23]

  • Map Pathway Modulation: Uncover downstream changes in the broader signaling network, validating the findings from reporter assays on a global scale.

Experimental Protocol: Phosphoproteomic Analysis via Mass Spectrometry

  • Cell Culture and Lysis: Treat cells with the pyrazine compound or DMSO control for a short duration (e.g., 1-2 hours) to capture direct signaling events. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the peptides and identify the precise site of phosphorylation.

  • Data Analysis: Use specialized software to identify and quantify thousands of phosphopeptides across the different treatment conditions. Perform statistical analysis to identify sites with significantly altered phosphorylation levels upon compound treatment. Pathway analysis tools (e.g., GSEA, IPA) can then be used to interpret these changes in the context of known signaling networks.

Transcriptomic Profiling (RNA-Seq)

Transcriptomics provides a snapshot of the entire set of RNA transcripts in a cell, revealing how the compound alters gene expression.[24]

Causality: While proteomics shows immediate signaling changes, transcriptomics reveals the downstream cellular response, including adaptive changes that occur over hours.[25] Comparing the gene expression signature of a pyrazine compound to a known inhibitor of the target pathway or to the signature of a genetic knockdown (e.g., siRNA/CRISPR) of the target provides powerful, independent validation of the MoA.[26] Discrepancies can point towards off-target effects or more complex biology.

Experimental Protocol: RNA-Seq

  • Cell Treatment and RNA Extraction: Treat cells with the pyrazine compound or DMSO for a longer duration (e.g., 6-24 hours) to allow for transcriptional changes. Extract total RNA using a high-quality kit.

  • Library Preparation:

    • Assess RNA quality and quantity.

    • Isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize cDNA.

    • Ligate sequencing adapters and amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify the expression level for each gene.

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.

    • Use pathway and gene ontology (GO) analysis to determine which biological processes and pathways are most affected.[24]

Synthesizing the Evidence: A Comparative Approach

No single experiment tells the whole story. The power of this cross-validation strategy lies in comparing the results from these orthogonal assays. The data should be compiled into a clear, comparative format to build a comprehensive and defensible MoA.

Table 1: Comparative Data Summary for a Hypothetical Pyrazine Kinase Inhibitor

Experimental Approach Metric Result for Compound X Interpretation
Biochemical Kinase Panel IC₅₀ vs. Target Kinase A15 nMPotent direct inhibition of the target enzyme.
IC₅₀ vs. Off-Target Kinase B850 nM>50-fold selectivity for the primary target in vitro.
Cellular Thermal Shift Assay Thermal Shift (ΔTₘ)+ 4.2 °C at 1 µMConfirms direct target engagement in intact cells.
Reporter Gene Assay Pathway IC₅₀120 nMFunctional inhibition of the target pathway in cells.
Phosphoproteomics Substrate of Kinase A-85% PhosphorylationConfirms on-target kinase inhibition at the substrate level.
Substrate of Kinase B-10% PhosphorylationMinimal off-target activity at the cellular level.
Transcriptomics (RNA-Seq) Differentially Expressed GenesHigh overlap with Kinase A siRNA signatureGlobal gene expression changes are consistent with on-target inhibition.

Conclusion

Determining the mechanism of action for a novel pyrazine-based compound is a critical step that requires a rigorous, multi-faceted approach. By systematically moving from direct, in vitro target identification to in-cell target engagement, functional pathway analysis, and finally to global proteomic and transcriptomic profiling, researchers can build a powerful, self-validating case for a specific MoA. This cross-validation strategy, which relies on the convergence of evidence from orthogonal methods, not only provides high confidence in the on-target activity but also crucially uncovers potential off-target liabilities. Adopting this comprehensive approach mitigates the risk of late-stage failures and is fundamental to the successful development of novel, effective therapeutics.

References

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Benchchem.
  • Application of Transcriptomics for Predicting Protein Interaction Networks, Drug Targets and Drug Candid
  • The Impact of Transcriptomics and Proteomics on Drug Development. Longdom Publishing.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Learn How Proteomics Can Advance Drug Development. MetwareBio.
  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • Applications of Proteomics in Drug Discovery. (2025, October 16). Technology Networks.
  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. (2025, August 7).
  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015, September 15). PubMed.
  • Gene Reporter Assays | Signaling P
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.
  • Reporter Genes: Types and Assay Applic
  • Reporter gene. Wikipedia.
  • Reporter Gene Assays. Thermo Fisher Scientific - UK.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Predicting protein targets for drug-like compounds using transcriptomics. (2018, December 7). PLOS.
  • Advances in Integrated Multi-omics Analysis for Drug-Target Identific
  • Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed.
  • Pharmacological activity and mechanism of pyrazines | Request PDF.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Reporter Genes and their Applications.
  • Kinase Selectivity Panels. Reaction Biology.
  • What is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Target identification and mechanism of action in chemical biology and drug discovery. PMC.

Sources

Benchmarking 5-Bromo-6-methylpyrazine-2-carboxamide against known inhibitors

[1]

Executive Summary

5-Bromo-6-methylpyrazine-2-carboxamide (BMP-2-C) represents a highly functionalizable scaffold within the pyrazinecarboxamide class, a chemical family that includes the broad-spectrum antiviral Favipiravir (T-705) and the antitubercular agent Pyrazinamide (PZA) .[1] Unlike these established drugs, BMP-2-C features a C5-bromo handle and a C6-methyl group, positioning it as a critical "divergent intermediate" for Fragment-Based Drug Discovery (FBDD).[1]

This guide benchmarks BMP-2-C against established inhibitors, evaluating its potential as a viral RNA-dependent RNA polymerase (RdRp) inhibitor precursor and a FAS-I pathway modulator .[1] It provides a rigorous framework for researchers to assess its physicochemical superiority, metabolic stability, and synthetic utility compared to standard-of-care agents.[1]

Structural & Physicochemical Benchmarking

To understand the utility of BMP-2-C, we must first benchmark its fundamental properties against the "Gold Standards" of the pyrazine class.[1]

Comparative Analysis: BMP-2-C vs. Known Inhibitors[1]
FeatureBMP-2-C (Target)Favipiravir (T-705) Pyrazinamide (PZA) Implication for Development
Core Structure Pyrazine-2-carboxamide6-fluoro-3-hydroxypyrazine-2-carboxamidePyrazine-2-carboxamideBMP-2-C lacks the 3-OH group required for T-705-like tautomerization.[1]
Functional Handles 5-Br, 6-Me 6-F, 3-OHNoneThe 5-Br allows for Suzuki-Miyaura coupling; 6-Me increases lipophilicity (

).[1]
Primary Mechanism Scaffold / PrecursorRdRp Chain Termination (Pseudo-base)FAS-I Inhibition (via POA)BMP-2-C requires functionalization to achieve high-affinity binding.[1]
Molecular Weight ~216.04 g/mol 157.10 g/mol 123.11 g/mol Ideal fragment size (<300 Da) for FBDD.[1]
Lipophilicity (cLogP) ~0.8 - 1.2 (Est.)-0.5-0.7Higher lipophilicity suggests better passive membrane permeability than PZA/T-705.[1]
Expert Insight: The "Bromo-Methyl" Advantage

While Favipiravir relies on the 3-hydroxy group to mimic guanine bases, BMP-2-C's 5-bromo position is electronically unique.[1] In medicinal chemistry, this halogen can participate in halogen bonding with carbonyl backbone residues in target proteins (e.g., viral polymerases or kinases), a stronger interaction than the hydrogen bonding offered by the fluorine in Favipiravir.[1] The 6-methyl group provides steric bulk that can restrict bond rotation, potentially locking the molecule into a bioactive conformation.[1]

Biological Benchmarking Pathways

The evaluation of BMP-2-C should focus on two primary therapeutic axes: Antiviral (RdRp) and Antimycobacterial (FAS-I) .[1]

Pathway Visualization: Mechanism of Action & Benchmarking Points[1]

Inhibitor_BenchmarkingBMPBMP-2-C(Scaffold)PZAPyrazinamide(Prodrug)BMP->PZAAnalogous CoreT705Favipiravir(Prodrug)BMP->T705Lipophilic AnalogAcidPyrazinoic Acid(Active Species)BMP->AcidHydrolysis?FunctC5-Aryl Derivative(Lead Compound)BMP->FunctSuzuki Coupling(Diversification)PZA->AcidPncA (Amidase)RTPT-705-RTP(Nucleotide Analog)T705->RTPHGPRTPhosphribosylationFASIFAS-I(M. tuberculosis)Acid->FASIInhibition(pH dependent)RdRpViral RdRp(Influenza/Ebola)RTP->RdRpChain TerminationFunct->RdRpAllosteric Inhibition?

Caption: Benchmarking landscape showing BMP-2-C's potential divergence into direct inhibition (via functionalization) or prodrug activation pathways compared to PZA and T-705.[1]

Experimental Protocols for Benchmarking

To objectively compare BMP-2-C against these standards, the following "Self-Validating" protocols must be employed.

Protocol A: RdRp Enzymatic Inhibition Assay (Fluorescence-Based)

Purpose: Determine if BMP-2-C (or its derivatives) directly inhibits viral RNA polymerase, contrasting with Favipiravir (which requires cellular activation).[1]

  • Reagents:

    • Recombinant Influenza A RdRp complex (PB1, PB2, PA).[1]

    • Template RNA (3' vRNA promoter sequence).[1]

    • NTP mix (0.5 mM ATP, CTP, UTP; 0.05 mM GTP).

    • Fluorescent label: PicoGreen (dsRNA intercalator).[1]

    • Control Inhibitor: Favipiravir-RTP (Note: Use the triphosphate form, not the parent drug, as the positive control).[1]

    • Test Compound: BMP-2-C (dissolved in 100% DMSO).[1]

  • Workflow:

    • Step 1 (Preparation): Dilute BMP-2-C in assay buffer (50 mM Tris-HCl, pH 7.8, 10 mM MgCl2) to a concentration range of 0.1 µM – 100 µM.[1]

    • Step 2 (Incubation): Incubate RdRp enzyme (50 nM) with BMP-2-C for 15 mins at 30°C. Causality: Pre-incubation detects slow-binding or allosteric inhibitors.[1]

    • Step 3 (Reaction): Add Template RNA and NTPs to initiate synthesis.[1] Incubate for 60 mins at 30°C.

    • Step 4 (Detection): Quench reaction with EDTA (50 mM).[1] Add PicoGreen reagent.[1]

    • Step 5 (Readout): Measure fluorescence (Ex 480 nm / Em 520 nm).

  • Validation Criteria:

    • Z-Factor > 0.5 for the assay plate.

    • Favipiravir-RTP must show IC50 < 1 µM.[1]

    • If BMP-2-C shows no activity (>100 µM), it confirms it functions purely as a scaffold or requires metabolic activation.[1]

Protocol B: Antimycobacterial Susceptibility (Alamar Blue Assay)

Purpose: Benchmark BMP-2-C against Pyrazinamide (PZA) for activity against M. tuberculosis.[1]

  • Reagents:

    • M. tuberculosis H37Rv strain.[1]

    • Middlebrook 7H9 broth (pH 6.0 and pH 5.5).[1] Note: PZA is only active at acidic pH.[1]

    • Resazurin (Alamar Blue) solution.[1]

    • Control: Pyrazinamide.[1][2][3][4]

  • Workflow:

    • Step 1: Plate bacteria (10^5 CFU/mL) in 96-well plates.

    • Step 2: Add BMP-2-C and PZA in serial dilutions (100 µg/mL down to 0.19 µg/mL).

    • Step 3: Incubate for 7 days at 37°C.

    • Step 4: Add Resazurin.[1] Incubate 24h. Pink color = Growth; Blue = Inhibition.[1]

  • Benchmarking Logic:

    • If BMP-2-C is active at pH 6.0 (unlike PZA), it suggests a mechanism independent of the PncA amidase activation pathway, representing a superior resistance profile .[1]

Synthesis & Functionalization Potential[1]

For medicinal chemists, the primary value of BMP-2-C lies in its reactivity.[1] The C5-Bromo position is a "privileged" handle.[1]

  • Suzuki-Miyaura Coupling: React BMP-2-C with aryl boronic acids to generate 6-Arylpyrazine-2-carboxamides .[1]

    • Reference: 6-Arylpyrazine-2-carboxamides have shown nanomolar potency against Trypanosoma brucei [1].[1]

  • Buchwald-Hartwig Amination: Replace the bromo group with amines to mimic the amino-pyrazine core of other antivirals.[1]

Functionalization Workflow (Graphviz)

Synthesis_Workflowcluster_reactionsDivergent SynthesisBMPBMP-2-C(Starting Material)SuzukiSuzuki Coupling(Ar-B(OH)2, Pd catalyst)BMP->SuzukiBuchwaldBuchwald Amination(R-NH2, Pd catalyst)BMP->BuchwaldHydrolysisHydrolysis(NaOH/H2O)BMP->HydrolysisProd15-Aryl-6-methyl-pyrazine(Kinase Inhibitor Analog)Suzuki->Prod1Prod25-Amino-6-methyl-pyrazine(T-705 Analog)Buchwald->Prod2Prod35-Bromo-6-methyl-acid(PZA Analog)Hydrolysis->Prod3

Caption: Synthetic divergence from BMP-2-C. The C5-Bromo handle allows rapid access to diverse chemical libraries.[1]

References

  • Harriman, G. C., et al. (2015).[1] "6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors."[1] Journal of Medicinal Chemistry. [1]

  • Furuta, Y., et al. (2002).[1] "In Vitro and In Vivo Activities of T-705 against Influenza Virus." Antimicrobial Agents and Chemotherapy.[1] [1]

  • Zhang, Y., et al. (2003).[1] "Mode of Action of Pyrazinamide: Disruption of Mycobacterium tuberculosis Membrane Transport and Energetics by Pyrazinoic Acid."[1] Journal of Antimicrobial Chemotherapy.

  • BLD Pharm. (n.d.).[1][2][3][4][5] "Product Information: 5-Bromo-6-methylpyrazine-2-carboxamide." Chemical Supplier Database.

Comparative Analysis of the Antibacterial Spectrum of Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinamide (PZA) has long served as a critical first-line therapeutic for Mycobacterium tuberculosis, uniquely capable of eradicating dormant bacilli residing within the acidic environment of macrophage phagolysosomes. However, the global surge in multidrug-resistant tuberculosis (MDR-TB)—driven predominantly by mutations in the pncA gene—has catalyzed the design of novel pyrazine carboxamide derivatives.

As an application scientist evaluating these compounds, it is crucial to understand that structural modifications to the pyrazine ring do more than just overcome resistance; they fundamentally alter the drug's mechanism of action and expand its antibacterial spectrum. This guide objectively compares the efficacy of classic PZA against novel pyrazine carboxamides, providing mechanistic insights, comparative minimum inhibitory concentration (MIC) data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Divergence: Bypassing Resistance and Expanding Targets

To understand the shift in the antibacterial spectrum, we must first analyze the causality behind the mechanism of action (MoA).

Classic PZA is a prodrug . It exhibits no inherent antibacterial activity until it diffuses into the bacillus and is hydrolyzed by the pyrazinamidase enzyme (PZase, encoded by the pncA gene) into its active form, pyrazinoic acid (POA) . POA subsequently disrupts membrane energetics, inhibits trans-translation via the ribosomal protein S1 (RpsA), and targets aspartate decarboxylase (PanD). When M. tuberculosis mutates the pncA gene, the activation pathway is severed, rendering PZA useless.

Novel pyrazine carboxamides (e.g., 3-amino, N-phenyl, or halogenated derivatives) are rationally designed to bypass this activation step. By incorporating lipophilic and electron-withdrawing groups, these derivatives can directly penetrate the bacterial cell envelope and engage alternative targets, such as Enoyl-ACP reductase (InhA) in the type II fatty acid synthesis pathway. This direct action not only circumvents pncA-mediated resistance but also broadens the spectrum to include non-mycobacterial ESKAPE pathogens and extensively drug-resistant (XDR) strains.

MechanisticPathway PZA Pyrazinamide (Prodrug) PZase PZase Enzyme (pncA gene) PZA->PZase Susceptible Strains POA Pyrazinoic Acid (Active) PZase->POA Deriv Substituted Pyrazine Carboxamides PZase->Deriv Mutation Resistance Target1 Trans-translation (RpsA) & PanD POA->Target1 Target2 Enoyl-ACP Reductase (InhA) / Direct Targets Deriv->Target2 Bypasses pncA Activation

Mechanistic divergence of classic Pyrazinamide versus novel pyrazine carboxamide derivatives.

Comparative Antibacterial Spectrum Analysis

The addition of specific functional groups to the pyrazine core dictates the compound's lipophilicity, receptor affinity, and ultimately, its antibacterial spectrum. For instance, substituting the carboxamidic moiety with benzyl or alkyl groups enhances antimycobacterial activity, while N-aryl substitutions (e.g., incorporating bromo- and methyl- groups) have shown remarkable efficacy against Gram-negative pathogens like XDR Salmonella Typhi.

The following table synthesizes quantitative MIC data comparing classic PZA with several advanced pyrazine carboxamide derivatives across different bacterial strains.

CompoundStructural ModificationTarget OrganismMICReference
Pyrazinamide (PZA) Unsubstituted coreM. tuberculosis H37Rv6.25 - 12.5 µg/mL1
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide 3-benzylamino substitutionM. tuberculosis H37Rv1.56 µg/mL2
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide N-phenyl substitutionM. tuberculosis H37Rv12.5 µg/mL1
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) N-aryl substitution (Bromo/Methyl)XDR Salmonella Typhi6.25 mg/mL3
Pyrazinecarboxylicacidiodocobaloxime(III) Metal complexation (Cobalt/Iodine)Escherichia coli10 mg/mL (29mm zone)4
Silver-Pyrazinamide Frameworks Mechanochemical Ag(I) coordinationStaphylococcus aureusEnhanced vs PZA5

Data Insights: The data demonstrates that while classic PZA is highly specific to M. tuberculosis, modifications such as N-aryl substitutions or metal coordination frameworks successfully expand the spectrum to formidable Gram-negative pathogens like E. coli and XDR S. Typhi.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of pyrazine carboxamides must rely on self-validating assay systems. Below are the optimized protocols for determining the MIC of these compounds.

ExperimentalWorkflow Lib 1. Compound Library Prep (DMSO Stock Formulation) Dil 2. Serial Microdilution (96-well format, CAMHB/7H9) Lib->Dil Inoc 3. Bacterial Inoculation (Standardized to 10^5 CFU/mL) Dil->Inoc Inc 4. Controlled Incubation (Specific pH & Temperature) Inoc->Inc Read 5. Viability Readout (Resazurin Redox / OD600) Inc->Read

Standardized self-validating workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis

M. tuberculosis grows exceptionally slowly and tends to clump, making standard optical density (OD) readings highly inaccurate. The REMA protocol utilizes resazurin (Alamar Blue) as a redox indicator; metabolically active cells reduce the blue, non-fluorescent dye to a pink, highly fluorescent resorufin, providing a definitive colorimetric endpoint.

  • Compound Solubilization: Dissolve pyrazine carboxamide derivatives in 100% DMSO. Causality: Novel derivatives are highly lipophilic. However, ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Media Preparation: Use Middlebrook 7H9 broth supplemented with OADC. Critical Step: If testing classic PZA, adjust the pH to 5.5 (to protonate POA). If testing novel derivatives that bypass pncA, test at standard pH 6.8 to accurately reflect their distinct MoA.

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate.

  • Inoculation: Standardize the M. tuberculosis inoculum to an OD600 of 0.1, dilute 1:20, and add 100 µL to each well.

  • Self-Validating Controls:

    • Positive Growth Control: Bacteria + Media + 1% DMSO (Validates viability and confirms DMSO is non-toxic).

    • Negative Sterility Control: Media only (Validates aseptic technique).

    • Reference Control: Isoniazid or classic PZA (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24-48 hours. The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: Broth Microdilution for Broad-Spectrum Pathogens (E. coli, S. aureus, S. Typhi)

For non-mycobacterial strains, standard CLSI guidelines must be strictly followed to ensure cross-laboratory reproducibility.

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized levels of calcium and magnesium are critical, as divalent cations stabilize the outer membrane of Gram-negative bacteria (like E. coli and S. Typhi); variations can artificially skew the MIC of lipophilic pyrazine derivatives.

  • Inoculum Preparation: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Incubate plates at 37°C for 16-20 hours.

  • Readout: Determine the MIC visually as the lowest concentration completely inhibiting visible growth (or via OD600 spectrophotometry).

Conclusion

The transition from classic Pyrazinamide to substituted pyrazine carboxamides represents a vital evolution in antimicrobial drug development. By understanding the structure-activity relationships (SAR)—specifically how lipophilic and electron-withdrawing substitutions allow these compounds to bypass enzymatic activation—researchers can effectively target both MDR-TB and a broader spectrum of resistant Gram-negative and Gram-positive pathogens. Rigorous, self-validating assays like REMA and standardized microdilution remain the bedrock for accurately benchmarking these novel therapeutics.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity Source: MDPI (Molecules) URL:[Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: MDPI (Molecules) URL:[Link]

  • Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry Source: PubMed Central (PMC) URL:[Link]

  • HALOCOBALOXIMES CONTAINING COORDINATED PYRAZINE, PYRAZINE CARBOXYLIC ACID AND PYRAZINE CARBOXAMIDE: MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL STUDIES Source: Rasayan Journal of Chemistry URL:[Link]

Sources

In Vitro vs. In Vivo Efficacy of 5-Bromo-6-methylpyrazine-2-carboxamide (T-1105): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 5-Bromo-6-methylpyrazine-2-carboxamide, commonly known as T-1105 , is a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor. As the non-fluorinated structural analog of Favipiravir (T-705), T-1105 has demonstrated remarkable, and often superior, antiviral efficacy against a host of RNA viruses, including Influenza, Zika virus (ZIKV), Chikungunya (CHIKV), and Foot-and-Mouth Disease Virus (FMDV). However, its development has been historically complicated by highly variable in vitro results.

This guide provides an objective, data-driven comparison of T-1105 against its alternatives (T-705 and the nucleoside analog T-1106). By dissecting the causality behind cell-line-dependent metabolic bottlenecks, we provide researchers with the mechanistic insights and self-validating protocols necessary to accurately evaluate this class of nucleobase analogs.

Mechanistic Overview: The Metabolic Bottleneck

To understand the efficacy of T-1105, one must first understand its mechanism of action. T-1105 is a prodrug. It possesses no intrinsic antiviral activity until host cellular enzymes convert it into its active ribonucleoside triphosphate form (T-1105-RTP ). Once activated, T-1105-RTP competes with natural purines (ATP/GTP) for incorporation by the viral RdRp, ultimately inducing lethal mutagenesis and chain termination[1][2].

The critical variable in comparing T-1105 to T-705 is the metabolic activation pathway . The initial phosphoribosylation is catalyzed by Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT). Following this, cellular kinases must convert the monophosphate (RMP) to a diphosphate (RDP), and finally to the active triphosphate (RTP).

MetabolicPathway T1105 T-1105 (Nucleobase) HGPRT HGPRT Enzyme (Phosphoribosylation) T1105->HGPRT RMP T-1105-RMP (Monophosphate) HGPRT->RMP Kinase1 Cellular Kinases (Bottleneck) RMP->Kinase1 RDP T-1105-RDP (Diphosphate) Kinase1->RDP Kinase2 Cellular Kinases RDP->Kinase2 RTP T-1105-RTP (Active Triphosphate) Kinase2->RTP RdRp Viral RdRp Incorporation RTP->RdRp Mutagenesis Lethal Mutagenesis & Chain Termination RdRp->Mutagenesis

Metabolic activation of T-1105 to its active RTP form and subsequent viral RdRp inhibition.

In Vitro Efficacy: The Cell-Line Dependency Paradigm

A common pitfall in early drug discovery is treating all in vitro cell lines as metabolically equal. The comparative efficacy of T-1105 versus T-705 is highly dependent on the specific cell line used for the assay.

The Causality: In MDCK (Madin-Darby Canine Kidney) cells, T-1105 is efficiently processed into T-1105-RTP, yielding intracellular concentrations vastly superior to T-705-RTP. Consequently, T-1105 exhibits potent anti-RNA virus activity in this environment. Conversely, in A549, Vero, and HEK293T cells, T-1105 suffers from a severe metabolic bottleneck: the cellular kinases in these specific lines struggle to convert T-1105-RMP to T-1105-RDP. In these lines, T-705 often appears artificially more potent simply because it bypasses this specific kinase bottleneck more efficiently ().

Despite this bottleneck in certain lines, T-1105 consistently demonstrates competitive or superior efficacy across various viral panels when compared to Favipiravir.

Table 1: Comparative In Vitro Efficacy (EC₅₀)
Virus TargetCell LineT-1105 EC₅₀ (µM)T-705 EC₅₀ (µM)T-1106 EC₅₀ (µM)Reference / Source
Zika Virus (ZIKV) Vero97.5 ± 6.8110.9 ± 13.1N/A
Chikungunya (CHIKV) U138 / Lab7.0 ± 1.025.0 ± 3.0N/A
Dengue Virus (DENV) Huh721.0 ± 0.7~105.0113.0 ± 11.0
Punta Toro Virus MDCK24.0Less PotentN/A[MedChemExpress Data]

In Vivo Efficacy: Bypassing the In Vitro Bias

In vivo models provide a much more accurate representation of a drug's clinical potential because systemic metabolism compensates for the isolated enzymatic deficiencies found in immortalized cell lines. When evaluated in vivo, T-1105 and its nucleoside analog (T-1106) frequently outperform Favipiravir due to higher chemical stability and better overall pharmacokinetic conversion to the active triphosphate.

Table 2: Comparative In Vivo Efficacy Outcomes
Animal ModelViral InfectionT-1105 / T-1106 Performance vs. AlternativesKey Outcomes
Pigs Foot-and-Mouth Disease (FMDV)Superior to Control 400 mg/kg/day (oral) for 6 days completely suppressed clinical signs (fever, vesicles) and reduced viremia below detection limits[3][4].
Syrian Hamster Yellow Fever Virus (YFV)T-1106 Superior to T-705 T-1106 showed a minimum effective dose of 32 mg/kg/day, significantly outperforming T-705 in preventing liver damage[3].
Guinea Pigs FMDV (Prophylactic)Comparable to Vaccine 400 mg/kg/day (oral) for 5 days provided prophylactic efficacy comparable to the O1 Manisa vaccine[3].

Self-Validating Experimental Protocols

To avoid the pitfalls of cell-line bias, researchers must utilize a self-validating system . Measuring viral titer reduction (EC₅₀) is meaningless if you do not simultaneously quantify whether the drug was actually converted into its active RTP form within that specific cell line.

Protocol 1: In Vitro Screening via Intracellular Metabolite Quantification

By coupling standard antiviral assays with LC-MS/MS, you validate whether a drug's failure is due to poor target engagement (RdRp) or merely a metabolic bottleneck.

  • Cell Seeding: Seed target cells (e.g., MDCK, Vero, A549) at

    
     cells/well in 6-well plates. Incubate overnight at 37°C in 5% CO₂.
    
  • Compound Incubation: Treat cells with equimolar concentrations (e.g., 0.5 mM and 1.0 mM) of T-1105 and T-705.

  • Metabolite Extraction (Critical Step): After 24 hours, rapidly wash cells with ice-cold PBS to immediately halt cellular metabolism. Extract intracellular nucleotides using 1 mL of 70% ice-cold methanol.

  • Centrifugation: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.2 µm PTFE membrane.

  • LC-MS/MS Analysis: Quantify the levels of T-1105-RTP and T-705-RTP using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Normalize the RTP concentration to the cell count (

    
     cells).
    

Workflow Seed 1. Cell Seeding (MDCK/Vero) Incubate 2. Compound Incubation (T-1105 vs T-705) Seed->Incubate Extract 3. Cold Methanol Extraction Incubate->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS Data 5. RTP Quantification & Normalization LCMS->Data

Self-validating LC-MS/MS workflow for quantifying intracellular active triphosphate metabolites.

Protocol 2: In Vivo Efficacy Evaluation (Murine/Porcine Models)
  • Infection: Inoculate the animal model with a standardized lethal or symptomatic dose of the target RNA virus (e.g., ZIKV in mice, FMDV in pigs).

  • Dosing Regimen: Administer T-1105 orally (e.g., 200–400 mg/kg/day divided into twice-daily doses) starting 1-hour post-infection to assess therapeutic efficacy, or 24 hours prior for prophylactic efficacy.

  • Viremia Tracking: Collect blood samples daily. Extract viral RNA using a commercial spin-column kit and quantify systemic viral load via RT-qPCR.

  • Clinical Observation: Monitor daily for disease-specific phenotypic markers, weight loss, and survival rates against a vehicle-treated control group.

Future Directions: Bypassing the Bottleneck

Because the conversion of T-1105 to its active form is rate-limited by host kinases, modern drug development is shifting toward pronucleotide (prodrug) technologies . By synthesizing DiPPro-nucleoside diphosphates of T-1105, researchers can artificially bypass the RMP-to-RDP enzymatic bottleneck. Recent studies have shown that DiPPro-derivatives of T-1105-RDP exhibit vastly superior antiviral activity against influenza viruses compared to standard T-705, representing the next frontier in nucleobase antiviral therapies ().

References

  • Konstantinova I.D., Andronova V.L., Fateev I.V., Esipov R.S. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae, 2022. URL:[Link]

  • Huchting J., Vanderlinden E., Van Berwaer R., Meier C., Naesens L. "Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir)." Antiviral Research, 2019. URL:[Link]

  • Jia X., Ganter B., Meier C. "Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral." Annual Reports in Medicinal Chemistry, 2021. URL:[Link]

  • Cai L., Sun Y., Song Y., Xu L., Bei Z., Zhang D., Dou Y., Wang H. "Viral polymerase inhibitors T-705 and T-1105 are potential inhibitors of Zika virus replication." Archives of Virology, 2017. URL:[Link]

Sources

Comparative Guide: Pyrazine Carboxamide Derivatives vs. Alternative Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the pyrazine carboxamide moiety offers exceptional hydrogen-bonding capacity and structural versatility. However, modern drug discovery requires us to critically evaluate whether this core is always the optimal choice for a given target.

This technical guide objectively compares the docking performance, experimental efficacy, and structure-activity relationships (SAR) of pyrazine carboxamides against alternative heterocycles (such as quinoline carboxamides and cyanopyrazines). We will analyze these scaffolds across two distinct therapeutic domains: Antitubercular drug design (targeting InhA) and Oncology/Inflammation (targeting P2X7R) .

Case Study 1: Antitubercular Efficacy – Targeting Enoyl-ACP Reductase (InhA)

Mechanistic Rationale & Docking Insights

Pyrazinamide (PZA) is a cornerstone prodrug in tuberculosis therapy, but emerging resistance necessitates the development of novel derivatives. Computational docking studies reveal that the pyrazine carboxamide group acts as a critical anchor within the active site of mycobacterial enoyl-ACP reductase (InhA), forming indispensable hydrogen bonds with the Tyr158 residue and the NAD+ cofactor 1[1].

Historically, researchers added electron-withdrawing carbonitrile groups to the pyrazine core to increase electrophilicity. However, comparative studies demonstrate that replacing the 3-position of the pyrazine ring with a benzylamino group—without the carbonitrile moiety—allows the ligand to exploit a deeper hydrophobic pocket in InhA. This specific substitution maintains the necessary proximity of the carbonyl group to Tyr158 while significantly reducing host cell cytotoxicity 2[2].

Quantitative Performance Comparison
Compound ClassSpecific DerivativeMIC against M. tb H37Rv (µg/mL)Cytotoxicity IC50 (µM)Key Structural Feature
Standard Drug Pyrazinamide (PZA)12.5> 250Unsubstituted pyrazine core
Cyanopyrazine Compound 1-A≥ 100HighElectron-withdrawing -CN group
3-Benzylamino Pyrazine Compound 9 (4-NH2)6.25> 250H-bond donor on benzyl ring
3-Benzylamino Pyrazine Compound 8 (4-CH3)1.56 > 250 Hydrophobic methyl anchoring

Data demonstrates that Compound 8 outperforms standard PZA by nearly 8-fold while maintaining an excellent safety profile.

InhA_Workflow Ligand Ligand Preparation (3-benzylaminopyrazine) Docking Molecular Docking (Grid at Tyr158/NAD+) Ligand->Docking Protein Protein Preparation (InhA - PDB: 4DRE) Protein->Docking Scoring Binding Affinity & Pose Evaluation Docking->Scoring Validation In Vitro MIC Assay (M. tuberculosis H37Rv) Scoring->Validation

Fig 1: Step-by-step computational and experimental validation workflow for InhA inhibitors.

Self-Validating Protocol: Aminodehalogenation & InhA Docking

Objective: Synthesize 3-benzylaminopyrazine-2-carboxamides and validate their InhA binding affinity.

  • Reaction Setup: Dissolve 3-chloropyrazine-2-carboxamide in anhydrous tetrahydrofuran (THF). Causality: THF is utilized to ensure complete solvation of the polar precursors without participating in the nucleophilic attack, preventing undesired side reactions3[3].

  • Amidation: Add triethylamine (as an acid scavenger) and two equivalents of the respective substituted benzylamine. Reflux under an inert argon atmosphere until TLC indicates complete consumption of the starting material.

  • Protein Preparation: Strip water molecules from the InhA crystal structure (PDB ID: 4DRE) and assign Gasteiger charges to prepare the electrostatic environment.

  • Grid Definition: Center the docking grid box strictly around the Tyr158 residue and the NAD+ cofactor. Causality: The carboxamide moiety must anchor precisely here to mimic the native enoyl-ACP substrate transition state.

  • Self-Validation Checkpoint: Prior to docking novel ligands, dock standard Pyrazinamide. If the Root Mean Square Deviation (RMSD) of the predicted pose versus the known crystallographic pose exceeds 2.0 Å, the grid parameters must be recalibrated to ensure predictive reliability.

Case Study 2: P2X7R Antagonism – Oncology and Inflammation

Mechanistic Rationale & Docking Insights

The P2X7 receptor (P2X7R) is an ATP-gated ion channel heavily implicated in tumor progression and is notably overexpressed in breast cancer (MCF-7) and glioma models4[4]. Antagonizing this receptor blocks ATP-induced pore dilation, triggering cancer cell apoptosis.

While pyrazine carboxamides with sulfonate linkages exhibit moderate P2X7R inhibition, expanding the heterocyclic core to a quinoline ring significantly improves performance. The bulkier quinoline scaffold provides superior hydrophobic packing within the receptor's allosteric site. Furthermore, introducing highly electronegative halogens (such as iodine or fluorine) at the para-position of the terminal phenyl ring enhances dipole-dipole interactions, yielding sub-micromolar IC50 values that vastly outperform standard antagonists like Suramin 5[5].

Quantitative Performance Comparison
Scaffold TypeDerivativeHalogen SubstitutionIC50 (µM)Fold-Improvement vs Standard
Standard SuraminN/A~3.961.0x (Baseline)
Pyrazine Carboxamide Benzenesulfonate analogMixed~1.0 - 2.0~2.0x
Quinoline Carboxamide Compound 2e4-Fluoro0.624~6.3x
Quinoline Carboxamide Compound 2f4-Iodo0.566 ~7.0x

Data illustrates that the quinoline-carboxamide scaffold (Compound 2f) achieves a 7-fold potency increase over the standard inhibitor Suramin.

P2X7R_Pathway ATP Extracellular ATP (Agonist) P2X7R P2X7 Receptor (Ion Channel) ATP->P2X7R Activates Antagonist Quinoline/Pyrazine Carboxamide Antagonist Antagonist->P2X7R Blocks Calcium Ca2+ Influx (Mobilization) P2X7R->Calcium Opens pore Apoptosis Cancer Cell Apoptosis (MCF-7) Calcium->Apoptosis Triggers

Fig 2: Mechanism of P2X7R activation by ATP and subsequent blockade by carboxamide antagonists.

Self-Validating Protocol: Bz-ATP-Induced Ca2+ Mobilization Assay

Objective: Quantify the P2X7R antagonism of quinoline versus pyrazine carboxamides.

  • Cell Preparation: Culture MCF-7 cells transfected with human P2X7R in standard DMEM supplemented with 10% FBS.

  • Dye Loading: Seed cells in 96-well black, clear-bottom plates and incubate with the calcium-sensitive fluorescent dye Fluo-4 AM for 45 minutes. Causality: Fluo-4 AM is cell-permeable but becomes trapped intracellularly upon cleavage by cytosolic esterases, allowing highly sensitive, real-time tracking of Ca2+ influx.

  • Ligand Incubation: Pre-incubate the cells with varying concentrations (0.1 µM to 10 µM) of the synthesized carboxamide antagonists for 15 minutes to allow receptor binding.

  • Agonist Injection: Inject Bz-ATP (a potent, stable synthetic P2X7R agonist) using an automated dual-injector plate reader (e.g., FLUOstar Galaxy).

  • Data Acquisition: Record fluorescence continuously at Ex/Em = 485/520 nm.

  • Self-Validation Checkpoint: The assay plate must include Suramin as a positive control antagonist and a vehicle-only negative control. The experimental run is only deemed valid if the Suramin control yields an IC50 within 10% of its historical baseline (~3.9 µM), ensuring that the receptor expression and dye loading were successful.

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules (MDPI), 2017.[Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Bioorganic Chemistry (PMC), 2023.[Link]

  • Expression and Functional Role of the P2X7 Receptor in Glioma Models and Tissues. International Journal of Molecular Sciences (PMC), 2025.[Link]

Sources

Safety Operating Guide

5-Bromo-6-methylpyrazine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Operational Summary

5-Bromo-6-methylpyrazine-2-carboxamide (CAS: 22282-99-1) is a halogenated heteroaromatic intermediate, frequently utilized in the synthesis of antiviral agents (e.g., Favipiravir derivatives).[1] Proper disposal requires strict adherence to halogenated organic waste protocols to prevent environmental contamination and the formation of toxic byproducts (e.g., dioxins) during thermal destruction.

Immediate Action Directive:

  • Classification: Hazardous Chemical Waste (Halogenated Solid).

  • Primary Disposal Method: High-Temperature Incineration (via approved TSDF).

  • Critical Segregation: Do NOT mix with strong oxidizers or non-halogenated solvents.

Chemical Profile & Hazard Identification

Before initiating disposal, the waste generator must validate the chemical's hazard profile to ensure compliant labeling and packaging.[1]

Property Data / Specification
Chemical Name 5-Bromo-6-methylpyrazine-2-carboxamide
CAS Number 22282-99-1
Physical State Solid (Pale yellow to off-white powder)
Molecular Formula C₆H₆BrN₃O
Hazard Class (GHS) Warning
Key H-Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][4][5][6]
RCRA Status (USA) Not P- or U-listed specifically; regulated as Characteristic Hazardous Waste (Toxic/Irritant) or under state-specific halogenated codes.

Pre-Disposal Handling & Stabilization

Effective disposal begins at the laboratory bench. The following "Cradle-to-Grave" workflow ensures safety before the waste leaves your facility.

Step 3.1: Waste Characterization & Segregation

You must segregate this compound from non-halogenated waste. Halogenated compounds require specific incineration temperatures (>1100°C) and residence times to ensure complete destruction of the carbon-halogen bond and to scrub acid gases (HBr) generated during combustion.

Segregation Logic Diagram The following decision tree illustrates the critical segregation logic required for this compound.

SegregationLogic Start Waste Generation: 5-Bromo-6-methylpyrazine-2-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mixture BinA Container A: Solid Halogenated Organics (Double-bagged) SolidPath->BinA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinB Container B: Liquid Halogenated Waste SolventCheck->BinB Yes SolventCheck->BinB No (Segregate as Halogenated due to Solute) BinC Container C: Liquid Non-Halogenated Waste (Strictly Prohibited for this mix)

Figure 1: Waste Segregation Logic. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the brominated solute necessitates disposal as a "Halogenated Waste Stream" to prevent contamination of fuel-blending streams.[1]

Step 3.2: Packaging Protocol
  • Primary Containment: Collect solid waste in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined heavy-duty polyethylene bag.

  • Liquids: If the material is in solution, use a chemically resistant glass or HDPE container. Do not fill >90% to allow for thermal expansion.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Must Include: Full chemical name (no abbreviations/formulas), "Hazardous Waste," and Hazard checkboxes (Toxic, Irritant).[1]

    • Specific Note: Add "Contains Halogens" to the label to assist the Treatment, Storage, and Disposal Facility (TSDF).

Disposal Procedures (Facility Level)

Once packaged, the waste enters the institutional disposal stream.[1]

Step 4.1: Regulatory Compliance (RCRA/EPA)

While 5-Bromo-6-methylpyrazine-2-carboxamide is not explicitly listed on the RCRA P or U lists, it must be managed as a hazardous waste due to its toxicity and halogen content.[1]

  • Waste Code Assignment: If the material is not contaminated with listed solvents, it is often profiled under a generic "Lab Pack" profile for Halogenated Organic Solids .[1]

  • Generator Status: Ensure your facility's accumulation time limits (90 days for Large Quantity Generators) are respected.

Step 4.2: Thermal Destruction (Incineration)

The only acceptable final disposal method for halogenated heteroaromatics is High-Temperature Incineration .

  • Mechanism: The waste is injected into a rotary kiln incinerator operating at >1000°C.

  • Chemistry:

    
    
    
  • Pollution Control: The evolved Hydrogen Bromide (HBr) is captured in a wet scrubber (typically using NaOH) to form NaBr, preventing acid gas release.

Disposal Lifecycle Diagram

DisposalLifecycle Lab Lab Bench: Accumulation SAA Satellite Accumulation Area (SAA) Lab->SAA Tag & Seal Central Central Waste Storage (90-Day) SAA->Central Full Container Transport DOT Transport (Licensed Hauler) Central->Transport Manifesting TSDF TSDF: Rotary Kiln Incineration Transport->TSDF Scrubber Gas Scrubbing (HBr Removal) TSDF->Scrubber Combustion Gases

Figure 2: The Cradle-to-Grave lifecycle of the chemical waste, highlighting the critical transition from laboratory accumulation to industrial incineration.[1]

Emergency Contingencies

In the event of a spill during handling or transport:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is generated, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep carefully into a bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a soap and water solution.[7] Collect all cleanup materials as hazardous waste (same category as the chemical).

  • Prohibited: Do NOT use bleach (sodium hypochlorite) immediately, as it may react with auxiliary amines or other impurities in a crude reaction mixture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11318257, 5-Bromo-6-methylpyrazine-2-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.